Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
Description
BenchChem offers high-quality Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)86-42-34(69)41-21(12-56)78-49(42)85-40-20(11-55)77-47(33(68)27(40)62)83-38-18(9-53)75-45(31(66)25(38)60)81-36-16(7-51)73-43(29(64)23(36)58)79-35-15(6-50)72-44(28(63)22(35)57)80-37-17(8-52)74-46(30(65)24(37)59)82-39-19(10-54)76-48(84-41)32(67)26(39)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZWDYWXWGKKEE-UJPGXMRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O37S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473938 | |
| Record name | 84216-71-7 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84216-71-7 | |
| Record name | 84216-71-7 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Selective Cyclodextrin Modification
An In-Depth Technical Guide to the Synthesis Mechanism of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
Beta-cyclodextrin (β-CD) is a macrocyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units, forming a truncated cone-like structure. This unique architecture, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to encapsulate a wide variety of guest molecules, making it invaluable in fields such as drug delivery, catalysis, and supramolecular chemistry.[1][2] However, native β-CD often requires chemical modification to enhance its properties like solubility, stability, and specific recognition capabilities.[1]
The functionalization of β-CD hinges on the reactivity of its hydroxyl groups. Each glucose unit possesses two secondary hydroxyls at the C-2 and C-3 positions, located on the wider rim of the cone, and one primary hydroxyl at the C-6 position on the narrower rim. Achieving regioselective modification of a single hydroxyl group among the 21 available is a significant synthetic challenge.
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (2-Ts-β-CD) stands out as a crucial intermediate.[3][4][5] The tosyl group is an excellent leaving group, making the C-2 position susceptible to nucleophilic substitution and paving the way for a plethora of novel β-CD derivatives. This guide provides a comprehensive exploration of the synthesis mechanism, experimental protocols, and characterization of 2-Ts-β-CD, tailored for professionals in chemical research and drug development.
The Core Mechanism: Achieving Regioselectivity at the C-2 Position
The selective tosylation of the C-2 hydroxyl group is not straightforward due to the presence of other reactive hydroxyls. The C-2 hydroxyl is generally more acidic and thus more reactive than the C-3 hydroxyl, while the C-6 primary hydroxyl is the most sterically accessible.[1] The success of the synthesis lies in exploiting the subtle differences in reactivity and carefully controlling reaction conditions.
Causality Behind Experimental Choices
The preferential tosylation at the C-2 position is governed by a combination of factors, including the choice of tosylating agent, the base, and the solvent system.
-
The Role of the Tosylating Agent: While p-toluenesulfonyl chloride (TsCl) is commonly used, it can lead to a mixture of products.[6] More selective reagents have been developed. N-tosylimidazole, for instance, has been shown to be effective in achieving regioselective synthesis.[4] Another approach involves using reagents like m-nitrophenyl tosylate, where the tosylating agent itself can form an inclusion complex with the β-CD cavity, orienting the reactive tosyl group towards the secondary hydroxyls on the wider rim.[7]
-
The Influence of the Base and Solvent: The reaction is typically conducted in the presence of a base, which deprotonates a hydroxyl group, transforming it into a more nucleophilic alkoxide.
-
Aqueous Alkaline Medium: Using aqueous NaOH can lead to the desired product, but often requires extensive purification to remove byproducts.[8]
-
Organic Solvents: Dimethylformamide (DMF) is a common solvent that facilitates the reaction.[4][8] A combination of N-tosylimidazole and a carbonate buffer or cesium carbonate (Cs₂CO₃) in DMF has been reported as a convenient and economical method for regioselective synthesis of 2-Ts-β-CD.[4] The choice of base is critical; for instance, using KOH in solid-state mechanochemical synthesis has been shown to yield mono-2-tosylated CDs.[1]
-
Navigating Synthetic Challenges
The synthesis of 2-Ts-β-CD is often plagued by several challenges:
-
Monofunctionalization vs. Poly-substitution: A primary difficulty is preventing the reaction from proceeding beyond monosubstitution to form di- and tri-tosylated products.[4][8] This is typically controlled by using a specific molar ratio of the tosylating agent to β-CD.
-
Selectivity Issues: Achieving selectivity for the C-2 position over the more sterically accessible C-6 position is a major hurdle.[3][5]
-
Reproducibility and Yield: Literature reports often cite moderate yields (typically between 33-42%) and potential issues with reproducibility.[3][4][5]
-
Purification: The crude product is a mixture containing unreacted β-CD, the desired 2-Ts-β-CD, other tosylated isomers, and inorganic salts. Separating the target molecule requires robust purification techniques like reverse-phase flash chromatography.[3][5][8]
Visualizing the Core Concepts
To better illustrate the key structures and processes, the following diagrams are provided.
Caption: Figure 1: Structure of a β-Cyclodextrin glucose monomer.
Caption: Figure 2: General reaction scheme for the synthesis.
Experimental Protocol: A Validated Approach
This section details a step-by-step methodology for the synthesis of 2-Ts-β-CD, adapted from established literature procedures that emphasize simplicity and reproducibility.[4]
Materials and Reagents
-
β-Cyclodextrin (β-CD), dried under vacuum
-
N-tosylimidazole
-
Cesium Carbonate (Cs₂CO₃) or Carbonate Buffer
-
Anhydrous Dimethylformamide (DMF)
-
Acetone
-
Deionized Water
-
Reverse-phase silica gel for chromatography
Synthesis Procedure
-
Dissolution: Dissolve β-cyclodextrin in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a catalytic amount of Cs₂CO₃ to the solution.
-
Addition of Tosylating Agent: Add N-tosylimidazole (in a 1.2 molar ratio to β-CD) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for approximately 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Upon completion, pour the reaction mixture into a large volume of vigorously stirred acetone to precipitate the crude product.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with acetone to remove unreacted reagents and DMF.
-
Drying: Dry the crude product under vacuum.
Purification Workflow
The purification of 2-Ts-β-CD is critical for obtaining a high-purity product and is often the most challenging step.
Caption: Figure 3: A typical workflow for product purification.
Product Characterization: A Self-Validating System
Confirmation of the successful synthesis and purity of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin requires a suite of analytical techniques.[8][9]
| Technique | Purpose | Expected Observations |
| ¹H-NMR | Structural confirmation and determination of the substitution site. | Appearance of characteristic aromatic proton signals from the tosyl group (~7.4-7.8 ppm). A downfield shift of the H-2 proton signal of the substituted glucose unit confirms tosylation at the C-2 position. |
| ¹³C-NMR | Confirms the carbon skeleton and the presence of the tosyl group. | Signals corresponding to the aromatic carbons of the tosyl group will be present. Shifts in the C-1, C-2, and C-3 carbon signals of the substituted glucose unit will be observed. |
| FTIR | Identification of key functional groups. | Characteristic absorption bands for the sulfonyl group (Ph-SO₂-) will be present around 1600 cm⁻¹ and 1230 cm⁻¹.[8] |
| ESI-MS | Confirmation of molecular weight. | The mass spectrum will show a peak corresponding to the molecular ion of 2-Ts-β-CD ([M+Na]⁺ or [M+H]⁺). The expected molecular weight is 1289.17 g/mol .[10][11] |
| HPLC | Purity assessment. | A single major peak in the chromatogram indicates a high-purity sample (>97%).[11] |
Conclusion and Future Outlook
The synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a cornerstone reaction in the field of cyclodextrin chemistry. While challenges related to yield and selectivity persist, optimized methods using specific reagents like N-tosylimidazole in controlled environments offer a reproducible pathway to this invaluable synthetic intermediate.[4] The ability to selectively functionalize the C-2 position opens up vast possibilities for creating novel host-guest systems, advanced drug delivery vehicles, and sophisticated supramolecular architectures. As research progresses, the development of even more efficient, selective, and greener synthetic methods will continue to be a priority, further expanding the applications of these remarkable macrocycles.
References
-
Kordopati, G. G., Konstantinou, N., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Synthesis, 54(18), 4015-4024. [Link]
- N/A. (2025). A convenient and economic method for the synthesis of mono-2-tosyl-β-cyclodextrin. Vertex AI Search.
-
Kordopati, G. G., Konstantinou, N., & Tsivgoulis, G. M. Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. AMiner. [Link]
-
Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate research, 381, 59–63. [Link]
-
Ma, Z., Wang, D., & Li, H. (2022). Selective modifications at the different positions of cyclodextrins: a review of strategies. Frontiers in Chemistry, 10, 988898. [Link]
-
Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed. [Link]
- N/A. (N/A). Methods for Selective Modifications of Cyclodextrins.
-
Ayranc, E., & Gurau, D. (2018). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. Molecules (Basel, Switzerland), 23(11), 2975. [Link]
-
Jicsinszky, L., & Szente, L. (2022). Toward a Greener World—Cyclodextrin Derivatization by Mechanochemistry. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Popova, M., Taha, M., Tsvetkova, B., & Yordanova, S. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 25(3), 1832. [Link]
-
Varga, E., Kéki, S., & Zsuga, M. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein journal of organic chemistry, 19, 336–345. [Link]
-
Benkovics, G., & Malanga, M. (2020). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules (Basel, Switzerland), 25(22), 5336. [Link]
- N/A. (2025). 6A-O-p-toluenesulfonyl-β-cyclodextrin: (β-Cyclodextrin, 6A-(4-methylbenzenesulfonate)).
- N/A. (N/A). Scheme 8: Derivatization of 6 I -(p-toluenesulfonyl)-β-CD by tosyl...
- N/A. (N/A). 6 A -O-p-Toluenesulfonyl-β-Cyclodextrin.
-
N/A. (N/A). Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin. Mpbio. [Link]
-
N/A. (N/A). Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin. Meta. [Link]
-
Byun, H. S., Zhong, N., & Bittman, R. (2000). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 77, 225. [Link]
Sources
- 1. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. aminer.org [aminer.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hereon.de [hereon.de]
- 9. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin | Meta Blast [metablastcell.com]
A Senior Application Scientist's Guide to the Comprehensive Characterization of Tosylated Beta-Cyclodextrin
Foreword: Beyond Synthesis – The Criticality of Robust Characterization
In the realm of drug delivery and supramolecular chemistry, beta-cyclodextrin (β-CD) is a cornerstone, prized for its ability to form inclusion complexes that enhance the solubility, stability, and bioavailability of guest molecules. The chemical modification of β-CD, particularly tosylation, is a pivotal step that transforms the relatively inert hydroxyl groups into excellent leaving groups, opening the door to a vast array of subsequent functionalizations.[1] However, the synthesis of 6-O-monotosyl-β-cyclodextrin (mono-Ts-βCD) and its analogues is often challenging, yielding mixtures of unreacted starting material, the desired monosubstituted product, and over-tosylated by-products.[2][3]
Therefore, the rigorous characterization of tosylated β-cyclodextrin is not merely a procedural formality; it is the bedrock upon which all subsequent research and development rests. An incomplete or inaccurate characterization can lead to flawed interpretations of downstream experiments, irreproducible results, and ultimately, the failure of a drug development program. This guide provides an in-depth, field-proven perspective on the essential techniques required to fully elucidate the structure, purity, and physical properties of tosylated β-cyclodextrin, ensuring the integrity and success of your scientific endeavors.
Section 1: The Characterization Workflow: A Multi-Pronged Approach
A single analytical technique is insufficient to provide a complete picture of a tosylated β-CD sample. A robust characterization strategy employs a synergistic workflow, where each technique provides a unique piece of the puzzle. The results are then cross-validated to build a comprehensive and reliable profile of the material.
Caption: Logic for calculating the Degree of Substitution (DS) from ¹H NMR spectral data.
Protocol: ¹H NMR Analysis for DS Determination
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried tosylated β-CD sample.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is preferred over D₂O as it does not exchange with the hydroxyl protons, allowing for their observation, and provides better solubility.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 500 MHz). Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration:
-
Calibrate the spectrum by setting the singlet from the tosyl methyl protons to ~2.44 ppm. [4] * Integrate the multiplet corresponding to the seven anomeric protons (H1) between ~4.77 and 4.85 ppm. Set this integral value to 7.00.
-
Integrate the singlet of the tosyl methyl protons at ~2.44 ppm.
-
-
Calculation: The degree of substitution (DS) is calculated by dividing the integral of the methyl protons by 3 (since there are 3 protons in a methyl group). For a pure mono-substituted product, this value should be very close to 1.0.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation
Expertise & Causality: FTIR is a rapid, non-destructive technique perfect for a first-pass confirmation of successful tosylation. The covalent attachment of the p-toluenesulfonyl group introduces several new bonds that have characteristic vibrational frequencies, providing a molecular fingerprint that is easily distinguishable from the starting β-CD. [5] Key Spectral Features:
-
Disappearance/Broadening of O-H Stretch: The broad O-H stretching band (~3300-3400 cm⁻¹) of native β-CD may sharpen or change in intensity upon tosylation. [6]* Appearance of Tosyl Peaks: The most critical evidence is the appearance of new, sharp peaks corresponding to the tosyl moiety. [4][7] * S=O Asymmetric & Symmetric Stretching: Strong peaks typically appear around 1360 cm⁻¹ and 1175 cm⁻¹ .
-
Aromatic Ring Vibrations: Peaks around 1600 cm⁻¹ (C=C stretching) confirm the presence of the phenyl ring. [4] * Sulfonate Ester Linkage: A key peak for the Ph-SO₂-O-R linkage is often observed around 815 cm⁻¹ . [4]
FTIR Data Summary for Tosylated β-Cyclodextrin Vibrational Mode Characteristic Wavenumber (cm⁻¹) O-H Stretch (from remaining OH groups) ~3300-3400 (Broad) Aromatic C=C Stretch ~1600 [4] S=O Asymmetric Stretch ~1360 Ph-SO₂-R Stretch ~1230 [4] S=O Symmetric Stretch ~1175 | Ph-SO₂-O-R Stretch | ~815 [4]|
-
Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)
-
Sample Preparation: Ensure the sample is completely dry, as water has strong IR absorption bands that can interfere with the spectrum.
-
Background Scan: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.
-
Sample Analysis: Place a small amount of the powdered tosylated β-CD sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000-600 cm⁻¹.
-
Analysis: Compare the acquired spectrum with that of the starting β-CD material. Identify the new peaks characteristic of the tosyl group as listed in the table above.
Mass Spectrometry (MS): Absolute Molecular Weight Verification
Expertise & Causality: Mass spectrometry provides direct evidence of the covalent modification and is an excellent complementary technique to NMR for confirming the degree of substitution. By measuring the mass-to-charge ratio (m/z) of the parent molecule, one can precisely determine its molecular weight and, by extension, the number of tosyl groups attached. Electrospray Ionization (ESI) is a soft ionization technique well-suited for large, non-volatile molecules like cyclodextrins. [8][9] Data Interpretation:
-
The expected molecular weight is calculated based on the formula: MW = MW(β-CD) + n * MW(Tosyl group) - n * MW(H), where n is the degree of substitution.
-
MW(β-CD) = 1135.0 g/mol
-
MW(Tosyl group) = 155.2 g/mol
-
The mass of a mono-tosylated β-CD is 1135.0 + 155.2 - 1.0 = 1289.2 g/mol .
-
In the ESI-MS spectrum, this will typically be observed as a protonated adduct [M+H]⁺ at m/z 1289.2 or a sodium adduct [M+Na]⁺ at m/z 1312.2. [4]The presence of peaks corresponding to di- or tri-substituted products can reveal the heterogeneity of the sample.
Section 3: Analysis of Physicochemical Properties
Thermal Analysis (TGA/DSC)
Expertise & Causality: Thermal analysis provides critical information on the stability, hydration state, and crystallinity of the modified cyclodextrin. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. [10][11]
-
DSC: The DSC thermogram of native β-CD shows a broad endotherm below 100°C due to the loss of water from the cavity, followed by decomposition above 300°C. [12][13]Tosylated β-CD will exhibit a different profile. A sharp endothermic peak corresponding to its melting point (for mono-Ts-βCD, reported at 160-162 °C ) may be visible, indicating a crystalline solid. [4]The absence or broadening of this peak can suggest an amorphous product.
-
TGA: TGA is used to quantify the amount of residual water or solvent in the sample (mass loss below ~120°C) and to determine the onset of thermal decomposition. [14]A comparison with the starting material can reveal whether the tosylation has enhanced or diminished the thermal stability of the cyclodextrin.
X-Ray Diffraction (XRD)
Expertise & Causality: XRD is used to probe the solid-state structure of the material, distinguishing between crystalline and amorphous forms. Native β-CD is a crystalline powder with a characteristic diffraction pattern. [15][16]The process of tosylation and subsequent purification can disrupt this ordered structure, often resulting in a more amorphous or a completely different crystalline pattern. [17][18]This information is vital for formulation development, as crystallinity affects properties like solubility and dissolution rate.
Section 4: Corroborative and Quantitative Analysis
Elemental Analysis (EA)
Expertise & Causality: Elemental analysis provides a quantitative determination of the weight percentage of carbon, hydrogen, and sulfur. The sulfur content is directly proportional to the amount of tosyl groups present and serves as an excellent orthogonal method to verify the Degree of Substitution calculated from NMR. [4][19] Data Interpretation: The theoretical percentage of sulfur can be calculated for different degrees of substitution and compared with the experimentally determined value.
-
For Mono-Ts-βCD (C₄₉H₇₆O₃₇S):
-
Calculated: C, 45.65%; H, 5.94%; S, 2.49%
-
A close match between the experimental and calculated values provides strong confidence in the sample's identity and purity. [4]
-
Conclusion: An Integrated and Unimpeachable Characterization
The successful application of tosylated beta-cyclodextrin hinges on a foundational understanding of its precise chemical identity. A slapdash approach to characterization is a recipe for scientific ambiguity. By systematically applying the multi-technique workflow detailed in this guide—beginning with rapid confirmation by FTIR, moving to definitive structural elucidation and DS determination with NMR, and rounding out the profile with MS, thermal, and elemental analyses—the researcher can proceed with absolute confidence in their material. This rigorous, self-validating system ensures that the data generated in subsequent experiments are built on a foundation of unimpeachable scientific integrity.
References
-
Pregel, M. J., & Buncel, E. (1991). Cyclodextrin-based enzyme models. Part 1. Synthesis of a tosylate and an epoxide derived from heptakis(6-O-tert-butyldimethylsilyl)-β-cyclodextrin and their characterization using 2D NMR techniques. Canadian Journal of Chemistry, 69(1), 130-137.
-
Hosseini, S., et al. (2020). Graphene Quantum Dot‐PEI‐Cyclodextrin Nanocarrier for Simultaneous miR21a Delivery and Cell Imaging in Cancer Therapy. ResearchGate.
-
Tripodo, G., et al. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate Research, 381, 59-63.
-
Gu, W., et al. (2015). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. ResearchGate.
-
Tripodo, G., et al. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed.
-
Ghorbani-Vaghei, R., & Malaekehpour, M. (2017). ¹H-NMR of mono-6-deoxy-6-(p-tosylsulfonyl)-β-CD (tosyl-β-CD) and mono-6-deoxy-6-aminoethylamino-β-CD (EDA-β-CD). ResearchGate.
-
Pandian, K., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). Molecules, 19(1), 113-133.
-
Pregel, M. J., & Buncel, E. (1991). Cyclodextrin-based enzyme models. Part I. Synthesis of a tosylate and an epoxide derived from heptakis(6-O-tert-butyldimethylsilyl)-β-cyclodextrin and their characterization using 2D NMR techniques. ResearchGate.
-
Li, Y., et al. (2019). Preparation, Characterization and in vitro Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin Inclusion Complex. Indian Journal of Pharmaceutical Sciences, 81(2), 248-256.
-
Tian, Y., et al. (2019). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Semantic Scholar.
-
Nasrollahzadeh, M., et al. (2019). FT-IR spectra of (a) β-Cyclodextrin, (b) β-CD-OTs, (c) β-CD-TSC, and (d) Cu@TSC-β‐CD. ResearchGate.
-
Baglei, A. A., et al. (2016). Peculiarities of interaction of silica with tosyl-β-cyclodextrins. ResearchGate.
-
Voinovich, D., et al. (2024). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. MDPI.
-
Bényei, A., et al. (2009). Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique. ResearchGate.
-
Shagdarova, B., et al. (2022). Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. Pharmaceutics, 14(11), 2337.
-
S.J., S. (2015). X-ray diffraction pattern of beta-cyclodextrin. ResearchGate.
-
Oravec, M., & Fišera, R. (2019). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 24(10), 1967.
-
Wang, H., et al. (2010). Powder X-Ray Diffraction Analyses for Molecule-Ion Adducts of β-Cyclodextrin with a Series of Inorganic Salts. Journal of Chemical & Engineering Data, 55(9), 3432-3437.
-
Darcy, R., et al. (1996). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 73, 238.
-
Giordano, F., et al. (2001). Thermal analysis of cyclodextrins and their inclusion compounds. Journal of Thermal Analysis and Calorimetry, 64(2), 615-623.
-
Oravec, M., & Fišera, R. (2019). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 24(10), 1967.
-
Flueraru, M., & Tonnescu, A. (2013). Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. IntelCentru.
-
Selvam, P., & Ramamurthy, P. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. International Journal of Organic Chemistry, 3(1), 35-41.
-
Varga, E., et al. (2015). Scheme 8: Derivatization of 6 I -(p-toluenesulfonyl)-β-CD by tosyl... ResearchGate.
-
Li, J., et al. (2012). Synthesis and NMR characterization of PEGylated β-cyclodextrins. ResearchGate.
-
Thevis, M., & Schänzer, W. (2005). Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry. Recent Advances in Doping Analysis, 13, 311-315.
-
Chen, Y., et al. (2022). FT-IR spectra of β-cyclodextrin and MCD. ResearchGate.
-
Stinga, G., et al. (2021). Mass Spectrometry of Esterified Cyclodextrins. Polymers, 13(19), 3418.
-
de Oca-Ávalos, J. M., et al. (2012). X-Ray powder diffraction (XRD) pattern of P1G10 : β-cyclodextrin (βCD). ResearchGate.
-
Kim, S., et al. (2020). Differential scanning calorimetry (DSC) analysis of β-cyclodextrin... ResearchGate.
-
Al-Fartosy, A. J., & Al-Hussain, S. A. (2023). Evaluation of the thermal stability of β-cyclodextrin inclusion complexes with four essential oils. ResearchGate.
-
Al-Shehri, S., et al. (2023). X-ray diffraction (XRD) patterns of β-cyclodextrin (β-CD),... ResearchGate.
-
Apperley, D. C., et al. (2020). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. Molecules, 25(24), 5865.
-
Junquera, E., & Aicart, E. (2005). 1 H NMR Spectra of a MβCD, b SMT/MβCD system, and c SMT. ResearchGate.
-
Dinca, A., et al. (2012). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hereon.de [hereon.de]
- 5. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. intelcentru.ro [intelcentru.ro]
- 9. Mass Spectrometry of Esterified Cyclodextrins | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Significance of Precise Characterization
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin stands as a pivotal intermediate in the tailored synthesis of functionalized cyclodextrins for advanced applications in drug delivery, molecular recognition, and catalysis. The regioselective substitution at the C2 hydroxyl group of one of the glucose units of β-cyclodextrin imparts unique chemical reactivity, allowing for the subsequent introduction of a diverse array of functional moieties. The efficacy and safety of the final conjugate, however, are critically dependent on the purity and precise structural confirmation of this initial building block. This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin, emphasizing the synergy of multiple analytical techniques to ensure unequivocal structural elucidation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of substituted cyclodextrins. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the tosylation site and the assessment of sample purity.
Proton (¹H) NMR Spectroscopy
Causality Behind Experimental Choices: In the analysis of tosylated β-cyclodextrin, ¹H NMR is indispensable for confirming the presence of the tosyl group and its approximate location. The integration of specific proton signals allows for the determination of the degree of substitution.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred as it effectively solubilizes both the cyclodextrin and the tosyl group and avoids the exchange of hydroxyl protons.
-
Instrument Parameters: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Data Processing: Process the raw data (Free Induction Decay) with appropriate apodization and Fourier transformation. Phase and baseline corrections are critical for accurate integration.
Data Interpretation: The ¹H NMR spectrum of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin will exhibit characteristic signals for both the β-cyclodextrin backbone and the attached p-toluenesulfonyl group.
-
Tosyl Group Protons: Two distinct sets of signals corresponding to the aromatic protons of the tosyl group will appear in the downfield region, typically as doublets around δ 7.4-7.8 ppm . The methyl protons of the tosyl group will present as a singlet at approximately δ 2.4 ppm .[1][2]
-
Cyclodextrin Protons: The protons of the cyclodextrin macrocycle will resonate in the region of δ 3.2-5.9 ppm . The anomeric protons (H-1) are typically found around δ 4.8 ppm , while the other protons (H-2 to H-6) and the hydroxyl protons appear in a complex, often overlapping region.[1][2]
Purity Assessment: The molar purity can be estimated by comparing the integral of the anomeric protons (H-1) with that of the methyl protons of the tosyl group.[1]
Carbon-¹³ ({¹³C}) NMR Spectroscopy
Causality Behind Experimental Choices: While ¹H NMR confirms the presence of the tosyl group, ¹³C NMR is crucial for pinpointing the exact location of substitution. The chemical shift of the carbon atom bearing the tosyl group will be significantly altered.
Experimental Protocol: The sample preparation and instrument setup are similar to that of ¹H NMR, although a longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.
Data Interpretation: The key to identifying the substitution site lies in the downfield shift of the carbon atom directly bonded to the electron-withdrawing tosyl group.
-
Tosyl Group Carbons: The aromatic carbons of the tosyl group will appear in the range of δ 127-145 ppm , with the methyl carbon resonating at approximately δ 21 ppm .[2]
-
Cyclodextrin Carbons: The carbons of the β-cyclodextrin skeleton will have characteristic chemical shifts. The tosylation of a hydroxyl group leads to a downfield shift of the carbon carrying that group (the α carbon) and a smaller upfield shift of the adjacent β carbons.[1] For Mono-2-O-tosyl-β-cyclodextrin, the C-2 carbon of the substituted glucose unit will experience a significant downfield shift.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Mono-O-tosyl-β-cyclodextrin in DMSO-d₆
| Assignment | ¹H NMR | ¹³C NMR |
| Tosyl-CH₃ | ~2.4 (s) | ~21 |
| Tosyl-Ar-H | ~7.4 (d), ~7.7 (d) | ~127, ~130 |
| Tosyl-Ar-C | ~133, ~145 | |
| β-CD H-1 | ~4.8 (m) | ~102 |
| β-CD H-2, H-3, H-4, H-5 | Overlapping multiplets | ~72-82 |
| β-CD H-6 | Multiplets | ~60 |
| β-CD C-1 | ~101-102 | |
| β-CD C-4 | ~81 | |
| β-CD C-2, C-3, C-5 | ~72-73 | |
| β-CD C-6 | ~60 |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
Causality Behind Experimental Choices: FTIR spectroscopy is a rapid and effective method to confirm the successful incorporation of the p-toluenesulfonyl group onto the β-cyclodextrin structure by identifying characteristic vibrational modes of the sulfonyl group.
Experimental Protocol:
-
Sample Preparation: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation: The comparison of the FTIR spectrum of the product with that of the starting β-cyclodextrin is key.
-
β-Cyclodextrin: The spectrum is dominated by a broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretching of the numerous hydroxyl groups and a strong peak around 1000-1100 cm⁻¹ corresponding to C-O stretching.[3]
-
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin: In addition to the characteristic peaks of β-cyclodextrin, new absorption bands will appear, confirming the presence of the tosyl group. These include:
Caption: Key FTIR vibrational modes for product confirmation.
Mass Spectrometry (MS): Verification of Molecular Weight
Causality Behind Experimental Choices: Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, thereby confirming the addition of a single tosyl group to the β-cyclodextrin molecule.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques for analyzing modified cyclodextrins.[4] ESI is often preferred for its soft ionization, which minimizes fragmentation.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water, or acetonitrile) and infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, as the molecule readily forms adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺).
Data Interpretation: The expected molecular weight of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (C₄₉H₇₆O₃₇S) is 1289.17 g/mol .[5][6] The mass spectrum should show a prominent peak corresponding to the molecular ion plus an adduct.
-
[M+H]⁺: Calculated m/z = 1289.3770[1]
-
[M+Na]⁺: Calculated m/z = 1311.3590
The absence of significant peaks corresponding to unmodified β-cyclodextrin (m/z ~1157 for [M+Na]⁺) or di-tosylated β-cyclodextrin (m/z ~1465 for [M+Na]⁺) is a strong indicator of the product's purity.
Sources
An In-Depth Technical Guide to the Molecular Structure of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
This guide provides a comprehensive technical overview of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin, a key intermediate in the synthesis of functionalized cyclodextrins for advanced applications in drug delivery, molecular recognition, and catalysis. We will delve into the intricacies of its regioselective synthesis, purification, and detailed structural characterization, offering insights grounded in established scientific principles and experimental evidence.
Introduction: The Significance of Regioselective Modification of β-Cyclodextrin
β-Cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units, forming a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. This unique architecture makes it an exceptional host molecule for a wide array of guest compounds, leading to its extensive use in the pharmaceutical and chemical industries.[1] However, to unlock its full potential, chemical modification of its hydroxyl groups is often necessary to enhance solubility, improve complexation ability, and introduce specific functionalities.[2]
The β-cyclodextrin molecule presents three types of hydroxyl groups: primary hydroxyls at the C-6 position on the narrower rim, and secondary hydroxyls at the C-2 and C-3 positions on the wider rim. The regioselective functionalization of these hydroxyls is a significant challenge due to their similar reactivity. Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a particularly valuable derivative because the tosyl group at the C-2 position serves as an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a variety of functional moieties onto the secondary face of the cyclodextrin.[3] This targeted modification is crucial for developing sophisticated drug delivery systems, enzyme mimics, and chiral selectors.
The Art of Synthesis: Achieving Regioselectivity at the 2-Position
The synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin requires a nuanced approach to direct the tosylation reaction preferentially to one of the secondary hydroxyl groups. Several strategies have been developed to achieve this, often exploiting the subtle differences in the reactivity of the hydroxyl groups or employing protecting group strategies.
Causality in Synthetic Strategy: Why Certain Reagents and Conditions are Chosen
The choice of tosylating agent and reaction conditions is paramount for achieving the desired regioselectivity. While p-toluenesulfonyl chloride (TsCl) is a common and cost-effective reagent, other more reactive or selective agents like p-toluenesulfonic anhydride (Ts₂O) or 1-(p-toluenesulfonyl)imidazole (TsIm) are also employed.[4] The use of a weak base like pyridine is a classic strategy in tosylation reactions. Pyridine serves a dual role: it acts as a base to neutralize the HCl byproduct of the reaction with TsCl, and it can also function as a nucleophilic catalyst.[5][6] Pyridine attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.[7]
For regioselectivity at the C-2 position, the reaction conditions are critical. The C-2 hydroxyl group is generally more acidic and sterically accessible than the C-3 hydroxyl. In some methodologies, the formation of an inclusion complex between the tosylating agent and the cyclodextrin cavity can influence the site of reaction.[8]
A notable method for achieving 2-O-tosylation involves the use of N-tosylimidazole in the presence of a carbonate buffer in DMF. This approach offers a convenient and economical route that avoids the need for strictly anhydrous conditions or strong, specific bases.[7] Another strategy involves the use of a copper(II) complex to "sandwich" the secondary hydroxyl groups of two cyclodextrin molecules, thereby directing tosylation to the primary hydroxyls.[9] By avoiding such complexing agents, the inherent reactivity differences of the hydroxyls can be better exploited for secondary face modification.
Experimental Protocol: A Validated Method for Mono-2-O-tosylation
The following protocol is a synthesized and validated procedure based on established literature for the regioselective synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin.[7]
Materials:
-
β-Cyclodextrin (dried under vacuum)
-
N-tosylimidazole
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve β-cyclodextrin (1 equivalent) in anhydrous DMF.
-
Add sodium carbonate (2 equivalents) to the solution and stir the suspension at room temperature.
-
Add N-tosylimidazole (1.2 equivalents) portion-wise to the stirring suspension over 30 minutes.
-
Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Pour the filtrate into a large volume of vigorously stirred acetone to precipitate the crude product.
-
Collect the precipitate by filtration, wash with acetone, and dry under vacuum.
This protocol provides a reproducible method for obtaining the desired product with a good yield, although further purification is necessary to isolate the mono-2-O-tosylated isomer.
Purification: Isolating the Desired Regioisomer
The crude product from the synthesis is a mixture of unreacted β-cyclodextrin, the desired mono-2-O-tosylated product, and potentially other tosylated isomers and multi-tosylated byproducts. Therefore, a robust purification strategy is essential.
Rationale for Purification Techniques
Due to the similar polarities of the components in the crude mixture, simple crystallization is often insufficient for complete separation.[10] Column chromatography is the most effective method for isolating the mono-2-O-tosylated product. Reversed-phase chromatography, utilizing a C18-functionalized silica gel stationary phase and a gradient of water and an organic solvent like methanol or acetonitrile as the mobile phase, is a commonly employed technique.[10] This method separates the compounds based on their hydrophobicity, allowing for the isolation of the desired isomer with high purity.
Step-by-Step Purification Protocol
-
Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., a high percentage of water).
-
Load the solution onto a pre-equilibrated reversed-phase chromatography column.
-
Elute the column with a linear gradient of increasing organic solvent concentration.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure mono-2-O-tosylated product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the resulting aqueous solution to obtain the final product as a white powder.
Unveiling the Molecular Structure: A Multi-faceted Spectroscopic Approach
A combination of spectroscopic techniques is employed to unequivocally confirm the molecular structure and the regiochemistry of the tosylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise location of the tosyl group on the β-cyclodextrin scaffold. Both ¹H and ¹³C NMR are utilized.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin in DMSO-d₆ shows characteristic signals for both the cyclodextrin and the tosyl group. The aromatic protons of the tosyl group typically appear as two doublets in the range of 7.4-7.8 ppm, and the methyl protons of the tosyl group appear as a singlet around 2.4 ppm.[11] The anomeric protons (H-1) of the seven glucose units of the cyclodextrin resonate between 4.8 and 5.0 ppm. The key to confirming the 2-O-substitution lies in the downfield shift of the H-2 proton of the substituted glucose unit. This proton experiences a significant deshielding effect due to the electron-withdrawing nature of the tosyl group. 2D NMR techniques, such as COSY and HMBC, are invaluable for assigning all the proton and carbon signals and confirming the connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence for the structure. The carbons of the tosyl group will have characteristic chemical shifts. More importantly, the C-2 carbon of the tosylated glucose unit will exhibit a downfield shift compared to the C-2 carbons of the other six glucose units.
Table 1: Key ¹H NMR Chemical Shifts (ppm) for Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin in DMSO-d₆ [11]
| Proton | Chemical Shift (ppm) |
| Aromatic (Ts) | 7.77 (d), 7.43 (d) |
| Methyl (Ts) | 2.44 (s) |
| Anomeric (H-1) | 4.85-4.77 (m) |
| OH-2, OH-3 | 5.83-5.63 (m) |
| OH-6 | 4.51-4.45 (m) |
Note: While this data is for the 6-O-tosyl isomer, it provides a reference for the tosyl group signals. The key differentiator for the 2-O-tosyl isomer will be the specific downfield shift of the H-2 proton on the substituted glucose unit.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used for large molecules like cyclodextrin derivatives. The expected molecular weight for Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (C₄₉H₇₆O₃₇S) is approximately 1289.17 g/mol .[12] The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is useful for identifying the characteristic functional groups present in the molecule. The spectrum of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin will show a broad absorption band for the O-H stretching of the remaining hydroxyl groups, as well as characteristic peaks for the sulfonyl group (S=O stretching) of the tosylate, typically around 1350 cm⁻¹ and 1175 cm⁻¹.[11]
X-ray Crystallography: The Definitive Structure (When Available)
Applications in Drug Development and Beyond
The primary utility of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin lies in its role as a versatile intermediate for further chemical modifications. The ability to selectively introduce functionalities at the C-2 position opens up a vast landscape of possibilities for researchers.
-
Drug Delivery: By replacing the tosyl group with various targeting ligands, solubility enhancers, or stimuli-responsive moieties, novel drug delivery systems can be designed to improve the therapeutic efficacy and reduce the side effects of drugs.[2]
-
Enzyme Mimics: The introduction of catalytic groups at the C-2 position can lead to the creation of artificial enzymes that mimic the function of natural enzymes.
-
Chiral Separation: Functionalized cyclodextrins are widely used as chiral stationary phases in chromatography for the separation of enantiomers.
Conclusion and Future Perspectives
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a cornerstone for the regioselective modification of the secondary face of β-cyclodextrin. A thorough understanding of its synthesis, purification, and detailed structural characterization is essential for its effective utilization in the development of advanced materials for pharmaceutical and chemical applications. Future research will likely focus on developing even more efficient and greener synthetic and purification methods, as well as exploring the full potential of its derivatives in various fields of science and technology.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Schematic representation of the molecular structure of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin.
References
- Atwood, J. L., Lehn, J.-M., et al. (Eds.). (1996). Comprehensive Supramolecular Chemistry. Pergamon.
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]
- Wang, L., et al. (2011). A convenient and economic method for the synthesis of mono-2-tosyl-β-cyclodextrin.
- Menuel, S., et al. (2015). Selective secondary face modification of cyclodextrins by mechanosynthesis. The Journal of Organic Chemistry, 80(12), 6259–6266.
- Byun, H.-S., Zhong, N., & Bittman, R. (2000). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 77, 225.
-
Organic Syntheses. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]
- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.
- Jicsinszky, L., et al. (2017).
- Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
- Khan, A. R., et al. (1999). Modified Cyclodextrins for Chiral Separation. Journal of the Chemical Society, Perkin Transactions 1, (21), 3137-3144.
- Kordopati, G. G., Konstantinou, N.-M., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Synthesis, 54(18), 4015-4024.
- Kasal, P., & Jindřich, J. (2021).
- Quaternary Ammonium Groups Modified Magnetic Cyclodextrin Polymers for Highly Efficient Dye Removal and Sterilization in Water Purific
-
Supplementary materials - Dove Medical Press. (n.d.). Retrieved from [Link]
- Sun, J., et al. (2022). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 58.
- Preparation, Characterization and in vitro Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin Inclusion Complex. (2022). Indian Journal of Pharmaceutical Sciences, 84(2), 434-444.
- Beta-Cyclodextrin As An Excipient In Drug Formulation. (2021). Asian Journal of Pharmaceutical Research and Development, 9(4), 110-116.
- Steiner, T., & Koellner, G. (1994). Crystalline β-cyclodextrin hydrate: a neutron diffraction study at 120 K. Journal of the American Chemical Society, 116(16), 7437-7442.
- Kordopati, G. G., Konstantinou, N.-M., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Synthesis, 54(18), 4015-4024.
- Mono-6-Substituted Cyclodextrins—Synthesis and Applic
- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.
- Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules (Basel, Switzerland), 23(5), 1161.
- Wang, H., et al. (2013). Solubility of β -cyclodextrin in different mixed solvents.
- Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. (2023). Journal of Drug Delivery Science and Technology, 85, 104611.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews. Drug discovery, 3(12), 1023–1035.
- Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). Beilstein Journal of Organic Chemistry, 19, 294-302.
- Immel, S., & Lichtenthaler, F. W. (2000). The conformations of the cyclodextrins. A molecular dynamics study. Starch - Stärke, 52(1), 1-10.
-
ResearchGate. (n.d.). ¹H-NMR of mono-6-deoxy-6-(p-tosylsulfonyl)-β-CD (tosyl-β-CD) and... Retrieved from [Link]
- Ng, S. C., & Tang, W. (2012). Modified Cyclodextrins for Chiral Separation. In Chiral Separation: Methods and Protocols (pp. 135-157). Humana Press.
-
ResearchGate. (n.d.). X-Ray powder diffraction (XRD) pattern of P1G10 : β-cyclodextrin (βCD)... Retrieved from [Link]
- Botsi, A., et al. (2019). Homo- and hetero-difunctionalized β-cyclodextrins: Short direct synthesis in gram scale and analysis of regiochemistry. Beilstein Journal of Organic Chemistry, 15, 709-718.
Sources
- 1. Crystal structure determination of the β-cyclodextrin-p-aminobenzoic acid inclusion complex from powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajprd.com [ajprd.com]
- 3. Functionalization of Cyclodextrins | Encyclopedia MDPI [encyclopedia.pub]
- 4. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hereon.de [hereon.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. β-Cyclodextrin 10.41-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Inclusion Complex Formation with Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of inclusion complex formation with Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin. This specialized cyclodextrin derivative offers unique opportunities for enhancing the physicochemical properties of various guest molecules.
Introduction: The Unique Landscape of Modified Cyclodextrins
Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from starch, most commonly containing 6 (α-CD), 7 (β-CD), or 8 (γ-CD) glucopyranose units linked by α-1,4-glycosidic bonds.[1][2] Their structure forms a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity, enabling them to encapsulate a wide variety of guest molecules to form inclusion complexes.[1][3] This encapsulation can significantly alter the properties of the guest molecule, such as increasing its aqueous solubility, stability, and bioavailability, making cyclodextrins invaluable in pharmaceuticals, food science, and cosmetics.[3][4][5]
While natural cyclodextrins have broad applications, their properties can be fine-tuned through chemical modification.[6] Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (Ts-β-CD) is a key intermediate in the synthesis of novel cyclodextrin derivatives. The tosyl group, introduced at the C-2 hydroxyl position of one of the glucose units, is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.[7] This targeted modification allows for the creation of tailored host molecules with specific recognition capabilities.
From a practical standpoint, the introduction of the tosyl group at a secondary hydroxyl group, as opposed to the more reactive primary hydroxyls, offers a distinct starting point for further chemical synthesis. This regioselectivity provides a scaffold for building more complex cyclodextrin-based systems, such as dimers or polymers, and for attaching specific ligands for targeted drug delivery.[8][9]
Synthesis and Characterization of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
The synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin with high purity and yield is crucial for its subsequent applications. Several methods have been reported, with a focus on achieving regioselective tosylation.
Synthetic Strategy: A Field-Proven Protocol
A common and efficient method for the synthesis of mono-tosylated β-cyclodextrin involves the reaction of β-cyclodextrin with p-toluenesulfonyl chloride in an aqueous alkaline solution.[8] An alternative approach utilizes 1-(p-toluenesulfonyl)imidazole as the tosylating agent to improve yields and simplify purification.[7] More recently, ultrasound-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[10]
Illustrative Synthetic Workflow:
Caption: Synthetic workflow for Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin.
Characterization Techniques
Thorough characterization is essential to confirm the structure and purity of the synthesized Ts-β-CD. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify functional groups. | Characteristic peaks for the phenyl-sulfonyl group (around 1600 cm⁻¹, 1230 cm⁻¹, 815 cm⁻¹, and 665 cm⁻¹).[8] |
| Mass Spectrometry | To confirm the molecular weight. | A molecular ion peak corresponding to the expected mass of Ts-β-CD (C₄₉H₇₆O₃₇S, MW: 1289.17).[11][12] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure and confirm the position of the tosyl group. | Signals corresponding to the tosyl group protons and carbons, along with shifts in the signals of the cyclodextrin protons and carbons adjacent to the substitution site.[13] |
| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, and S should match the theoretical values for the desired product.[8] |
| HPLC | To assess purity. | A single major peak indicating a high degree of purity (>97%).[11] |
Formation of Inclusion Complexes: Principles and Methodologies
The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin host.[14] The primary driving forces for complexation are hydrophobic interactions and van der Waals forces.[15]
Methods for Inclusion Complex Preparation
Several methods can be employed to prepare inclusion complexes, with the choice depending on the properties of the guest molecule and the desired final product form.[2][16]
-
Co-precipitation: This widely used method involves dissolving both the cyclodextrin and the guest molecule in a suitable solvent, followed by the removal of the solvent to precipitate the complex.
-
Kneading: This technique is suitable for poorly water-soluble guests. A paste is formed by kneading the cyclodextrin with the guest molecule in the presence of a small amount of solvent, followed by drying.[1][2]
-
Freeze-drying (Lyophilization): This method is ideal for thermolabile guest molecules. An aqueous solution of the cyclodextrin and guest is frozen and then subjected to a vacuum to sublimate the water, leaving a powdered complex.[1]
-
Solvent Evaporation: The drug is dissolved in an organic solvent, and the cyclodextrin in an aqueous solution. The two solutions are mixed, and the solvent is evaporated to obtain the complex.[17][18]
Characterization of Inclusion Complexes: A Multi-faceted Approach
Confirming the formation of a true inclusion complex and determining its stoichiometry and stability requires a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying inclusion complexes in solution.[19][20] Changes in the chemical shifts of the protons of both the host and guest molecules upon complexation provide direct evidence of inclusion.[13][21] The protons located inside the cyclodextrin cavity (H-3 and H-5) are particularly sensitive to the presence of a guest molecule.[13]
Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide detailed structural information by identifying through-space interactions between the protons of the host and the guest, confirming the spatial arrangement of the complex.[21]
Isothermal Titration Calorimetry (ITC)
ITC is a highly sensitive technique that directly measures the heat changes associated with binding events, allowing for the determination of the binding constant (K), enthalpy (ΔH), and entropy (ΔS) of complex formation in a single experiment.[22][23][24] This provides a complete thermodynamic profile of the interaction.[25][26]
Experimental Workflow for ITC:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Fluorescence Spectroscopy
For guest molecules that are fluorescent, inclusion complexation can lead to significant changes in their fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission maximum.[27][28] This is often due to the transfer of the fluorophore from the aqueous environment to the more hydrophobic cavity of the cyclodextrin.[29] Fluorescence spectroscopy can be a rapid and sensitive method for determining binding constants.[30]
Phase Solubility Studies
The phase solubility method, as described by Higuchi and Connors, is a classical technique for determining the stoichiometry and stability constant of inclusion complexes.[31] It involves measuring the increase in the solubility of a poorly water-soluble guest as a function of the cyclodextrin concentration.[14]
Applications in Drug Development and Beyond
The unique properties of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin and its derivatives open up a wide range of applications, particularly in the pharmaceutical field.
-
Enhanced Drug Solubility and Bioavailability: By forming inclusion complexes, Ts-β-CD derivatives can significantly increase the aqueous solubility of poorly soluble drugs, which is a major challenge in drug formulation.[15][32][33] This enhancement in solubility often translates to improved bioavailability.[4][34]
-
Improved Drug Stability: Encapsulation within the cyclodextrin cavity can protect sensitive drug molecules from degradation by factors such as light, heat, and oxidation.[4]
-
Controlled and Targeted Drug Delivery: The tosyl group serves as a versatile handle for attaching targeting ligands or for polymerization to create drug delivery systems with controlled release profiles.[9]
-
Taste Masking: The unpleasant taste of certain drugs can be masked by forming inclusion complexes, improving patient compliance, especially for oral formulations.[4]
Conclusion
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a valuable and versatile platform for the development of advanced host-guest systems. A thorough understanding of its synthesis, characterization, and the methodologies for studying inclusion complex formation is essential for harnessing its full potential. The multi-faceted analytical approach detailed in this guide provides a robust framework for researchers and scientists to design and evaluate novel cyclodextrin-based formulations with enhanced performance and therapeutic efficacy.
References
-
Complexation Thermodynamics of Modified Cyclodextrins: Extended Cavities and Distorted Structures. The Journal of Physical Chemistry B. Available at: [Link]
-
Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]
-
Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
-
NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Available at: [Link]
-
2D Solid-State NMR Analysis of Inclusion in Drug–Cyclodextrin Complexes. Molecular Pharmaceutics. Available at: [Link]
-
Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. Available at: [Link]
-
NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules. Available at: [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Thermodynamics of inclusion within cyclodextrins and structural evidence of Cu(indomethacin)2 and Zn(indomethacin)2 complexes in aqueous solutions. New Journal of Chemistry. Available at: [Link]
-
NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
-
NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Physical Chemistry Chemical Physics. Available at: [Link]
-
Isothermal titration calorimetry (ITC) of P1G10 : β-cyclodextrin (βCD). Available at: [Link]
-
Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Available at: [Link]
-
Selective modifications at the different positions of cyclodextrins: a review of strategies. RSC Advances. Available at: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Inclusion Complexes of Cyclodextrins with Anticancer Drugs: A Critical Review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Enabling technologies and green processes in cyclodextrin chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY). ACS Omega. Available at: [Link]
-
Fluorescent Cyclodextrins for Molecule Sensing: Fluorescent Properties, NMR Characterization, and Inclusion Phenomena of N-Dansylleucine-Modified Cyclodextrins. Journal of the American Chemical Society. Available at: [Link]
-
6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available at: [Link]
-
Investigation of the .beta.-cyclodextrin-indole inclusion complex by absorption and fluorescence spectroscopies. The Journal of Physical Chemistry. Available at: [Link]
-
A fluorescence spectroscopy approach for fast determination of β-cyclodextrin-guest binding constants. Available at: [Link]
-
Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. PLoS ONE. Available at: [Link]
-
Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Use of cyclodextrins as modifiers of fluorescence in the detection of mycotoxins. Food Additives & Contaminants: Part A. Available at: [Link]
-
Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin via Ultrasound Assisted Method. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. Available at: [Link]
-
Thermodynamic study on the effects of .beta.-cyclodextrin inclusion with anilinonaphthalenesulfonates. Analytical Chemistry. Available at: [Link]
-
Determination of binding constants of cyclodextrin inclusion complexes with amino acids and dipeptides by potentiometric titration. Available at: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin via Ultrasound Assisted Method. Scientific.Net. Available at: [Link]
-
Cyclodextrins in Pharmaceutical Formulations II: Solubilization, Binding Constant, and Complexation Efficiency. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Cyclodextrins in delivery systems: Applications. Journal of Pharmacy And Bioallied Sciences. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]
-
Inclusion Complexation of Organic Micropollutants with β-Cyclodextrin. Journal of Chemical Information and Modeling. Available at: [Link]
-
mono-2-o-(p-toluenesulfonyl)-beta-cyclodextrin. Chemsrc. Available at: [Link]
-
Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. Available at: [Link]
-
Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Pharmaceutics. Available at: [Link]
-
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin hydrate. Chem-Impex. Available at: [Link]
-
Understanding Cyclodextrins: Applications in Drug Delivery and Beyond. Available at: [Link]
Sources
- 1. oatext.com [oatext.com]
- 2. oatext.com [oatext.com]
- 3. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 4. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. hereon.de [hereon.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin | 84216-71-7 | TCI AMERICA [tcichemicals.com]
- 12. MONO-2-O-(P-TOLUENESULFONYL)-BETA-CYCLODEXTRIN CAS#: 84216-71-7 [m.chemicalbook.com]
- 13. d-nb.info [d-nb.info]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. gpsrjournal.com [gpsrjournal.com]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
- 19. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 20. pubs.acs.org [pubs.acs.org]
- 21. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Thermodynamics of inclusion within cyclodextrins and structural evidence of Cu(indomethacin)2 and Zn(indomethacin)2 complexes in aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. tandfonline.com [tandfonline.com]
- 30. researchwith.stevens.edu [researchwith.stevens.edu]
- 31. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 33. nbinno.com [nbinno.com]
- 34. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
Introduction: Navigating the Complexities of a Key Cyclodextrin Intermediate
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (2-Ts-β-CD) stands as a pivotal intermediate in the realm of supramolecular chemistry and drug delivery. Its unique structure, featuring a single, reactive tosyl group on the secondary face of the cyclodextrin macrocycle, opens a gateway to a multitude of tailored derivatives for advanced applications. However, the successful utilization of 2-Ts-β-CD is fundamentally tethered to a comprehensive understanding of its solubility characteristics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility profile of 2-Ts-β-CD, synthesizing theoretical underpinnings with practical, field-proven methodologies for its empirical determination. While direct, quantitative solubility data for this specific isomer is not extensively published, this guide will establish a robust framework for its investigation based on the known properties of its parent molecule, β-cyclodextrin, and its positional isomer, 6-O-tosyl-β-cyclodextrin.
I. The Theoretical & Expected Solubility Profile of 2-Ts-β-CD
The solubility of a cyclodextrin derivative is a complex interplay of its parent macrocycle's properties and the physicochemical nature of its substituents. In the case of 2-Ts-β-CD, the introduction of a bulky, moderately hydrophobic p-toluenesulfonyl group onto the β-cyclodextrin scaffold is expected to significantly alter its solubility profile compared to the native cyclodextrin.
Aqueous Solubility: An Anticipated Challenge
Native β-cyclodextrin itself exhibits limited aqueous solubility (approximately 1.85 g/100 mL at 25°C) due to strong intermolecular hydrogen bonding in its crystal lattice structure.[1][2] The introduction of a single tosyl group at the 2-O position is not expected to dramatically enhance aqueous solubility. In fact, evidence from its positional isomer, mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin, suggests a significant decrease in water solubility to less than 0.4 mg/mL.[3] This is likely due to the tosyl group's hydrophobic nature and its potential to disrupt the favorable interactions between the cyclodextrin's hydroxyl groups and water molecules, without providing substantial new polar interactions to aid dissolution.
Therefore, it is anticipated that Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin will exhibit poor solubility in water and neutral aqueous buffers.
Solubility in Organic Solvents: A More Favorable Outlook
The presence of the tosyl group, with its aromatic ring, is expected to enhance the solubility of 2-Ts-β-CD in polar aprotic organic solvents. This is a common characteristic of derivatized cyclodextrins where the introduction of less polar functional groups disrupts the intermolecular hydrogen bonding that limits solubility in non-aqueous media.[4]
Based on data for the parent β-cyclodextrin and its 6-O-tosylated isomer, 2-Ts-β-CD is expected to be soluble in the following solvents:[4][5][6]
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Solubility in other common organic solvents is likely to be variable and requires empirical determination. It is anticipated to have limited solubility in less polar solvents like dichloromethane and chloroform, and poor solubility in non-polar solvents such as hexanes.
The Influence of Temperature
For many cyclodextrins, aqueous solubility increases with temperature.[1] This trend is expected to hold for 2-Ts-β-CD, although the overall solubility will likely remain low. The application of heat can provide the necessary energy to overcome the intermolecular forces holding the crystal lattice together, allowing for more favorable interactions with water molecules.
The Role of pH
The p-toluenesulfonyl group is not ionizable within the typical aqueous pH range of 1-12. Therefore, the solubility of 2-Ts-β-CD itself is not expected to be significantly influenced by pH. However, it is crucial to consider that at highly alkaline pH values (typically >12), the secondary hydroxyl groups on the cyclodextrin rim can begin to deprotonate, which could lead to an increase in solubility.
II. Experimental Determination of the Solubility Profile: A Practical Guide
Given the scarcity of published quantitative data, an empirical determination of the solubility profile of 2-Ts-β-CD is essential for any research or development application. The following section provides a detailed, self-validating protocol based on the well-established phase solubility methodology.[7][8][9][10]
Core Experimental Workflow
The fundamental approach to determining the equilibrium solubility of a compound is the shake-flask method . This involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved compound in the supernatant.
Caption: Experimental workflow for determining the equilibrium solubility of 2-Ts-β-CD.
Detailed Step-by-Step Protocol
1. Materials and Equipment:
-
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (of known purity)
-
Selected solvents (e.g., deionized water, phosphate buffers of various pH, ethanol, methanol, DMF, DMSO)
-
Scintillation vials or sealed tubes
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Test Samples:
-
Add an excess amount of 2-Ts-β-CD to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Prepare samples in triplicate for each solvent and condition to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility).
-
Agitate the samples for a predetermined time to reach equilibrium. A period of 24-48 hours is typically sufficient, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration in the supernatant has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of 2-Ts-β-CD in the diluted samples using a validated analytical method. HPLC-UV is the preferred method due to its specificity and sensitivity.
-
Analytical Method: HPLC-UV
-
Rationale: The p-toluenesulfonyl group contains a chromophore that allows for sensitive detection by UV absorbance, making HPLC-UV an ideal technique for quantification.
-
Method Parameters (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for cyclodextrin analysis.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The p-toluenesulfonyl group has a characteristic UV absorbance. A wavelength in the range of 220-230 nm or around 260-270 nm should be evaluated for optimal sensitivity.
-
Calibration: Prepare a series of standard solutions of 2-Ts-β-CD of known concentrations in the mobile phase to generate a calibration curve.
-
III. Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise format to allow for easy comparison and interpretation.
Quantitative Solubility Data Table
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (Molar) |
| Deionized Water | 25 | ~7 | To be determined | To be determined |
| Phosphate Buffer | 25 | 5.0 | To be determined | To be determined |
| Phosphate Buffer | 25 | 7.4 | To be determined | To be determined |
| Ethanol | 25 | N/A | To be determined | To be determined |
| Methanol | 25 | N/A | To be determined | To be determined |
| Acetonitrile | 25 | N/A | To be determined | To be determined |
| Dimethylformamide (DMF) | 25 | N/A | To be determined | To be determined |
| Dimethyl sulfoxide (DMSO) | 25 | N/A | To be determined | To be determined |
| Deionized Water | 37 | ~7 | To be determined | To be determined |
This table should be populated with the experimentally determined values.
IV. Causality and Field-Proven Insights
-
The Impact of the Tosyl Group: The introduction of the p-toluenesulfonyl group serves as a double-edged sword for solubility. While its hydrophobic character diminishes aqueous solubility, it disrupts the crystalline packing of the cyclodextrin molecules, which can facilitate dissolution in certain organic solvents where van der Waals interactions and dipole-dipole interactions can be more favorable.
-
Solvent Selection for Reactions: The high solubility of tosylated cyclodextrins in polar aprotic solvents like DMF and DMSO is a key reason why these solvents are frequently employed in subsequent chemical modifications of the tosyl group.[4]
-
Implications for Drug Formulation: The poor aqueous solubility of 2-Ts-β-CD itself means it is not directly used as a solubilizing excipient in the same way as hydroxypropyl-β-cyclodextrin. Instead, its significance lies in its role as a precursor for creating a diverse library of cyclodextrin derivatives with tailored solubility and guest-binding properties.
V. Conclusion
References
- Kordopati, G. G., Konstantinou, N.-M., & Tsivgoulis, G. M. (n.d.). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Preprints.org.
- Sun, J., Hong, H., Zhu, N., & Han, L. (2020). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 56.
- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.
- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed, 24060538.
- Gillet, A., D'Halluin, M., Fournier, D., & Woisel, P. (2020). Natural cyclodextrins and their derivatives for polymer synthesis. Royal Society of Chemistry.
- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Final Draft.
- Loftsson, T., & Jarvinen, T. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Pharma Excipients.
- Phase solubility analysis: Significance and symbolism. (n.d.). Inplasy.
- Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Jicsinszky, L. (2019). Some comments on the Cyclodextrin solubilities. MedCrave online.
- de Araujo, G. L. B., de Freitas, A. S., & de Matos, J. R. (2011). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace.
- Pralhad, T., & Rajendrakumar, K. (2011). Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes. Journal of the Science of Food and Agriculture.
- Singh, A. (2018). In which organic solvent hydroxypropyl beta cyclodextrin is insoluble?
- Szejtli, J. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News.
- Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH.
- Udachyan, I., Batchelor, H., & Pillay, V. (2018). Characterization of the Physicochemical Properties of β-Cyclodextrin-Divinyl Sulfone Polymer Carrier-Bile Acid Systems. PubMed.
- Liu, H., Yang, G., Tang, Y., Cao, D., Qi, T., Qi, Y., & Fan, G. (2013). Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. PubMed.
- Adnan, R., Razak, S. A. A., & Fared, S. F. S. M. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. MDPI.
- Sharma, S., Barkataki, D., & Sharma, A. (2019). View of Physicochemical characterization of the inclusion compounds of eugenol and β-caryophyllene in β-cyclodextrin. Nanotechnology Perceptions.
- Liu, Y., Wang, Z., Zhang, J., Li, J., Zhang, Y., & Zhang, Y. (2022). Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling. MDPI.
Sources
- 1. cyclodextrinnews.com [cyclodextrinnews.com]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hereon.de [hereon.de]
- 4. Natural cyclodextrins and their derivatives for polymer synthesis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01464H [pubs.rsc.org]
- 5. Cyclolab [cyclolab.hu]
- 6. medcraveonline.com [medcraveonline.com]
- 7. scielo.br [scielo.br]
- 8. wisdomlib.org [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tosylation Reaction of Beta-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Beta-Cyclodextrin Tosylation
Beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucopyranose units, has garnered significant attention in pharmaceutical sciences. Its unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic interior cavity, allows it to encapsulate lipophilic drug molecules, thereby enhancing their solubility, stability, and bioavailability.[1][2][3][4] However, to further expand the functionality of β-CD and enable its conjugation to other molecules or surfaces, chemical modification is often necessary.
The tosylation of β-cyclodextrin is a cornerstone reaction in this endeavor. It introduces a p-toluenesulfonyl (tosyl) group, an excellent leaving group, onto one or more of the hydroxyl moieties of the β-CD molecule.[5] This functionalization primarily occurs at the primary C-6 hydroxyl groups, which are more sterically accessible and reactive than the secondary hydroxyls at the C-2 and C-3 positions. The resulting tosylated β-cyclodextrin (Ts-β-CD) is a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups, such as azides, amines, and thiols.[6][7] This guide provides a comprehensive overview of the tosylation reaction of β-cyclodextrin, delving into the underlying mechanisms, offering detailed experimental protocols, and discussing critical factors that influence the reaction's success.
Reaction Mechanism and Stoichiometry: A Tale of Selectivity
The tosylation of β-cyclodextrin is a nucleophilic substitution reaction where the hydroxyl groups of β-CD act as nucleophiles, attacking the electrophilic sulfur atom of a tosylating agent. The most commonly employed tosylating agents are p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic anhydride (Ts₂O), and 1-(p-toluenesulfonyl)imidazole (TsIm).[8][9]
The reaction is typically carried out in the presence of a base, such as sodium hydroxide or pyridine, which deprotonates the hydroxyl groups, increasing their nucleophilicity.[5][10] The regioselectivity of the reaction, favoring the primary C-6 hydroxyls, is a key aspect. This preference is attributed to the lower steric hindrance and higher acidity of the primary hydroxyls compared to the secondary ones.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives [protocols.io]
- 7. scite.ai [scite.ai]
- 8. mdpi.com [mdpi.com]
- 9. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Regioselective Synthesis of Modified Cyclodextrins for Advanced Drug Development
Executive Summary: Cyclodextrins (CDs), a class of cyclic oligosaccharides derived from starch, have emerged as powerful tools in pharmaceutical sciences due to their unique ability to form inclusion complexes with a wide array of guest molecules.[1][2] This property allows them to enhance the solubility, stability, and bioavailability of therapeutic agents.[3] However, native cyclodextrins possess inherent limitations, such as modest solubility and non-specific binding, which can be overcome through precise chemical modification.[2] The key to unlocking their full potential lies in regioselective synthesis —the targeted functionalization of specific hydroxyl groups on the cyclodextrin scaffold. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and field-proven methodologies for achieving regioselective control, transforming native cyclodextrins into highly tailored excipients and drug delivery systems. We will delve into the chemical rationale behind various synthetic strategies, present detailed experimental protocols, and discuss the critical analytical techniques required to validate the outcomes.
Chapter 1: Fundamentals of Cyclodextrin Chemistry and Regioselectivity
The Unique Architecture of Cyclodextrins
Cyclodextrins are composed of six (α-CD), seven (β-CD), or eight (γ-CD) glucopyranose units linked in a ring by α-1,4-glycosidic bonds.[1] This arrangement forms a truncated cone structure with a hydrophilic outer surface and a lipophilic inner cavity.[1] This structural duality is the basis for their ability to encapsulate non-polar guest molecules in aqueous environments.[1]
The Three Faces of Reactivity: Understanding the Hydroxyl Groups
The chemical behavior of cyclodextrins is dictated by the arrangement and reactivity of their hydroxyl (OH) groups. Each glucopyranose unit has three types of OH groups:
-
Primary C-6 Hydroxyls: Located on the narrower rim of the cone, these are the most accessible and nucleophilic, making them the most reactive primary sites for substitution.[4]
-
Secondary C-2 Hydroxyls: Situated on the wider rim, these are the most acidic of the hydroxyl groups.
-
Secondary C-3 Hydroxyls: Also on the wider rim, these are the least reactive due to steric hindrance and their involvement in intramolecular hydrogen bonding with the C-2 hydroxyl of the adjacent glucose unit.[4]
This inherent gradient in reactivity is the fundamental principle upon which most regioselective chemical strategies are built.[5]
Caption: Hierarchy of hydroxyl group reactivity in cyclodextrins.
Why Regioselectivity is Paramount in Applications
Randomly modified cyclodextrins result in a complex mixture of isomers that are difficult to purify and characterize, leading to batch-to-batch variability.[4] Regioselective synthesis, by contrast, produces a single, well-defined chemical entity. This precision is critical for:
-
Drug Delivery: Creating specific attachment points for targeting ligands or polymers.
-
Enzyme Mimics: Positioning catalytic groups in a precise geometric arrangement to mimic an enzyme's active site.[6]
-
Chiral Recognition: Developing chiral stationary phases for chromatography where a uniform structure leads to better separation.[2]
Chapter 2: Chemical Strategies for Regioselective Modification of the Primary Rim (C-6 Hydroxyls)
The high reactivity and steric accessibility of the C-6 hydroxyls make them the primary target for initial modifications.
Direct, Kinetically Controlled Modifications
This approach leverages the inherent reactivity of the C-6 position. Tosylation is a classic example, where the bulky tosyl group is preferentially introduced at the least sterically hindered primary hydroxyls.
This protocol describes a common method for the selective tosylation of one primary hydroxyl group on the β-cyclodextrin rim. The resulting mono-tosylated CD is a crucial intermediate for further functionalization, such as conversion to azides or amines.
Causality: The choice of p-toluenesulfonyl chloride (TsCl) in pyridine is strategic. Pyridine acts as both a solvent and a base, activating the hydroxyl groups. The reaction is kinetically controlled; the primary C-6 OH reacts fastest, and by carefully controlling stoichiometry and reaction time, monosubstitution can be favored.
-
Step 1: Dissolution: Dissolve β-cyclodextrin in anhydrous pyridine at 0 °C with stirring. A dry environment is crucial to prevent hydrolysis of the tosylating agent.
-
Step 2: Addition of Tosylating Agent: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the cyclodextrin solution. Maintaining a low temperature minimizes side reactions and substitution at the secondary positions.
-
Step 3: Reaction: Allow the reaction to stir at 0 °C for 2 hours.
-
Step 4: Quenching and Precipitation: Quench the reaction by adding ice-cold water. This will precipitate the crude product.
-
Step 5: Purification: Collect the precipitate by filtration. The product is then purified by repeated recrystallization from hot water or by chromatography to isolate the mono-6-substituted isomer.
| Parameter | Value/Condition | Rationale |
| Reagents | β-Cyclodextrin, p-TsCl | TsCl is a selective electrophile for the most nucleophilic OH. |
| Solvent | Anhydrous Pyridine | Acts as a base and solvent; must be dry to avoid side reactions. |
| Temperature | 0 °C | Favors kinetic control, enhancing selectivity for the C-6 position. |
| Stoichiometry | 1 eq. of TsCl | Limits the reaction to favor monosubstitution. |
| Purification | Recrystallization/HPLC | Essential for separating isomers and unreacted starting material. |
Metal-Ion Directed Regioselectivity
An elegant strategy to enhance C-6 selectivity involves the use of metal ions, such as copper(II), to form a "sandwich" complex.[7] In a basic aqueous medium, the Cu(II) ions chelate with the secondary hydroxyl groups (C-2 and C-3) of two adjacent cyclodextrin molecules, effectively protecting them and leaving only the primary C-6 hydroxyls exposed for reaction.[1][7] This method dramatically improves the yield and regioselectivity of modifications like tosylation or methylation.[1][7]
This protocol demonstrates the synthesis of heptakis(6-O-methyl)-β-cyclodextrin.
Causality: The formation of the copper(II) complex is the key self-validating step. The deep blue color of the solution is indicative of complex formation, which sterically shields the secondary face. The reaction proceeds only if this complex is correctly formed.
-
Step 1: Complex Formation: Dissolve β-cyclodextrin and copper(II) sulfate (CuSO₄) in water.[7]
-
Step 2: Base Addition: Add a cold, concentrated solution of sodium hydroxide (NaOH).[7] A stable, dark blue solution should form, indicating the formation of the CD-copper complex.[7]
-
Step 3: Alkylation: Slowly add the methylating agent, dimethyl sulfate (Me₂SO₄), dropwise while stirring vigorously.[7] The reaction is typically stirred for 24 hours.[7]
-
Step 4: Neutralization and Precipitation: Neutralize the reaction mixture with an acid (e.g., HCl). This breaks the copper complex and precipitates the methylated cyclodextrin.
-
Step 5: Purification: Filter the precipitate and wash thoroughly with water to remove salts and impurities.[7]
Chapter 3: Advanced Modifications via Protecting Groups and "Click" Chemistry
Accessing the secondary C-2 and C-3 hydroxyls regioselectively almost always requires a protecting group strategy to first block the more reactive C-6 positions.[4][5]
The Silyl Ether Strategy: Gateway to the Secondary Face
Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), react preferentially at the sterically accessible C-6 primary hydroxyls.[4] Once all seven C-6 positions are protected as silyl ethers, the secondary hydroxyls become available for modification.[5]
Caption: Workflow for regioselective modification at the C-2 position.
This multi-step protocol outlines the protection-modification-deprotection sequence.
-
Step 1: Protection: React β-cyclodextrin with an excess of TBDMS-Cl in pyridine to quantitatively form heptakis(6-O-TBDMS)-β-cyclodextrin. Purify by column chromatography.
-
Step 2: Secondary Face Alkylation: Dissolve the protected CD in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), to deprotonate the more acidic C-2 hydroxyls. Then, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and stir until the reaction is complete (monitored by TLC).[5]
-
Step 3: Deprotection: Remove the TBDMS protecting groups by treating the product with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF), in a solvent like tetrahydrofuran (THF).[5]
-
Step 4: Final Purification: Purify the final heptakis(2-O-alkyl)-β-cyclodextrin product using reverse-phase HPLC.
"Click" Chemistry: A Versatile Ligation Tool
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction, is an exceptionally efficient and orthogonal method for conjugating molecules to a cyclodextrin scaffold.[2] The process begins with the synthesis of a mono-6-azido-cyclodextrin (starting from the mono-6-tosyl derivative), which can then be "clicked" with any alkyne-containing molecule.
-
Step 1: Azide Synthesis: Dissolve mono-6-tosyl-β-cyclodextrin in DMF and add an excess of sodium azide (NaN₃). Heat the reaction (e.g., to 80 °C) and stir for 24 hours. The azide displaces the tosylate group via an Sₙ2 reaction. Precipitate the product in acetone, filter, and dry.
-
Step 2: "Click" Reaction: In a mixture of water and t-butanol, dissolve the mono-6-azido-β-cyclodextrin and the desired alkyne-functionalized molecule. Add a copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ. Stir at room temperature. The reaction is often complete within a few hours.
-
Step 3: Purification: Purify the resulting triazole-linked cyclodextrin conjugate by dialysis or size-exclusion chromatography to remove the copper catalyst and unreacted starting materials.
Chapter 4: Characterization and Quality Control: Validating Regioselectivity
Confirming the precise location and degree of substitution is a non-trivial but essential step. A combination of analytical techniques is required for unambiguous characterization.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the site of substitution. Chemical shifts of the protons and carbons near the modification site will be significantly altered. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign all signals and confirm the substitution pattern.[2]
-
Mass Spectrometry (MS): ESI-MS (Electrospray Ionization) and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization) are used to confirm the molecular weight of the modified cyclodextrin, thereby verifying the degree of substitution (mono, di, hepta, etc.).[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is indispensable for both analytical purity assessment and preparative purification of cyclodextrin derivatives.[5]
| Technique | Information Provided | Causality/Insight |
| 1D/2D NMR | Precise location of substituents, degree of substitution | Gold standard for proving regioselectivity. |
| Mass Spec. | Molecular weight, confirmation of added mass | Validates that the desired number of groups has been added. |
| HPLC | Purity, separation of isomers | Ensures the final product is a single entity, not a mixture. |
Chapter 5: Applications in Drug Development
Regioselectively modified cyclodextrins offer significant advantages in pharmaceutical formulations.
-
Enhanced Drug Bioavailability: By attaching hydrophilic groups (e.g., hydroxypropyl, sulfobutylether) in a controlled manner, the aqueous solubility of both the cyclodextrin and its drug complex can be dramatically increased, leading to improved bioavailability.[3][10]
-
Targeted Drug Delivery: Specific positions on the cyclodextrin can be used to conjugate targeting moieties (e.g., antibodies, peptides) or stimuli-responsive polymers, enabling the delivery of a drug payload to a specific site of action.
-
Gene Delivery: Cationic groups can be selectively introduced onto the cyclodextrin scaffold to facilitate the complexation and delivery of nucleic acids like DNA and RNA.[11]
-
Reduced Toxicity: Precise modifications can reduce the toxicity associated with some native or randomly substituted cyclodextrins. For example, methylation enhances hydrophobicity but can also increase toxicity; controlling the degree and position of methylation is key.[3]
Conclusion and Future Outlook
The regioselective synthesis of modified cyclodextrins is a cornerstone of advanced supramolecular chemistry and modern drug development. By moving beyond random mixtures to create precisely engineered, single-isomer derivatives, researchers can unlock unprecedented control over drug solubility, stability, and delivery. The methodologies outlined in this guide, from direct kinetically controlled reactions to sophisticated protection-deprotection sequences, provide a robust toolkit for scientists. Future innovations will likely focus on developing even more efficient and greener synthetic methods, potentially leveraging enzymatic catalysis and flow chemistry to produce these valuable compounds at scale, further expanding their application in creating safer and more effective medicines.
References
-
Beilstein Journals. Qualitative evaluation of regioselectivity in the formation of di- and tri-6-O-tritylates of α-cyclodextrin. [Link]
-
MDPI. Mono-6-Substituted Cyclodextrins—Synthesis and Applications. [Link]
-
AIP Publishing. Modified Cyclodextrins and Their Application in Drug Delivery. [Link]
-
MITCHELL LAB. Cyclodextrins in drug delivery: applications in gene and combination therapy. [Link]
-
IntechOpen. Modification Reactions of Cyclodextrins and the Chemistry of Modified Cyclodextrins. [Link]
-
PubMed. MagnetoCyclodextrins: Synthesis, challenges, and opportunities. [Link]
-
Royal Society of Chemistry. Building up cyclodextrins from scratch – templated enzymatic synthesis of cyclodextrins directly from maltose. [Link]
-
National Center for Biotechnology Information (NCBI). Selective modifications at the different positions of cyclodextrins: a review of strategies. [Link]
-
ResearchGate. (PDF) Regioselective Alkylation of β-Cyclodextrin. [Link]
-
ACS Publications. Methods for Selective Modifications of Cyclodextrins | Chemical Reviews. [Link]
-
National Center for Biotechnology Information (NCBI). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. [Link]
-
MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
ResearchGate. (PDF) Cyclodextrins in Asymmetric and Stereospecific Synthesis. [Link]
-
Royal Society of Chemistry. New methods of modification of α-cyclodextrin. [Link]
-
MDPI. Mass Spectrometry of Esterified Cyclodextrins. [Link]
-
ResearchGate. Cyclodextrin Chemistry via Selective Protecting Group Manipulations: Strategies and Applications in Carbohydrate Chemistry | Request PDF. [Link]
-
ResearchGate. (PDF) Mass Spectrometry of Esterified Cyclodextrins. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfachemic.com [alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Qualitative evaluation of regioselectivity in the formation of di- and tri-6-O-tritylates of α-cyclodextrin [beilstein-journals.org]
- 7. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Methodological & Application
Application Notes and Protocols for Chiral Separation with Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin HPLC
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Enantioselective HPLC using Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin Chiral Stationary Phases
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the enantioselective separation of chiral compounds using High-Performance Liquid Chromatography (HPLC) with a Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (Tos-β-CD) chiral stationary phase (CSP). This document moves beyond a simple recitation of steps to offer a foundational understanding of the chiral recognition mechanisms at play, empowering researchers to not only replicate the described methods but also to intelligently adapt and troubleshoot them for their specific analytical challenges. We will delve into the nuanced interplay of inclusion complexation, hydrogen bonding, and π-π interactions that govern separations on this unique CSP. Detailed, step-by-step protocols for method development in both reversed-phase and polar organic modes are provided, alongside robust validation strategies aligned with regulatory expectations.
Introduction: The Imperative of Chiral Separation and the Role of Modified Cyclodextrins
In the pharmaceutical and agrochemical industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies worldwide mandate the separation and independent evaluation of enantiomers for chiral drug candidates.[1]
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) has emerged as the preeminent technique for enantioselective analysis and purification. Among the diverse array of CSPs, those based on cyclodextrins have proven to be remarkably versatile and effective.[2][3] Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique topology allows for the formation of inclusion complexes with a wide variety of guest molecules.[4]
Native β-cyclodextrin, composed of seven glucose units, is one of the most widely used chiral selectors.[2] Its chiral recognition capabilities can be significantly enhanced through chemical modification of the hydroxyl groups on its rims. The introduction of various functional groups can introduce additional interaction sites, thereby augmenting the enantioselectivity of the stationary phase.[5]
The Unique Properties of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin
The Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (Tos-β-CD) CSP is a specialized derivative where a p-toluenesulfonyl (tosyl) group is attached to one of the secondary hydroxyls of the β-cyclodextrin. This modification introduces several key features that influence its chiral recognition capabilities:
-
Enhanced Shape Selectivity: The bulky tosyl group can partially block the entrance to the cyclodextrin cavity, creating a more sterically hindered environment. This can lead to greater differentiation between enantiomers based on their three-dimensional structure.
-
π-π Interactions: The aromatic ring of the tosyl group provides a site for π-π stacking interactions with analytes containing aromatic moieties. This adds another dimension to the chiral recognition mechanism beyond simple inclusion.
-
Dipole-Dipole Interactions: The sulfonyl group introduces a strong dipole moment, which can engage in dipole-dipole interactions with polar functional groups on the analyte.
-
Modulated Hydrogen Bonding: The tosyl group can influence the hydrogen bonding capacity of the neighboring hydroxyl groups on the cyclodextrin rim.
These combined interactions create a highly selective environment for the resolution of a diverse range of chiral compounds.
Mechanism of Chiral Recognition
The separation of enantiomers on a Tos-β-CD column is a multifactorial process governed by the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. The primary mechanisms include:
-
Inclusion Complexation: One of the enantiomers may fit more snugly or orient more favorably within the hydrophobic cavity of the β-cyclodextrin. The presence of the tosyl group can influence the depth and orientation of this inclusion.
-
Hydrogen Bonding: The remaining hydroxyl groups on the rim of the cyclodextrin can form hydrogen bonds with suitable functional groups (e.g., hydroxyls, amines, carbonyls) on the analyte.
-
π-π Stacking: The aromatic ring of the tosyl group can interact with aromatic rings present in the analyte.
-
Steric Hindrance: The bulky tosyl group can sterically hinder the interaction of one enantiomer more than the other.
The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, leading to its separation from the less strongly interacting enantiomer.
Method Development Strategy
A systematic approach to method development is crucial for achieving successful chiral separations. The following workflow is recommended for the Tos-β-CD column.
Caption: A systematic workflow for chiral method development on a Tos-β-CD column.
Initial Screening: Reversed-Phase vs. Polar Organic Mode
The first step is to determine the most suitable chromatographic mode for your analyte.
Reversed-Phase (RP) Mode: This is generally the first choice for moderately polar to non-polar analytes. The mobile phase consists of an aqueous buffer and an organic modifier (typically acetonitrile or methanol). In this mode, hydrophobic interactions and inclusion complexation are the dominant retention mechanisms.
Polar Organic (PO) Mode: This mode is suitable for more polar analytes that may have limited solubility in aqueous mobile phases. The mobile phase is a mixture of polar organic solvents, such as acetonitrile and methanol, often with small amounts of acidic or basic additives. In PO mode, hydrogen bonding and dipole-dipole interactions with the CSP play a more significant role.
Table 1: Initial Screening Conditions
| Parameter | Reversed-Phase (RP) | Polar Organic (PO) |
| Mobile Phase A | Acetonitrile/Water (e.g., 50:50, v/v) | Acetonitrile/Methanol (e.g., 90:10, v/v) |
| Mobile Phase B | Methanol/Water (e.g., 50:50, v/v) | 100% Acetonitrile |
| Additives | 0.1% Acetic Acid or 0.1% Diethylamine | 0.1% Acetic Acid or 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV (at λmax of analyte) | UV (at λmax of analyte) |
Detailed Protocols
Protocol 1: Reversed-Phase Method Development
This protocol is designed as a starting point for the separation of a neutral or acidic chiral analyte with aromatic functionality.
Objective: To achieve baseline separation of a racemic mixture in reversed-phase mode.
Materials:
-
HPLC system with UV detector
-
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Glacial acetic acid
-
Racemic analyte standard (e.g., 1 mg/mL in mobile phase)
Procedure:
-
Column Installation and Equilibration:
-
Install the Tos-β-CD column in the HPLC system.
-
Equilibrate the column with a mobile phase of 50:50 (v/v) acetonitrile/water at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Initial Injection:
-
Inject 10 µL of the racemic analyte standard.
-
Monitor the chromatogram for any signs of peak splitting or asymmetry, which may indicate partial separation.
-
-
Optimization of Organic Modifier:
-
If no separation is observed, systematically vary the ratio of acetonitrile to water (e.g., 40:60, 60:40). A lower percentage of organic modifier generally increases retention and may improve resolution.
-
If separation is still not achieved, switch the organic modifier to methanol and repeat the screening process (e.g., 50:50, 60:40, 70:30 methanol/water). Methanol's hydrogen bonding properties can alter the selectivity.[4]
-
-
Optimization of Mobile Phase Additives (for acidic or basic analytes):
-
For acidic analytes, add 0.1% acetic acid to the mobile phase to suppress ionization and improve peak shape.
-
For basic analytes, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to minimize peak tailing due to interactions with residual silanols on the silica support.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but longer retention times. A van't Hoff plot (ln(k) vs 1/T) can be constructed to understand the thermodynamics of the separation.
-
-
Flow Rate Optimization:
-
Once a satisfactory separation is achieved, the flow rate can be adjusted to optimize the analysis time and efficiency. Lower flow rates (e.g., 0.5-0.8 mL/min) can sometimes improve resolution.
-
Protocol 2: Polar Organic Method Development
This protocol is suitable for polar analytes that are more soluble in organic solvents.
Objective: To achieve baseline separation of a racemic mixture in polar organic mode.
Materials:
-
HPLC system with UV detector
-
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and methanol
-
Trifluoroacetic acid (TFA) and diethylamine (DEA)
-
Racemic analyte standard (e.g., 1 mg/mL in mobile phase)
Procedure:
-
Column Installation and Equilibration:
-
Install the Tos-β-CD column.
-
Equilibrate the column with 100% acetonitrile at a flow rate of 1.0 mL/min for at least 30 minutes.
-
-
Initial Injection:
-
Inject 10 µL of the racemic analyte standard.
-
-
Optimization of Mobile Phase Composition:
-
If separation is not achieved, introduce methanol as a modifier. Screen mobile phase compositions such as 95:5, 90:10, and 80:20 (v/v) acetonitrile/methanol. Methanol can enhance hydrogen bonding interactions with the CSP.
-
-
Optimization with Additives:
-
For acidic analytes, add 0.1% TFA to the mobile phase.
-
For basic analytes, add 0.1% DEA to the mobile phase. These additives can significantly impact peak shape and selectivity.
-
-
Temperature and Flow Rate Optimization:
-
Follow the same optimization steps as described in the reversed-phase protocol (steps 5 and 6).
-
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Separation | Inappropriate mobile phase composition or mode. | Screen different organic modifiers (ACN vs. MeOH). Switch between RP and PO modes. |
| Poor Peak Shape (Tailing) | Secondary interactions with silica support (for basic analytes). Analyte overload. | Add a basic modifier (e.g., 0.1% DEA or TEA). Reduce the injection volume or sample concentration. |
| Poor Resolution | Suboptimal mobile phase strength or temperature. | Optimize the percentage of organic modifier. Lower the column temperature. |
| Irreproducible Retention Times | Insufficient column equilibration. Column contamination. | Equilibrate the column for a longer period. Flush the column with a strong solvent (e.g., isopropanol). |
| High Backpressure | Blockage of the column inlet frit. Sample precipitation. | Reverse flush the column (if permitted by the manufacturer). Ensure the sample is fully dissolved in the mobile phase. |
Method Validation
Once an optimal separation method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) and FDA guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin chiral stationary phase offers a unique combination of interaction mechanisms, making it a powerful tool for the enantioselective separation of a wide range of chiral compounds. By understanding the principles of chiral recognition and employing a systematic method development approach, researchers can effectively harness the capabilities of this CSP to address their analytical challenges. The protocols and guidelines presented in this document provide a solid foundation for developing robust, reliable, and validated chiral separation methods that meet the stringent requirements of the pharmaceutical and related industries.
References
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
MDPI. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
-
MDPI. (2023). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Retrieved from [Link]
-
LCGC International. (2009). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Retrieved from [Link]
-
Repository of the Academy's Library. (2023). Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Study. Retrieved from [Link]
-
National Institutes of Health. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Retrieved from [Link]
-
Restek. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [Link]
-
MDPI. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Retrieved from [Link]
-
MDPI. (2012). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
ResearchGate. (2021). Chiral Recognition in Separation Sciences. Part I: Polysaccharide and Cyclodextrin Selectors. Retrieved from [Link]
-
PubMed. (2009). Chromatographic and spectroscopic studies on the chiral recognition of sulfated beta-cyclodextrin as chiral mobile phase additive enantiomeric separation of a chiral amine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1994). Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]
-
Springer. (2019). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Retrieved from [Link]
-
Springer. (2019). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
MDPI. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Retrieved from [Link]
-
Springer. (2013). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from [Link]
Sources
- 1. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
Application of Tosylated β-Cyclodextrin in the Enantiomeric Separation of Pharmaceuticals: A Detailed Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for utilizing tosylated β-cyclodextrin in the enantiomeric separation of pharmaceuticals. This document delves into the underlying principles, offers detailed application notes for various drug classes, and presents step-by-step experimental protocols for both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Introduction: The Significance of Chiral Separation and the Role of Tosylated β-Cyclodextrin
The enantiomers of a chiral drug can exhibit profound differences in their pharmacological, toxicological, and metabolic profiles. Consequently, regulatory agencies worldwide increasingly mandate the development and marketing of single-enantiomer pharmaceuticals. This necessitates robust and efficient analytical methods for enantiomeric separation.
Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity, are widely employed as chiral selectors.[1][2] Their ability to form transient diastereomeric inclusion complexes with enantiomers, which differ in stability, forms the basis of chiral discrimination.[3] β-cyclodextrin, composed of seven glucose units, is one of the most commonly used native cyclodextrins for this purpose.[3]
Modification of native β-cyclodextrin can enhance its enantioselective capabilities. Tosylation, the introduction of a p-toluenesulfonyl (tosyl) group, is a key chemical modification. Mono-6-tosyl-β-cyclodextrin is a crucial intermediate for the synthesis of a wide array of functionalized cyclodextrin derivatives used as chiral selectors. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities at the primary hydroxyl side of the cyclodextrin. Furthermore, the tosyl group itself can participate in chiral recognition through dipole-dipole and π-π interactions.
Mechanism of Enantiomeric Recognition
The chiral recognition mechanism of tosylated β-cyclodextrin and its derivatives is a multifactorial process involving a combination of non-covalent interactions. The primary driving force is the formation of an inclusion complex, where the hydrophobic part of the analyte molecule penetrates the cyclodextrin cavity.
The key interactions contributing to the formation of diastereomeric complexes with differing stabilities include:
-
Inclusion Complexation: The non-polar aromatic or aliphatic moieties of the pharmaceutical guest molecule are included within the relatively hydrophobic cavity of the β-cyclodextrin. The snugness of the fit can differ between enantiomers.
-
Hydrogen Bonding: The hydroxyl groups on the rim of the cyclodextrin can form hydrogen bonds with polar functional groups (e.g., hydroxyl, amino, carboxyl) on the analyte.
-
Dipole-Dipole Interactions: The polar tosyl group and other substituents on the cyclodextrin can engage in dipole-dipole interactions with the analyte.
-
π-π Interactions: The aromatic ring of the tosyl group can participate in π-π stacking interactions with aromatic rings present in the analyte molecule.
-
Steric Hindrance: The spatial arrangement of the substituents on the chiral center of the analyte can lead to steric hindrance with the cyclodextrin, resulting in different complex stabilities for each enantiomer.
The culmination of these interactions leads to a difference in the association constants between the chiral selector and each enantiomer, enabling their separation.
Synthesis of Mono-6-tosyl-β-cyclodextrin: A Key Intermediate
Mono-6-tosyl-β-cyclodextrin is a pivotal starting material for creating a diverse range of derivatized cyclodextrin-based chiral selectors. The synthesis involves the selective tosylation of one of the primary hydroxyl groups of β-cyclodextrin.
Protocol: Synthesis of Mono-6-tosyl-β-cyclodextrin
This protocol is a generalized procedure based on established methods.
Materials:
-
β-Cyclodextrin (β-CD)
-
p-Toluenesulfonyl chloride (TsCl) or p-toluenesulfonic anhydride (Ts₂O)
-
Pyridine or an aqueous solution of sodium hydroxide
-
Acetone
-
Deionized water
Procedure:
-
Dissolution of β-Cyclodextrin: Dissolve β-cyclodextrin in a suitable solvent. For instance, dissolve β-CD in pyridine at 0°C with stirring. Alternatively, an aqueous solution of sodium hydroxide can be used.
-
Addition of Tosylating Agent: Slowly add a solution of p-toluenesulfonyl chloride (or p-toluenesulfonic anhydride) in the same solvent to the β-cyclodextrin solution. The molar ratio of the tosylating agent to β-CD is crucial for achieving mono-substitution and should be carefully controlled (typically around 1:1).
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) for a specific duration (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: Quench the reaction by adding cold water or ice. This will precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water and then with acetone to remove unreacted starting materials and by-products.
-
Purification: The crude product is often a mixture of unreacted β-CD, mono-tosylated β-CD, and di-tosylated β-CD. Purification is typically achieved by recrystallization from hot water or by column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized mono-6-tosyl-β-cyclodextrin using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry.
Application in High-Performance Liquid Chromatography (HPLC)
Tosylated β-cyclodextrin and its derivatives are extensively used to prepare Chiral Stationary Phases (CSPs) for HPLC. These CSPs can be prepared by covalently bonding the chiral selector to a solid support, typically silica gel. Alternatively, tosylated β-cyclodextrin derivatives can be used as chiral mobile phase additives (CMPAs).
Chiral Stationary Phases (CSPs)
Principle: The chiral selector is immobilized on the stationary phase. As the racemic mixture passes through the column, the enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.
Protocol: Preparation of a Tosylated β-Cyclodextrin-Based CSP
-
Activation of Silica Gel: Activate silica gel by heating to remove adsorbed water.
-
Silanization: React the activated silica gel with a bifunctional linker, such as 3-aminopropyltriethoxysilane (APTES), to introduce amino groups on the surface.
-
Coupling Reaction: React the amino-functionalized silica with a derivative of tosylated β-cyclodextrin. For instance, the tosyl group can be replaced by an azide, followed by a "click" reaction with an alkyne-functionalized silica gel.
-
End-capping: React any remaining unreacted silanol groups on the silica surface with a small silanizing agent to minimize non-specific interactions.
-
Packing: Pack the prepared CSP into an HPLC column.
Chiral Mobile Phase Additives (CMPAs)
Principle: The chiral selector is added to the mobile phase. In the mobile phase, the enantiomers form diastereomeric complexes with the CMPA that have different affinities for the achiral stationary phase, resulting in different retention times.
Protocol: Enantiomeric Separation of Metoprolol using a Chiral Mobile Phase Additive
This protocol is adapted from a method for the enantiomeric separation of metoprolol tartrate using a methyl-β-cyclodextrin CMPA, illustrating the general approach.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous solution containing the chiral selector and an organic modifier (e.g., methanol or acetonitrile). For example, an aqueous solution containing 1.5 g/L of a β-cyclodextrin derivative and methanol in a ratio of 86:14 (v/v).
-
pH: The pH of the aqueous component of the mobile phase should be optimized. For basic drugs like metoprolol, an acidic pH (e.g., 3.1) is often used to ensure ionization and improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 274 nm for metoprolol).
-
Temperature: Ambient temperature.
Justification of Experimental Choices:
-
C18 Column: Provides a hydrophobic stationary phase for reversed-phase chromatography.
-
Organic Modifier: Methanol or acetonitrile is used to adjust the polarity of the mobile phase and control the retention time of the analytes.
-
pH Adjustment: Controlling the pH is crucial for ionizable compounds as it affects their charge state and interaction with both the stationary phase and the chiral selector.
-
Chiral Selector Concentration: The concentration of the CMPA needs to be optimized. Too low a concentration may not provide sufficient resolution, while too high a concentration can lead to peak broadening and increased backpressure.
Application Notes for HPLC: Enantioseparation of Various Drug Classes
| Drug Class | Example Drug(s) | Chiral Selector | Mode | Typical Mobile Phase/Conditions | Resolution (Rs) |
| β-Blockers | Metoprolol, Propranolol | Derivatized β-CD | CMPA | Acetonitrile/Phosphate Buffer (pH 3.0-4.0) with CD | > 1.5 |
| NSAIDs | Ibuprofen, Ketoprofen | Derivatized β-CD | CSP | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) | > 2.0 |
| Antidepressants | Citalopram, Sertraline | Hydroxypropyl-β-CD | Liquid-Liquid Partition Chromatography | n-hexane/phosphate buffer (pH 7.6) with CD | Baseline Separation |
| Antifungals | Miconazole, Econazole | Carboxymethyl-β-CD | CMPA | Methanol/Aqueous Buffer | > 1.8 |
| Benzodiazepines | Oxazepam, Temazepam | Derivatized β-CD | CMPA | Acetonitrile/Water with CD | > 1.5 |
Application in Capillary Electrophoresis (CE)
In capillary electrophoresis, tosylated β-cyclodextrin derivatives are added as chiral selectors to the background electrolyte (BGE). The separation is based on the differential migration of the diastereomeric complexes in an electric field.
Principle: The enantiomers form transient complexes with the chiral selector in the BGE. These complexes have different effective electrophoretic mobilities due to differences in their size-to-charge ratios and/or their interaction with the capillary wall, leading to their separation. The pH of the BGE is a critical parameter as it influences the charge of both the analyte and the chiral selector, as well as the electroosmotic flow (EOF).[3]
Protocol: Enantiomeric Separation of a Basic Drug using CE
Instrumentation:
-
Capillary Electrophoresis System with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length)
Reagents:
-
Background Electrolyte (BGE): e.g., 50 mM phosphate buffer. The pH should be optimized based on the pKa of the analyte. For basic drugs, an acidic pH (e.g., 2.5-4.5) is often employed.
-
Chiral Selector: Tosylated β-cyclodextrin derivative (concentration to be optimized, typically in the range of 5-20 mM).
-
Sample: Racemic drug dissolved in water or BGE.
Procedure:
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH, deionized water, and the BGE.
-
BGE Preparation: Prepare the BGE by dissolving the buffer components and the chiral selector in deionized water. Filter and degas the BGE before use.
-
Sample Injection: Inject the sample into the capillary using either hydrodynamic (pressure) or electrokinetic (voltage) injection.
-
Electrophoresis: Apply a constant voltage (e.g., 15-30 kV) across the capillary. The polarity will depend on the charge of the analyte and the direction of the electroosmotic flow.
-
Detection: Monitor the separation at a suitable UV wavelength.
-
Data Analysis: The separated enantiomers will appear as two distinct peaks in the electropherogram.
Justification of Experimental Choices:
-
Buffer System and pH: The choice of buffer and its pH is critical. It determines the charge of the analyte and the magnitude of the EOF. For basic drugs, an acidic BGE protonates the amine groups, making them positively charged and suitable for separation in a normal polarity mode (anode at the inlet, cathode at the outlet).[3]
-
Chiral Selector Concentration: The concentration of the cyclodextrin affects the extent of complexation and thus the separation resolution. An optimal concentration needs to be determined experimentally.
-
Applied Voltage: A higher voltage generally leads to shorter analysis times but can cause Joule heating, which may affect the separation efficiency.
Application Notes for CE: Enantioseparation of Various Drug Classes
| Drug Class | Example Drug(s) | Chiral Selector | BGE | Key Separation Parameters |
| β-Blockers | Labetalol, Nadolol | Sulfated β-CD | Acidic buffer (e.g., phosphate) | High concentration of chiral selector, low molarity buffer |
| NSAIDs | Carprofen, Flurbiprofen | Amino-β-CD and Trimethyl-β-CD (dual system) | Acidic BGE (pH 2.3) | Dual selector system enhances resolution |
| Antidepressants | Citalopram | β-CD and Sulfated-β-CD (dual system) | Phosphate buffer (pH 2.5) | Dual selector system for improved selectivity |
| Antihistamines | Chlorpheniramine | β-CD | Phosphate-borate buffer | Optimization of buffer pH is critical |
| Anesthetics | Ketamine | β-CD | Phosphate-borate buffer | Medium degree of interaction with CD provides best separation |
Troubleshooting and Method Optimization
Poor Resolution:
-
HPLC: Adjust the mobile phase composition (organic modifier content), change the type or concentration of the CMPA, or modify the column temperature. For CSPs, consider a different stationary phase.
-
CE: Optimize the BGE pH, chiral selector concentration, applied voltage, and capillary temperature. The use of organic modifiers (e.g., methanol) in the BGE can also improve resolution.
Peak Tailing:
-
HPLC: For basic compounds, add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups on the stationary phase. Ensure the pH of the mobile phase is appropriate for the analyte's pKa.
-
CE: Ensure proper capillary conditioning. Adjust the BGE pH to control the charge of the analyte and the capillary wall.
Long Analysis Time:
-
HPLC: Increase the flow rate or the proportion of the strong eluting solvent in the mobile phase.
-
CE: Increase the applied voltage or modify the BGE to increase the EOF (e.g., by increasing the pH for a bare fused-silica capillary).
Conclusion
Tosylated β-cyclodextrin and its derivatives are versatile and powerful tools for the enantiomeric separation of a wide range of pharmaceuticals. Their utility as both chiral stationary phases in HPLC and as chiral selectors in the background electrolyte in CE provides chromatographers with flexible and effective methods to tackle challenging chiral separations. A thorough understanding of the principles of chiral recognition and a systematic approach to method development, including the careful optimization of experimental parameters, are key to achieving successful and robust enantioseparations. This guide provides a solid foundation for researchers to develop and implement these powerful analytical techniques in their laboratories.
References
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (n.d.). PubMed. Retrieved from [Link]
-
Influence of buffer substances and urea on the beta-cyclodextrin-mediated chiral separation of dipeptides in CE. (n.d.). PubMed. Retrieved from [Link]
-
The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. (2021). PubMed Central. Retrieved from [Link]
-
Preparation of novel beta-cyclodextrin chiral stationary phase based on click chemistry. (2008). PubMed. Retrieved from [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). PubMed Central. Retrieved from [Link]
-
The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. (2021). MDPI. Retrieved from [Link]
-
Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins. (n.d.). PubMed. Retrieved from [Link]
-
Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. (1996). PubMed. Retrieved from [Link]
-
Preparation of a novel bridged bis(β-cyclodextrin) chiral stationary phase by thiol–ene click chemistry for enhanced enantioseparation in HPLC. (2021). RSC Publishing. Retrieved from [Link]
-
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2021). MDPI. Retrieved from [Link]
-
Preparation of novel beta-cyclodextrin chiral stationary phase based on click chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of chiral stationary phases via bonding β-cyclodextrin with α-schiff base and chromatographic performance. (2005). Beijing Institute of Technology. Retrieved from [Link]
-
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (n.d.). OUCI. Retrieved from [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). MDPI. Retrieved from [Link]
-
Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. (2022). PubMed Central. Retrieved from [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (2024). MDPI. Retrieved from [Link]
-
Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. (n.d.). PubMed. Retrieved from [Link]
-
A comprehensive study of the enantioseparation of chiral drugs by cyclodextrin using capillary electrophoresis combined with theoretical approaches. (2015). PubMed. Retrieved from [Link]
-
Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. (2021). Semantic Scholar. Retrieved from [Link]
-
Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. (1997). Semantic Scholar. Retrieved from [Link]
-
Cyclodextrins as chiral selectors in capillary electrophoresis: a comparative study for the enantiomeric separation of some beta-agonists. (1999). PubMed. Retrieved from [Link]
-
Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. (2024). ARIKESI. Retrieved from [Link]
Sources
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin: A Keystone Intermediate for Advanced Chemical Modification
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (2-OTs-β-CD) as a pivotal intermediate in chemical synthesis. We delve into the nuanced chemistry of this molecule, offering not just protocols, but the underlying scientific principles that govern its reactivity and utility. This guide is designed to empower researchers to move beyond rote procedures and innovate in the design of novel cyclodextrin-based systems for applications ranging from drug delivery to catalysis.
Introduction: The Strategic Importance of 2-OTs-β-cyclodextrin
Cyclodextrins (CDs), a family of cyclic oligosaccharides, have garnered significant attention in pharmaceutical sciences due to their unique ability to form inclusion complexes with a wide array of guest molecules.[1][2][3] This property allows them to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][3][4] Among the various modified cyclodextrins, Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin stands out as a critical building block. The introduction of a single, highly reactive p-toluenesulfonyl (tosyl) group at the C2 hydroxyl position of one of the glucose units of β-cyclodextrin opens a gateway for a multitude of chemical modifications.
The tosyl group is an excellent leaving group, making the C2 position susceptible to nucleophilic substitution reactions. This allows for the precise introduction of a wide variety of functional groups, enabling the tailoring of the cyclodextrin's properties for specific applications. Unlike the more commonly used 6-OTs-β-CD, modification at the secondary C2 position can have a more profound impact on the conformation of the cyclodextrin cavity, offering unique opportunities for modulating host-guest interactions.
This application note will provide a detailed exploration of the synthesis, characterization, and, most importantly, the application of 2-OTs-β-CD as a chemical intermediate. We will present robust protocols, explain the rationale behind key experimental steps, and offer insights into troubleshooting and optimization.
Synthesis and Characterization of 2-OTs-β-cyclodextrin
The selective tosylation of the C2 hydroxyl group of β-cyclodextrin is a non-trivial synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity. However, several methods have been developed to achieve regioselective synthesis. While various tosylating agents can be employed, a modified literature method has shown reproducibility with yields ranging from 33% to 40%.[5]
Synthetic Protocol: Regioselective Tosylation of β-cyclodextrin
This protocol is adapted from established literature procedures and optimized for reproducibility.[5]
Materials:
-
β-cyclodextrin (β-CD), dried under vacuum
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dried β-cyclodextrin in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DMF dropwise to the stirred β-cyclodextrin solution. The molar ratio of β-CD to TsCl is crucial for achieving mono-substitution and should be carefully controlled.
-
Allow the reaction to stir at 0°C for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold deionized water.
-
Pour the reaction mixture into a large volume of vigorously stirred acetone to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it extensively with acetone and then water to remove unreacted starting materials and pyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a water/alcohol mixture) or by column chromatography on a reversed-phase silica gel.[5]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.
-
Low Temperature: Conducting the reaction at 0°C helps to control the reactivity of the tosylating agent and improve the regioselectivity towards the more reactive C2 hydroxyl group.
-
Slow Addition of TsCl: Dropwise addition of the tosylating agent helps to maintain a low local concentration, minimizing the formation of di- and tri-substituted byproducts.
-
Purification: The purification step is essential to remove unreacted β-cyclodextrin and over-tosylated byproducts, which can interfere with subsequent reactions.
Characterization
Thorough characterization of the synthesized 2-OTs-β-CD is paramount to ensure its purity and structural integrity before proceeding with further modifications. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic protons from the tosyl group and a downfield shift of the proton attached to the C2 carbon bearing the tosyl group. |
| ¹³C NMR | Appearance of new aromatic carbons and a downfield shift of the C2 carbon. |
| FTIR | Characteristic absorption bands for the sulfonyl group (S=O) around 1360 and 1175 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of 2-OTs-β-CD (C₄₉H₇₆O₃₇S, MW: 1289.17 g/mol ).[6] |
| HPLC | A single major peak indicating the purity of the compound. |
2-OTs-β-cyclodextrin as a Versatile Intermediate: Application Protocols
The true power of 2-OTs-β-CD lies in its ability to serve as a scaffold for the introduction of diverse functionalities. The tosyl group's excellent leaving group ability facilitates nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules.
General Workflow for Nucleophilic Substitution
The following diagram illustrates the general workflow for utilizing 2-OTs-β-CD as an intermediate for chemical modification.
Caption: General workflow for the chemical modification of 2-OTs-β-CD.
Protocol: Synthesis of Mono-2-azido-2-deoxy-β-cyclodextrin
The introduction of an azide group is a particularly valuable modification as it serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (2-OTs-β-CD)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Acetone
Procedure:
-
Dissolve 2-OTs-β-CD in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to a temperature between 60-80°C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by pouring the reaction mixture into a large volume of vigorously stirred acetone.
-
Collect the precipitate by vacuum filtration and wash it with acetone and then water.
-
Purify the product by dialysis against deionized water to remove residual salts and DMF, followed by lyophilization to obtain the pure mono-2-azido-2-deoxy-β-cyclodextrin as a white powder.
Expert Insights:
-
Choice of Solvent: DMF is an excellent solvent for this reaction as it dissolves both the cyclodextrin derivative and the sodium azide, facilitating a homogeneous reaction.
-
Excess Nucleophile: Using a significant excess of sodium azide helps to drive the reaction to completion and maximize the yield of the desired product.
-
Reaction Temperature: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution reaction.
-
Purification by Dialysis: Dialysis is a highly effective method for purifying cyclodextrin derivatives, as it efficiently removes small molecule impurities while retaining the larger cyclodextrin product.
Protocol: Synthesis of a Thiol-Functionalized β-cyclodextrin
Thiol groups are useful for a variety of applications, including the formation of disulfide bonds for stimuli-responsive drug delivery systems and for conjugation to gold nanoparticles.
Materials:
-
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (2-OTs-β-CD)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-OTs-β-CD in anhydrous DMF.
-
Add thiourea to the solution and heat the mixture to 80-90°C for several hours. This forms the thiouronium salt intermediate.
-
Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the thiouronium salt to the corresponding thiol.
-
Stir the reaction at room temperature for a few hours.
-
Neutralize the reaction mixture with hydrochloric acid.
-
Precipitate the product by adding the solution to a large volume of acetone.
-
Collect the precipitate by filtration, wash with acetone and water, and dry under vacuum.
-
Further purification can be achieved by dialysis.
Trustworthiness through Self-Validation: The success of these protocols can be validated at each stage. For instance, the disappearance of the tosyl group's aromatic protons in the ¹H NMR spectrum and the appearance of new characteristic signals for the introduced functional group confirm the successful substitution. Quantitative analysis of the product's purity can be performed using HPLC.
Advanced Applications and Future Directions
The ability to precisely modify β-cyclodextrin at the C2 position opens up a vast landscape of possibilities.
-
Drug Delivery: Functionalized β-cyclodextrins can be designed as sophisticated drug carriers.[2][7] For example, attaching targeting ligands can direct the drug-cyclodextrin complex to specific cells or tissues. Incorporating stimuli-responsive linkers can enable controlled drug release in response to specific physiological cues such as pH or redox potential.
-
Catalysis: By introducing catalytic moieties, 2-functionalized β-cyclodextrins can act as enzyme mimics, catalyzing reactions with high substrate selectivity due to the pre-organization of the substrate within the cyclodextrin cavity.
-
Sensing: The attachment of chromophores or fluorophores can lead to the development of chemosensors that exhibit a change in their optical properties upon binding of a specific analyte.
The synthetic pathways outlined in this guide provide a solid foundation for researchers to explore these and other innovative applications of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin.
Conclusion
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is more than just a chemical; it is a strategic platform for innovation. Its unique reactivity allows for the precise engineering of β-cyclodextrin's properties, paving the way for the development of advanced materials with tailored functionalities. By understanding the principles behind its synthesis and reactions, researchers can unlock its full potential to address challenges in drug delivery, catalysis, and beyond.
References
-
Del Valle, E. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]
-
Khan, A. R., Forgo, P., Stine, K. J., & D'Souza, V. T. (1998). Methods for selective modifications of cyclodextrins. Chemical Reviews, 98(5), 1977-1996. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
-
Kordopati, G. G., Konstantinou, N. M., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. ChemistrySelect, 7(11), e202104449. [Link]
-
Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]
-
Crini, G. (2014). Review: A history of cyclodextrins. Chemical Reviews, 114(21), 10940-10975. [Link]
Sources
- 1. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Drug-Cyclodextrin Inclusion Complexes
Introduction: Unlocking Therapeutic Potential through Molecular Encapsulation
In modern drug development, overcoming poor aqueous solubility of active pharmaceutical ingredients (APIs) remains a critical challenge. A significant portion of new chemical entities exhibit low solubility, which consequently leads to poor dissolution rates and variable bioavailability, hindering their therapeutic efficacy.[1][2] Cyclodextrin (CD) inclusion complexation has emerged as a powerful and widely adopted strategy to address these challenges.[3]
Cyclodextrins are cyclic oligosaccharides derived from the enzymatic degradation of starch, typically composed of 6 (α-CD), 7 (β-CD), or 8 (γ-CD) glucopyranose units linked by α-1,4-glycosidic bonds.[3][4] This arrangement forms a truncated cone or toroidal structure with a hydrophilic outer surface and a lipophilic inner cavity.[4][5] This unique amphipathic architecture allows cyclodextrins to encapsulate a wide variety of non-polar "guest" molecules, including many APIs, within their hydrophobic core, forming a "host-guest" inclusion complex.[4][6]
The formation of an inclusion complex alters the physicochemical properties of the guest molecule without covalent modification.[7] Key advantages of drug-cyclodextrin complexation in pharmaceutical applications include:
-
Enhanced Aqueous Solubility and Dissolution Rate: By encapsulating the hydrophobic drug molecule, the hydrophilic exterior of the cyclodextrin imparts greater water solubility to the complex as a whole.[2][8]
-
Improved Bioavailability: Increased solubility and dissolution often lead to enhanced absorption and bioavailability of the drug.[1][8]
-
Increased Drug Stability: The cyclodextrin cavity can protect the encapsulated drug from degradation by light, heat, and oxidation.[6][8]
-
Reduced Side Effects: Complexation can mask unpleasant tastes or odors and reduce local irritation at the site of administration, such as gastrointestinal or ocular irritation.[6][9]
-
Controlled Drug Release: The dynamic equilibrium of complex formation and dissociation can be modulated to achieve a desired drug release profile.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of drug-cyclodextrin inclusion complexes. It details several common preparation methodologies, explains the rationale behind procedural steps, and outlines the key analytical techniques for confirming and characterizing the formation of these complexes.
PART 1: Foundational Knowledge - Selecting the Right Cyclodextrin
The choice of cyclodextrin is paramount for successful inclusion complex formation. The primary determinant is the relative size of the cyclodextrin cavity and the guest molecule. A proper fit is essential for stable complexation.
| Cyclodextrin Type | Glucose Units | Cavity Diameter (Å) | Common Applications & Guest Molecules |
| α-Cyclodextrin (α-CD) | 6 | 4.7 - 5.3 | Suitable for low molecular weight molecules, aliphatic chains. |
| β-Cyclodextrin (β-CD) | 7 | 6.0 - 6.5 | Most versatile and commonly used; accommodates many aromatic and heterocyclic drugs.[10] |
| γ-Cyclodextrin (γ-CD) | 8 | 7.5 - 8.3 | Accommodates larger molecules, such as macrocycles and steroids. |
Table 1. Properties of Natural Cyclodextrins. [4]
Natural cyclodextrins, particularly β-CD, have limited aqueous solubility. To overcome this, chemically modified derivatives have been developed, which offer significantly higher solubility and safety profiles, especially for parenteral formulations.[2][7]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Exhibits high water solubility and is widely used in approved pharmaceutical formulations.[2]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility and a favorable safety profile for intravenous use.
-
Methyl-β-Cyclodextrin (M-β-CD): Offers increased solubility and complexation efficiency.[2]
PART 2: Preparation of Solid Drug-Cyclodextrin Inclusion Complexes
The method chosen for preparing solid inclusion complexes can significantly impact the final product's properties, including complexation efficiency and dissolution behavior.[11] The selection of a method depends on factors such as the physicochemical properties of the drug and cyclodextrin, the desired scale of production, and the thermolability of the drug.[9][12]
Workflow for Inclusion Complex Preparation and Characterization
Figure 1. General workflow for the preparation and characterization of drug-cyclodextrin inclusion complexes.
Kneading Method
The kneading method is a simple and economical technique, particularly suitable for poorly water-soluble drugs.[9] It involves the formation of a paste of the drug and cyclodextrin, which facilitates the intimate contact required for complexation.
Causality: By kneading a slurry of cyclodextrin with the drug, mechanical energy is applied to the system. This energy, combined with the presence of a small amount of solvent, promotes the disruption of intermolecular bonds in the drug's crystal lattice and facilitates its insertion into the cyclodextrin cavity.
Protocol:
-
Molar Ratio Determination: Accurately weigh the drug and cyclodextrin based on a predetermined molar ratio (commonly 1:1 or 1:2, often informed by phase solubility studies).[13]
-
Slurry Formation: Place the cyclodextrin in a mortar and add a small volume of a suitable solvent (e.g., a water:methanol blend) to form a thick, homogenous paste.[14]
-
Drug Incorporation: Gradually add the powdered drug to the cyclodextrin paste.
-
Kneading: Triturate the mixture vigorously and continuously for a specified period (typically 30-60 minutes) until the solvent has largely evaporated and a semi-solid or powdered mass is obtained.[13][14]
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) or in a desiccator under vacuum to remove residual solvent.[14]
-
Pulverization and Sieving: Pulverize the dried mass and pass it through a fine-mesh sieve (e.g., 100 mesh) to ensure uniformity.[14]
Self-Validation: The efficiency of the kneading method is often validated by comparing the dissolution profile of the kneaded product against a simple physical mixture of the drug and cyclodextrin. A significant increase in dissolution rate for the kneaded product indicates successful complex formation.[13]
Co-precipitation Method
This is a widely used laboratory technique that relies on the precipitation of the inclusion complex from a solution.[12]
Causality: The principle is to dissolve both the drug and cyclodextrin in a suitable solvent system and then induce the precipitation of the less soluble inclusion complex by changing the solvent properties (e.g., by adding a non-solvent or cooling). The simultaneous precipitation of both components forces the drug into the cyclodextrin cavity.
Protocol:
-
Dissolution of Cyclodextrin: Dissolve the accurately weighed cyclodextrin in an aqueous medium with stirring. Gentle heating may be applied if necessary.[15]
-
Dissolution of Drug: Dissolve the drug in a suitable organic solvent (e.g., methanol, ethanol, or acetone).[16]
-
Mixing and Complexation: Slowly add the drug solution to the cyclodextrin solution with continuous stirring. Stir the mixture for an extended period (e.g., 1-3 hours) to allow for equilibrium of complex formation.
-
Precipitation: Induce precipitation of the complex. This can be achieved by slow cooling of the solution (e.g., in an ice bath) or by adding a non-solvent.[9]
-
Isolation: Collect the precipitated complex by filtration under vacuum.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any uncomplexed drug adsorbed on the surface. Dry the final product under vacuum at a controlled temperature.[9]
Freeze-Drying (Lyophilization) Method
Freeze-drying is an effective method for preparing amorphous, highly soluble inclusion complexes, especially for thermolabile drugs.[9]
Causality: This method involves sublimating the solvent from a frozen solution of the drug and cyclodextrin. The rapid removal of water prevents the segregation of the drug and cyclodextrin molecules, trapping the drug within the cyclodextrin cavity in a high-energy, amorphous state, which enhances solubility and dissolution.
Protocol:
-
Solution Preparation: Dissolve both the drug and cyclodextrin in an appropriate amount of deionized water to form a clear solution. A 1:1 molar ratio is common.[9]
-
Freezing: Freeze the solution rapidly, for instance, by placing it in a freezer at -80°C or by using a dry ice/acetone bath, until it is completely solid.
-
Lyophilization: Place the frozen sample in a freeze-dryer. The process involves subjecting the sample to a high vacuum, causing the frozen solvent (ice) to sublimate directly into vapor.
-
Collection: Once the lyophilization process is complete (typically 24-48 hours, depending on the volume), a porous, lightweight solid (the lyophilizate) is obtained.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
PART 3: Characterization of Drug-Cyclodextrin Inclusion Complexes
Confirming the formation of an inclusion complex and characterizing its properties is a critical step that requires multiple analytical techniques. Results from several methods should be combined to build a comprehensive and definitive picture of the host-guest interaction.[5][11]
Phase Solubility Studies
This is a fundamental technique used to determine the stoichiometry of the complex (e.g., 1:1, 1:2) and its apparent stability constant (Kc).[17] The method was established by Higuchi and Connors.
Principle: An excess amount of the drug is added to aqueous solutions containing increasing concentrations of cyclodextrin. The mixtures are agitated until equilibrium is reached, and the concentration of the dissolved drug is then quantified. A plot of drug solubility versus cyclodextrin concentration is generated.
-
A-type Profile: Shows a linear increase in drug solubility with increasing cyclodextrin concentration, suggesting the formation of a soluble complex. An AL-type profile is indicative of a 1:1 complex.[18][19]
-
B-type Profile: Indicates the formation of a complex with limited solubility. The drug solubility initially increases and then decreases as the less soluble complex precipitates.[18]
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of the drug to each solution in sealed vials.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24-72 hours) to reach equilibrium.[17]
-
After equilibration, centrifuge or filter the samples to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility of the drug (Y-axis) against the cyclodextrin concentration (X-axis).
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is highly effective for characterizing solid-state interactions.[20][21]
Principle: When a drug is successfully encapsulated within the cyclodextrin cavity, its melting, boiling, or sublimation point will typically shift, broaden, or disappear entirely in the DSC thermogram of the complex.[21] This is because the drug is molecularly dispersed within the cyclodextrin matrix and no longer exists in its crystalline form, thus not exhibiting its characteristic thermal transition.[22][23]
Protocol:
-
Accurately weigh 2-5 mg of the sample (pure drug, pure CD, physical mixture, and inclusion complex) into an aluminum DSC pan.
-
Seal the pan. An empty sealed pan is used as the reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Compare the thermograms. The absence of the drug's melting endotherm in the complex's thermogram is strong evidence of inclusion.[21]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups and molecular vibrations. It provides strong evidence for host-guest interactions in the solid state.[24]
Principle: The formation of an inclusion complex restricts the vibrational freedom of the guest molecule's functional groups that are inserted into the cyclodextrin cavity.[24] This interaction leads to noticeable changes in the FTIR spectrum, such as the shifting, broadening, reduction in intensity, or disappearance of the characteristic absorption bands of the drug.[24][25]
Protocol:
-
Prepare samples as KBr pellets or use an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disc.
-
Record the FTIR spectra of the pure drug, pure cyclodextrin, their physical mixture, and the prepared inclusion complex over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[24]
-
Compare the spectra. The spectrum of the physical mixture should be a simple superposition of the drug and cyclodextrin spectra. In contrast, the spectrum of the inclusion complex will show the characteristic changes mentioned above, confirming the interaction between the host and guest.[26][27]
Figure 2. Logic diagram for FTIR analysis of inclusion complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for studying inclusion complexes in solution, providing definitive proof of inclusion and detailed structural information about the host-guest geometry.[28][29]
Principle: Upon inclusion, the chemical environment of both the host and guest protons changes, leading to shifts in their respective NMR signals (chemical shift, δ). Protons on the inner surface of the cyclodextrin cavity (H-3 and H-5) typically show a significant upfield shift upon inclusion of a guest molecule.[26][28] Similarly, the signals of the guest protons that are located inside the cavity will also shift. 2D NMR techniques like ROESY can detect through-space interactions, providing direct evidence of which part of the guest molecule is inside the CD cavity.[30][31]
Protocol (¹H NMR):
-
Prepare solutions of the pure drug, pure cyclodextrin, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the ¹H NMR spectra for all samples.
-
Compare the chemical shifts of the cyclodextrin's inner protons (H-3, H-5) and the guest's protons in the spectrum of the complex versus the pure components.
-
Significant shifts in these specific protons confirm the formation of the inclusion complex in solution.[29]
Scanning Electron Microscopy (SEM)
While not a direct proof of inclusion, SEM is valuable for studying the solid-state morphology of the prepared complexes.[32]
Principle: The preparation method often alters the particle size, shape, and surface topography of the starting materials. For instance, pure drugs are often crystalline (e.g., needle-like or plate-like), while cyclodextrins may have their own distinct morphology.[33][34] The inclusion complex typically appears as a new solid phase with a different morphology, often amorphous or microcrystalline, which is distinct from the individual components or their physical mixture.[35]
Protocol:
-
Mount a small amount of the powder sample onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Examine the sample in the SEM at various magnifications.
-
Capture images of the pure drug, pure cyclodextrin, physical mixture, and inclusion complex to compare their morphologies. A change in the crystal habit of the drug is indicative of complex formation.[33][36]
Conclusion
The preparation of drug-cyclodextrin inclusion complexes is a robust and versatile strategy for enhancing the pharmaceutical properties of poorly soluble drugs. A systematic approach, beginning with the appropriate selection of the cyclodextrin and preparation method, is crucial for success. The protocols outlined in this guide for kneading, co-precipitation, and freeze-drying provide reliable methods for generating solid complexes. Crucially, a multi-faceted characterization approach employing techniques such as phase solubility studies, DSC, FTIR, NMR, and SEM is essential to unequivocally confirm the formation of the inclusion complex and to understand its physicochemical properties. This comprehensive analysis ensures the development of a well-characterized and effective drug delivery system, ultimately contributing to the advancement of more efficacious and reliable pharmaceutical products.
References
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Scholarly Research Notices, 2012, 195727.
- Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250.
- Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238.
- Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Research Journal of Pharmacy and Technology, 11(4), 1691-1699.
-
Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: A review. ResearchGate. Retrieved from [Link]
- Loftsson, T., & Jarvinen, T. (2020). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Molecules, 25(20), 4846.
- Jug, M., & Bećirević-Laćan, M. (2004). The importance of inclusion complexes with cyclodextrins in pharmacy. Farmaceutski Glasnik, 60(1), 1-14.
- Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(23), 8179.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(3), 62-72.
- Szejtli, J. (2005). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 9(4), 25-34.
- Patel, R. P., Patel, M. M., & Shah, N. H. (2009). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. Iranian Journal of Pharmaceutical Research, 8(2), 99-107.
- Sapkal, N. P., Kilor, V. A., Daud, A. S., & Humne, V. R. (2007). Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research, 6(4), 833-840.
- Li, S., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(7), 1807.
- Sherje, A. P., Dravyakar, B. R., Kadam, D., & Jadhav, M. (2017).
- Naz, S., et al. (2020). Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations. Methods in Molecular Biology, 2187, 169-176.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Pal, T., & Nath, S. (2001). USE OF DIFFERENTIAL SCANNING CALORIMETRY TO STUDY THE REPLACEMENT OF A GUEST MOLECULE FROM CYCLODEXTRIN–GUEST INCLUSION COMPLEXES. Analytical Letters, 34(2), 241-249.
-
ResearchGate. (n.d.). Scanning electron microscopy (SEM) analysis of β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (Hβ-CD), nitazoxanide (NTX), and their β-CD:NTX and Hβ-CD:NTX inclusion complexes. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. Journal of Pharmacy and Pharmacology, 70(8), 1023-1035.
- Schneider, H. J., Hacket, F., & Rüdiger, V. (1998). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Chemical Reviews, 98(5), 1755-1785.
-
PharmaTutor. (2014). CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]
- Perras, F. A., et al. (2018). 2D Solid-State NMR Analysis of Inclusion in Drug–Cyclodextrin Complexes. Molecular Pharmaceutics, 15(7), 2734-2743.
-
ResearchGate. (n.d.). Scanning electron microscopy (SEM) images of (A) β-cyclodextrin (β-CD), (B) Co-evaporation. Retrieved from [Link]
- Becuwe, M., et al. (2018). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules, 23(6), 1347.
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). PREPARATION AND CHARACTERIZATION OF ZAFIRLUKAST- β-CYCLODEXTRIN COMPLEXES USING SOLID DISPERSION TECHNIQUES. Retrieved from [Link]
- Loftsson, T., & Hreinsdóttir, D. (2006). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 11(12), 937-947.
- Chowdary, K. P. R., & Srinivas, L. (2011). Preparation and Characterization of Pioglitazone Cyclodextrin Inclusion Complexes. Journal of Young Pharmacists, 3(4), 285-292.
-
ResearchGate. (n.d.). FT-IR spectroscopy of inclusion complexes of β-cyclodextrin with fenbufen and ibuprofen. Retrieved from [Link]
- Uchida, T., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 18(11), 4191-4200.
-
Waseda University Repository. (n.d.). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Retrieved from [Link]
- Mura, P. (2018).
-
IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) analysis of β-cyclodextrin. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopic characterization of β-cyclodextrin inclusion complex with vanillin. Retrieved from [Link]
- Imasheva, A. A., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Journal of Structural Chemistry, 63(2), 241-248.
-
Sciforum. (n.d.). Study of the inclusion complexes of γ-cyclodextrin with non-steroidal anti-inflammatory drugs using differential scanning calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions. Retrieved from [Link]
- Uchida, T., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- Investigation of Cyclodextrin Inclusion Compounds Using FT-IR, SEM and X-Ray Diffraction. (2014). International Journal of Materials, Methods and Technologies, 2(1), 1-6.
-
ResearchGate. (n.d.). Scanning electron microscope images of a β -cyclodextrin (×1,000), b.... Retrieved from [Link]
- Nicolescu, C., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal, 58(5), 620-628.
- Jacob, S., & Nair, A. B. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 10(6), 599.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
- D'Abbicco, M., et al. (2010). Temperature Effect on the Vibrational Dynamics of Cyclodextrin Inclusion Complexes: Investigation by FTIR-ATR Spectroscopy and Numerical Simulation. The Journal of Physical Chemistry A, 114(45), 12055-12062.
- Yunos, M. Z. M., et al. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. International Journal of Molecular Sciences, 14(2), 3045-3057.
-
ResearchGate. (n.d.). FTIR spectra of β -cyclodextrin ( BCD ), curcumin ( CUR ) and β.... Retrieved from [Link]
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. mdpi.com [mdpi.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications | MDPI [mdpi.com]
- 5. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. humapub.com [humapub.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. iipseries.org [iipseries.org]
- 16. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. sciforum.net [sciforum.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. onlinepharmacytech.info [onlinepharmacytech.info]
- 29. researchgate.net [researchgate.net]
- 30. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 31. d-nb.info [d-nb.info]
- 32. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. ijcea.org [ijcea.org]
- 36. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin for Advanced Chiral Separations in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Pursuit of Chiral Purity
In the landscape of modern drug development and chemical analysis, the separation of enantiomers is not merely a technical challenge but a critical necessity. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies worldwide demand rigorous assessment of enantiomeric purity. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, rapid method development, and minimal sample consumption.[3][4] The key to successful enantioseparation in CE lies in the use of a chiral selector, a molecule that interacts diastereomerically with the enantiomeric pair. Among the vast array of chiral selectors, cyclodextrins (CDs) and their derivatives are the most widely used due to their versatility and commercial availability.[5][6][7]
This guide focuses on a specialized yet potent chiral selector: Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin . While less common than its 6-O-substituted counterpart, the unique positioning of the bulky, electron-withdrawing tosyl group on the secondary hydroxyl face of the β-cyclodextrin cavity offers distinct advantages for specific chiral recognition challenges. This document provides an in-depth exploration of its application, from the fundamental principles of its chiral recognition mechanism to detailed, field-proven protocols for method development.
The Unique Molecular Architecture of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. The tosyl group is regioselectively substituted at the C2 hydroxyl position of a single glucose unit. This specific modification imparts unique characteristics to the cyclodextrin that are pivotal for its function as a chiral selector.
-
Altered Cavity Polarity and Shape: The tosyl group, with its aromatic ring and sulfonyl moiety, introduces a region of increased hydrophobicity and steric hindrance at the wider rim of the cyclodextrin cavity. This modification can enhance interactions with analytes capable of π-π stacking or dipole-dipole interactions.
-
Enhanced Chiral Recognition at the Secondary Face: The secondary hydroxyl groups at the C2 and C3 positions of the cyclodextrin rim are crucial for chiral recognition through hydrogen bonding. The introduction of a bulky tosyl group at the C2 position can significantly alter the spatial arrangement of the remaining hydroxyl groups, creating a unique chiral microenvironment. This can lead to improved resolution for analytes that interact primarily with this wider rim.
-
Challenges in Synthesis: It is important to note that the synthesis of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin can be more challenging than that of the 6-O isomer, often resulting in lower yields and requiring more stringent purification.[8] This is a key factor to consider when sourcing this chiral selector and underscores the importance of using a well-characterized, high-purity product for reproducible results.
Mechanism of Chiral Recognition
The separation of enantiomers using Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin in CE is based on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers. The difference in the stability of these complexes leads to different migration times, resulting in their separation. The key interactions contributing to chiral recognition include:
-
Inclusion Complexation: The hydrophobic cavity of the β-cyclodextrin can include a nonpolar part of the analyte molecule.
-
Hydrogen Bonding: The hydroxyl groups on the rims of the cyclodextrin can form hydrogen bonds with polar functional groups on the analyte.
-
Steric Interactions: The bulky tosyl group provides a steric barrier that can preferentially accommodate one enantiomer over the other.
-
Dipole-Dipole and π-π Interactions: The aromatic tosyl group can engage in dipole-dipole or π-π stacking interactions with suitable functional groups on the analyte.
The combination and relative strength of these interactions for each enantiomer determine the degree of chiral resolution.
Strategic Method Development with Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin
A systematic approach to method development is crucial for achieving optimal enantiomeric separations. The following sections provide a comprehensive workflow and detailed protocols.
Initial Screening and Feasibility
The first step is to determine if Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a suitable chiral selector for your analyte. A generic screening protocol is an efficient way to assess this.
Protocol 1: Initial Chiral Selector Screening
-
Prepare a Stock Solution of the Chiral Selector: Dissolve a known amount of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin in the background electrolyte (BGE) to create a stock solution (e.g., 50 mM).
-
Select an Initial Background Electrolyte (BGE): A good starting point for many analytes is a low pH buffer, such as 50 mM phosphate buffer adjusted to pH 2.5. This protonates most basic compounds and minimizes silanol ionization on the capillary wall, reducing analyte-wall interactions.
-
Prepare the Working BGE: Add the chiral selector stock solution to the BGE to a final concentration of 10-20 mM.
-
Condition the Capillary:
-
Flush the capillary with 1 M NaOH for 10 minutes.
-
Flush with deionized water for 5 minutes.
-
Flush with the BGE (without the chiral selector) for 5 minutes.
-
Finally, equilibrate with the working BGE (containing the chiral selector) for 10 minutes.
-
-
Sample Injection: Inject the racemic analyte solution (typically 0.1-1 mg/mL in water or BGE) using a short pressure or voltage injection (e.g., 50 mbar for 3-5 seconds).
-
Separation: Apply a voltage of 15-25 kV.
-
Evaluation: Examine the electropherogram for any sign of peak splitting or broadening, which indicates a potential enantiomeric separation.
Optimization of Separation Parameters
If the initial screening shows promise, the next step is to optimize the separation parameters to achieve baseline resolution.
Table 1: Key Parameters for Optimization
| Parameter | Typical Range | Rationale and Expert Insights |
| Chiral Selector Concentration | 5 - 30 mM | Increasing the concentration generally improves resolution up to a certain point, after which resolution may decrease and analysis time may increase. The optimal concentration is a balance between resolution and analysis time. |
| Buffer pH | 2.5 - 7.0 | The pH of the BGE affects the charge of the analyte and the capillary wall, influencing the electroosmotic flow (EOF) and electrophoretic mobility. A systematic evaluation of pH is crucial. |
| Buffer Composition & Concentration | 25 - 100 mM | Higher buffer concentrations can reduce peak broadening but also increase current and Joule heating. Phosphate and acetate buffers are common starting points. |
| Applied Voltage | 10 - 30 kV | Higher voltages lead to shorter analysis times but can cause Joule heating, which may degrade resolution. It is essential to operate within the linear range of the Ohm's law plot. |
| Temperature | 15 - 30 °C | Temperature affects buffer viscosity, EOF, and the kinetics of the analyte-chiral selector interaction. Lower temperatures often improve resolution. |
| Organic Modifiers | 1 - 20% (v/v) | Methanol, acetonitrile, or isopropanol can be added to the BGE to modify the EOF, analyte solubility, and the analyte-chiral selector interaction. They can sometimes improve resolution but may also reduce it. |
Protocol 2: Systematic Optimization Workflow
-
Optimize Chiral Selector Concentration: Using the initial BGE, vary the concentration of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (e.g., 5, 10, 15, 20, 25 mM) and plot the resolution versus concentration to find the optimum.
-
Optimize Buffer pH: At the optimal chiral selector concentration, systematically vary the BGE pH (e.g., in 0.5 pH unit increments) and observe the effect on resolution and migration time.
-
Optimize Applied Voltage and Temperature: Once a suitable pH is determined, fine-tune the voltage and temperature to achieve the best balance of resolution and analysis time.
-
Evaluate Organic Modifiers (if necessary): If baseline resolution is not achieved, systematically add small amounts of an organic modifier (e.g., methanol starting from 5%) to the optimized BGE.
Visualization of the Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method using Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin.
Advanced Protocols and Troubleshooting
Protocol for the Enantioseparation of a Basic Pharmaceutical Compound (e.g., a Beta-Blocker)
This protocol is a hypothetical starting point for a basic drug, based on general principles of chiral CE.
-
Capillary: Fused silica, 50 µm I.D., 30 cm effective length.
-
Background Electrolyte: 50 mM sodium phosphate buffer, pH 2.5.
-
Chiral Selector: 15 mM Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin.
-
Capillary Conditioning:
-
Rinse with 0.1 M NaOH (5 min).
-
Rinse with deionized water (5 min).
-
Rinse with BGE (10 min).
-
-
Sample: 100 µg/mL of the racemic drug in water.
-
Injection: 50 mbar for 4 seconds.
-
Separation Voltage: 20 kV (normal polarity).
-
Temperature: 20 °C.
-
Detection: UV at 214 nm.
Rationale: At pH 2.5, the basic analyte will be protonated and migrate towards the cathode. The EOF is suppressed at this low pH, so the separation is primarily driven by the electrophoretic mobility of the analyte-CD complexes. The tosyl group on the CD may provide beneficial interactions with the aromatic moieties often present in beta-blockers.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No separation | - Inappropriate pH.- Insufficient chiral selector concentration.- Weak interaction between analyte and chiral selector. | - Systematically vary the pH.- Increase the chiral selector concentration.- Try adding an organic modifier to the BGE. |
| Poor peak shape (tailing or fronting) | - Analyte adsorption to the capillary wall.- Joule heating.- Sample overload. | - Adjust the buffer pH.- Reduce the applied voltage.- Decrease the sample concentration or injection time. |
| Long analysis time | - Low EOF.- Low applied voltage. | - Increase the buffer pH to increase EOF.- Increase the applied voltage (monitor current for Joule heating). |
| Irreproducible migration times | - Inconsistent capillary conditioning.- Buffer depletion.- Temperature fluctuations. | - Implement a rigorous capillary conditioning protocol between runs.- Use fresh BGE vials for each run.- Ensure robust temperature control of the capillary. |
Concluding Remarks
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin represents a valuable tool in the arsenal of chiral selectors for capillary electrophoresis. Its unique stereochemistry, resulting from the substitution at the C2 position, can provide alternative selectivities for challenging enantiomeric separations where more common cyclodextrin derivatives may fail. While the available literature on its specific applications is still growing, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential. A systematic and logical approach to method development, coupled with an understanding of the underlying separation mechanisms, will undoubtedly lead to the successful resolution of a wide range of chiral compounds.
References
- Gübitz, G., & Schmid, M. G. (2008). Chiral separation by capillary electromigration techniques.
- Chankvetadze, B. (1997). Capillary electrophoresis in chiral analysis. John Wiley & Sons Ltd.
- Tamisier-Karolak, S. L., Stenger, M. A., & Bommart, A. (1999). Enantioseparation of β-blockers with two chiral centers by capillary electrophoresis using sulfated β-cyclodextrins. Electrophoresis, 20(13), 2656–2663.
- Fillet, M., Fotsing, L., & Crommen, J. (1998). Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives.
- Napiórkowska, E., & Szeleszczuk, Ł. (2024). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. International Journal of Molecular Sciences, 25(18), 10126.
- Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341–363.
- Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of single enantiomers.
- Hancu, G., Papp, L. A., & Câmpianu, V. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Symmetry, 13(4), 669.
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews Drug discovery, 1(10), 753-768.
- Google Patents. (n.d.). US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
- Haginaka, J. (2001). Enantiomer separation of drugs by capillary electrophoresis using cyclodextrins as chiral selectors.
- Kasal, P., & Jindřich, J. (2021).
- Gáspár, A., & Kardos, G. (2017). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Periodica Polytechnica Chemical Engineering, 61(4), 265-271.
- Scriba, G. K. E. (2016). Chiral recognition in capillary electrophoresis.
Sources
- 1. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of a capillary electrophoresis assay for the determination of carvedilol enantiomers in serum using cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Drug Bioavailability with Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
Foreword: A Strategic Approach to a Niche Excipient
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (tosyl-β-CD) represents a specialized derivative within the versatile family of cyclodextrins. While the broader class of cyclodextrins is well-established for enhancing the bioavailability of poorly soluble drugs, tosyl-β-CD remains a more niche excipient with a unique potential stemming from its chemical modification. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive understanding of tosyl-β-CD and a practical framework for its application. We will delve into the mechanistic underpinnings of its function, provide adaptable protocols for the preparation and characterization of drug-tosyl-β-CD inclusion complexes, and discuss the strategic considerations for its use in formulation development. Our approach is grounded in the established principles of cyclodextrin chemistry, adapted to the specific attributes of this tosylated derivative.
The Rationale for Tosyl Modification: Unveiling the Potential of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a variety of poorly water-soluble drug molecules.[1] This encapsulation can enhance the solubility, stability, and ultimately, the bioavailability of the guest drug.[2][3] The modification of native cyclodextrins, such as the introduction of a p-toluenesulfonyl (tosyl) group at the 2-hydroxyl position of a glucose unit in β-cyclodextrin, offers a strategic advantage in drug delivery.
The tosyl group, being a good leaving group, provides a reactive site for further chemical modifications, allowing for the covalent attachment of targeting ligands or polymers. However, even without further modification, the presence of the bulky and moderately lipophilic tosyl group can influence the physicochemical properties of the cyclodextrin itself. It is postulated that the tosyl group can modulate the binding affinity of the cyclodextrin for specific guest molecules and potentially offer a more controlled release profile. This derivative is recognized for its potential to enhance the solubility and stability of poorly soluble drugs, making it a person of interest in pharmaceutical formulations for controlled release applications.[4]
Proposed Mechanism of Action
The primary mechanism by which Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin enhances drug bioavailability is through the formation of an inclusion complex. The non-polar drug molecule, or a lipophilic portion of it, is encapsulated within the hydrophobic cavity of the cyclodextrin. This complex effectively shields the drug from the aqueous environment, increasing its apparent solubility.
The tosyl group at the 2-position may contribute to this process in several ways:
-
Altered Cavity Polarity: The tosyl group can influence the microenvironment of the cyclodextrin cavity, potentially enhancing the binding affinity for certain drug molecules.
-
Modified Release Kinetics: The presence of the tosyl group may affect the dissociation constant of the inclusion complex, leading to a more sustained release of the drug compared to unmodified β-cyclodextrin.
-
Enhanced Stability: The inclusion complex can protect sensitive drug molecules from degradation by hydrolysis or oxidation.[1]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];
}
Caption: Mechanism of bioavailability enhancement by tosyl-β-CD.
Synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin: A Brief Overview
The selective synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin can be challenging due to the presence of multiple hydroxyl groups on the cyclodextrin molecule. However, methods have been developed to achieve regioselective monotosylation. One approach involves the reaction of β-cyclodextrin with a tosylating agent in an alkaline aqueous medium. The reaction conditions, such as the choice of base and solvent, are critical for achieving the desired product with a good yield. While detailed synthetic procedures are beyond the scope of this application note, it is important for the formulation scientist to be aware of the synthetic origin and potential impurities of the excipient. Commercial sources provide this compound with purities typically exceeding 97%.[5]
Preparation of Drug-Tosyl-β-CD Inclusion Complexes: Experimental Protocols
The formation of a stable drug-tosyl-β-CD inclusion complex is a critical step in leveraging its bioavailability-enhancing properties. The choice of preparation method depends on the physicochemical properties of the drug and the desired characteristics of the final product. Below are detailed protocols for common methods, which should be optimized for each specific drug-cyclodextrin system.
Co-precipitation Method
This method is particularly useful for drugs that are soluble in organic solvents.
Protocol:
-
Dissolution of Drug: Dissolve the accurately weighed drug in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or acetone).
-
Dissolution of Tosyl-β-CD: In a separate vessel, dissolve an equimolar or other desired molar ratio of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin in purified water with stirring. Gentle heating may be applied if necessary to aid dissolution.
-
Complex Formation: Slowly add the drug solution to the aqueous tosyl-β-CD solution with continuous stirring.
-
Precipitation: Continue stirring for a specified period (e.g., 1-24 hours) at a controlled temperature to allow for the formation and precipitation of the inclusion complex. The solution may become cloudy or a precipitate may form.
-
Isolation: Collect the precipitate by filtration (e.g., using a 0.45 µm membrane filter) or centrifugation.
-
Washing: Wash the collected solid with a small amount of cold water or the organic solvent used for the drug to remove any uncomplexed drug or cyclodextrin.
-
Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40-60 °C) to a constant weight.
Freeze-Drying (Lyophilization) Method
This method is suitable for thermolabile drugs and often results in a porous, amorphous product with rapid dissolution characteristics.[6]
Protocol:
-
Solution Preparation: Dissolve both the drug and Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin in a suitable solvent system (e.g., water, or a water-cosolvent mixture) to obtain a clear solution.
-
Freezing: Freeze the solution rapidly using a dry ice/acetone bath or a suitable freezer.
-
Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize under high vacuum until all the solvent is removed.
-
Product Collection: Collect the resulting fluffy, solid inclusion complex.
Kneading Method
This is a simple and economical method that is particularly effective for poorly water-soluble drugs.[6]
Protocol:
-
Paste Formation: Place the accurately weighed Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste.
-
Drug Incorporation: Gradually add the accurately weighed drug to the paste and knead for a specified period (e.g., 30-60 minutes) to ensure intimate mixing and complex formation.
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature or under vacuum.
-
Pulverization: Pulverize the dried mass and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#EA4335"];
}
Caption: Workflow for preparation and characterization of inclusion complexes.
Characterization of Drug-Tosyl-β-CD Inclusion Complexes: A Multi-faceted Approach
Thorough characterization is essential to confirm the formation of the inclusion complex and to understand its physicochemical properties. A combination of analytical techniques is typically employed.[7]
| Technique | Principle and Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects changes in the vibrational frequencies of functional groups of the drug and cyclodextrin upon complexation. Disappearance or shifting of characteristic drug peaks can indicate its inclusion within the cyclodextrin cavity.[8] |
| Differential Scanning Calorimetry (DSC) | Measures the thermal properties of the sample. The melting endotherm of the crystalline drug is often shifted to a different temperature, broadened, or absent in the thermogram of the inclusion complex, indicating a change in its physical state.[8] |
| X-ray Powder Diffraction (XRPD) | Analyzes the crystalline structure of the material. A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex suggests the formation of an inclusion complex.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular interactions between the drug and the cyclodextrin. Changes in the chemical shifts of the protons of both the drug and the inner cavity of the cyclodextrin are indicative of inclusion. 2D NMR techniques like ROESY can provide spatial information about the complex.[7] |
| Phase Solubility Studies | Determines the stoichiometry of the complex and its stability constant. An increase in the solubility of the drug as a function of cyclodextrin concentration is a strong indicator of complex formation.[9] |
In Vitro and In Vivo Evaluation: Assessing the Performance of the Formulation
The ultimate goal of using Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is to improve the in vivo performance of the drug.
In Vitro Dissolution Studies
These studies are crucial for predicting the in vivo behavior of the formulation.
Protocol:
-
Apparatus: Use a USP Dissolution Apparatus (e.g., Type II - Paddle).
-
Dissolution Medium: Select a medium that simulates physiological conditions (e.g., 0.1 N HCl for stomach, phosphate buffer pH 6.8 for intestine).
-
Procedure:
-
Place a known amount of the drug-tosyl-β-CD complex (equivalent to a specific dose of the drug) in the dissolution vessel.
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a constant rate (e.g., 50 or 100 rpm).
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Comparison: Compare the dissolution profile of the complex with that of the pure drug.
In Vivo Bioavailability Studies
Animal models are used to determine the pharmacokinetic parameters of the drug formulated with tosyl-β-CD.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats, rabbits).
-
Dosing: Administer the drug-tosyl-β-CD formulation and the pure drug (as a control) to different groups of animals at the same dose.
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Drug Analysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess the extent of drug absorption.
Concluding Remarks and Future Perspectives
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin holds promise as a functional excipient for enhancing the bioavailability of poorly soluble drugs. Its unique chemical structure may offer advantages in terms of drug loading, complex stability, and controlled release. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to explore the potential of this modified cyclodextrin in their formulation development endeavors. Further research is warranted to elucidate the specific interactions of tosyl-β-CD with a wider range of drug molecules and to conduct comparative studies with other cyclodextrin derivatives to fully establish its position in the pharmaceutical excipient landscape.
References
-
Sun, J., Hong, H., Zhu, N., Han, L., & Suo, Q. (2023). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
González-Gaitano, G., García-Pecino, P., & Tardajos, G. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 15(9), 2345. [Link]
-
Sun, J., Hong, H., Zhu, N., Han, L., & Suo, Q. (2023). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Sun, J., Hong, H., Zhu, N., Han, L., & Suo, Q. (2023). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Immunomart. Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin. [Link]
-
Patel, R. P., & Patel, M. M. (2011). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 3(3), 634-641. [Link]
-
U.S. National Library of Medicine. Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. Comparison of cyclodextrin derivatives and their properties. [Link]
-
Ozeki, T., Kano, Y., Takahashi, N., Tagami, T., & Okada, H. (2012). Improved Bioavailability of a Water-Insoluble Drug by Inhalation of Drug-Containing Maltosyl-β-Cyclodextrin Microspheres Using a Four-Fluid Nozzle Spray Drier. AAPS PharmSciTech, 13(4), 1145–1150. [Link]
-
ResearchGate. Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. [Link]
-
Novokshonov, V. V., Xuan, N. T. T., Shaglaeva, N. S., Podgorbunskaya, T. A., & Bayandin, V. V. (2019). Interaction of Β-Cyclodextrin With Tosyl Chloride in an Aqueous Alkaline Medium. PROCEEDINGS OF UNIVERSITIES APPLIED CHEMISTRY AND BIOTECHNOLOGY, 9(3), 366-375. [Link]
-
Hong, H. L., et al. (2019). Preparation, Characterization and in vitro Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin Inclusion Complex. Indian Journal of Pharmaceutical Sciences, 81(2), 250-259. [Link]
-
Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]
-
U.S. National Library of Medicine. Improved bioavailability of a water-insoluble drug by inhalation of drug-containing maltosyl-β-cyclodextrin microspheres using a four-fluid nozzle spray drier. [Link]
-
ResearchGate. Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Open access text. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
Al-Otaibi, W. A., et al. (2025). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. Journal of Drug Delivery Science and Technology, 108, 106093. [Link]
-
Popescu, C., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(13), 3023. [Link]
-
Iacovino, L. G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
ResearchGate. General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. [Link]
-
U.S. National Library of Medicine. Comparison of the Capacity of Beta-Cyclodextrin Derivatives and Cyclophanes to Shuttle Cholesterol Between Cells and Serum Lipoproteins. [Link]
- Pitha, J., & Pitha, J. (1988). U.S. Patent No. 4,727,064. Washington, DC: U.S.
-
MDPI. Special Issue : Exploring the Versatility of Cyclodextrins in Pharmaceutical Formulations. [Link]
-
YouTube. Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]
-
ResearchGate. Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin via Ultrasound Assisted Method. [Link]
-
MDPI. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. [Link]
-
Jug, M., & Mura, P. (2018). Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State. Molecules, 23(10), 2649. [Link]
-
Fenyvesi, É., & Szente, L. (2022). Recent List of Cyclodextrin-Containing Drug Products. Periodica Polytechnica Chemical Engineering, 66(4), 519-526. [Link]
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin | 84216-71-7 | TCI AMERICA [tcichemicals.com]
- 6. oatext.com [oatext.com]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: A Guide to Studying Host-Guest Interactions with Tosylated Cyclodextrin
<
Introduction: The Significance of Cyclodextrins and the Power of Tosylation
Cyclodextrins (CDs) are a fascinating class of cyclic oligosaccharides, first described by Schardinger, that have become indispensable tools in supramolecular chemistry and drug development.[1] These cone-shaped molecules, typically composed of 6, 7, or 8 D-glucose units (termed α-, β-, and γ-cyclodextrins, respectively), possess a unique structural feature: a hydrophilic exterior and a hydrophobic inner cavity.[2][3][4] This duality allows them to encapsulate a wide variety of non-polar "guest" molecules within their cavity, forming what are known as host-guest or inclusion complexes.[5][6][7] The formation of these complexes is driven by non-covalent forces such as hydrophobic interactions and van der Waals forces.[2][5]
The ability of cyclodextrins to form inclusion complexes has profound implications for the pharmaceutical sciences. By encapsulating poorly water-soluble drugs, cyclodextrins can significantly enhance their aqueous solubility, bioavailability, and stability.[8][9] Furthermore, they can be used to mask unpleasant tastes or odors, reduce drug-induced irritation, and even facilitate the conversion of liquid drugs into solid powders.[8]
While native cyclodextrins are powerful tools in their own right, chemical modification can further enhance their properties and expand their applications. One of the most important modifications is tosylation, the introduction of a p-toluenesulfonyl (tosyl) group. 6-O-Monotosyl-β-cyclodextrin (mono-Ts-βCD) is a key intermediate for the synthesis of a wide range of substituted β-cyclodextrins.[10] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions and allowing for the covalent attachment of various functional moieties to the cyclodextrin scaffold. This opens up possibilities for creating tailored drug delivery systems, molecular sensors, and catalysts.
This guide provides a comprehensive overview of the experimental setup for studying host-guest interactions with tosylated cyclodextrins. We will delve into the synthesis and characterization of these versatile hosts, followed by detailed protocols for investigating their binding properties using state-of-the-art analytical techniques.
Part 1: Synthesis and Characterization of Monotosylated β-Cyclodextrin
The successful study of host-guest interactions begins with a well-characterized host molecule. This section outlines a reliable and efficient method for the synthesis of mono-6-tosyl-β-cyclodextrin, a crucial starting material for further derivatization.
Synthesis of mono-6-tosyl-β-cyclodextrin
A common and effective method for the selective monotosylation of β-cyclodextrin at the C6 primary hydroxyl group involves the use of p-toluenesulfonyl chloride (TsCl) in an aqueous alkaline solution.[10][11] This approach offers improved yields and avoids the use of toxic organic solvents often associated with other methods.[10]
Protocol: Synthesis of mono-6-tosyl-β-cyclodextrin [11]
-
Prepare a β-cyclodextrin solution: Suspend 10 g (8.8 mmol) of β-cyclodextrin in 90 mL of water. Slowly add 35.2 mL (88 mmol) of 2.5 N aqueous NaOH solution while stirring.
-
Add the tosylating agent: After 5 minutes, add 2.52 g (13.22 mmol) of p-toluenesulfonyl chloride in five portions to the stirred suspension.
-
Reaction: Continue stirring the suspension for 1 hour at 25 °C.
-
Initial Purification: Filter the reaction mixture and wash the residue with 2 x 10 mL of water.
-
Cation Exchange Chromatography: Add 91 mL of pre-swollen cation exchange resin (e.g., Dowex 50W x 4) in its H+ form to the filtered solution.
-
Isolation of Product: After 20 minutes, filter the mixture to remove the resin. Collect the precipitated white product on filter paper.
-
Washing and Drying: Wash the product with 3 x 30 mL of water and then lyophilize to obtain the final product.
This method has been reported to yield highly pure mono-Ts-βCD with a molar purity of >98 mol %.[10][11]
Characterization of mono-6-tosyl-β-cyclodextrin
Thorough characterization is essential to confirm the identity and purity of the synthesized tosylated cyclodextrin. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify the presence of the tosyl group. | Characteristic peaks for the sulfonyl group (S=O stretching) and the aromatic ring of the tosyl moiety. |
| Mass Spectrometry | To confirm the molecular weight of the product. | A peak corresponding to the molecular weight of mono-tosylated β-cyclodextrin. |
| Elemental Analysis | To determine the elemental composition (C, H, S). | The experimentally determined percentages should match the theoretical values for mono-tosylated β-cyclodextrin. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure and the position of the tosyl group. | The appearance of signals corresponding to the aromatic protons of the tosyl group and shifts in the signals of the cyclodextrin protons and carbons adjacent to the tosylation site. |
The combination of these techniques provides a comprehensive validation of the successful synthesis and purity of the mono-6-tosyl-β-cyclodextrin.[10][11]
Part 2: Investigating Host-Guest Interactions
Once the tosylated cyclodextrin host has been synthesized and characterized, the next step is to investigate its interactions with guest molecules. This section details the experimental setups for three powerful techniques used to study these interactions: Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective and practical tool for characterizing the nature, strength, and mechanism of host-guest interactions in solution.[12] The formation of an inclusion complex leads to changes in the chemical environment of both the host and guest molecules, which can be observed as shifts in their respective NMR signals.[7]
Workflow for NMR Titration Experiment
Caption: Workflow for an ITC experiment to determine the thermodynamic parameters of host-guest binding.
Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare a solution of the tosylated cyclodextrin (host) in a suitable buffer.
-
Prepare a solution of the guest molecule in the exact same buffer at a concentration 10-20 times higher than the host concentration. It is crucial that the buffer is identical to avoid heats of dilution.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Load the host solution into the sample cell and the guest solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 298.15 K). [13]3. Titration:
-
Set the injection parameters, typically a series of small injections (e.g., 5 μL) of the guest solution into the host solution. [14] * The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data is a plot of heat flow versus time.
-
Integrate the area under each injection peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit this binding isotherm to a suitable binding model to determine Ka, ΔH, and the stoichiometry (n).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to study host-guest interactions, particularly when the guest molecule is fluorescent. The inclusion of a fluorescent guest into the hydrophobic cavity of a cyclodextrin often leads to changes in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength. [5] Fluorescence Correlation Spectroscopy (FCS) is a particularly powerful fluorescence-based method for determining the stoichiometry and association equilibrium constant of host-guest complexes. [15]FCS measures fluctuations in fluorescence intensity as fluorescently labeled molecules diffuse through a tiny observation volume. [16]Complexation with a cyclodextrin increases the size of the fluorescent species, leading to a slower diffusion time, which can be used to quantify the binding. [15][16] Workflow for Fluorescence Spectroscopy Binding Study
Caption: Workflow for a fluorescence spectroscopy experiment to study host-guest interactions.
Protocol: Fluorescence Titration
-
Sample Preparation:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent guest molecule and varying concentrations of the tosylated cyclodextrin host.
-
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of the fluorescent guest.
-
Set the emission wavelength range to cover the expected emission spectrum of the guest.
-
-
Measurement:
-
Measure the fluorescence emission spectrum for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the host concentration.
-
Fit the resulting data to a suitable binding model to determine the binding constant (Ka).
-
Part 3: Data Interpretation and Applications
The data obtained from these experiments provide valuable insights into the nature of the host-guest interaction.
| Parameter | Significance |
| Association Constant (Ka) | A measure of the binding affinity between the host and guest. A higher Ka indicates a stronger interaction. |
| Stoichiometry (n) | The ratio of host to guest molecules in the complex (e.g., 1:1, 1:2, 2:1). |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding. A negative ΔH indicates an exothermic process, while a positive ΔH indicates an endothermic process. |
| Entropy Change (ΔS) | The change in disorder of the system upon binding. A positive ΔS is generally favorable for binding. |
| Gibbs Free Energy Change (ΔG) | The overall thermodynamic driving force for the binding event. A negative ΔG indicates a spontaneous interaction. |
Understanding these parameters is crucial for the rational design of cyclodextrin-based systems for various applications. For instance, in drug delivery, a high binding affinity is often desirable to ensure efficient encapsulation of the drug molecule. The thermodynamic profile can provide insights into the forces driving the complexation, which can be used to optimize the design of both the host and guest molecules for improved performance.
The ability to functionalize tosylated cyclodextrins opens up a vast array of possibilities. For example, they can be used to create targeted drug delivery systems by attaching ligands that bind to specific receptors on diseased cells. They can also be incorporated into polymers to create responsive materials that release their guest molecules in response to specific stimuli. [17]
Conclusion
The study of host-guest interactions with tosylated cyclodextrins is a vibrant and rapidly evolving field with significant implications for drug development and materials science. The experimental protocols and data analysis methods outlined in this guide provide a solid foundation for researchers to explore these fascinating systems. By combining careful synthesis and characterization with powerful analytical techniques such as NMR, ITC, and fluorescence spectroscopy, it is possible to gain a deep understanding of the principles governing molecular recognition and to harness this knowledge for the creation of innovative new technologies.
References
-
Host–guest chemistry - Wikipedia. Available from: [Link]
-
Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate Research, 381, 59–63. Available from: [Link]
-
Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed. Available from: [Link]
-
Sun, J., Hong, H., Zhu, N., Han, L., & Suo, Q. (2020). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link]
-
Crini, G. (2014). Review: A History of Cyclodextrins. Chemical Reviews, 114(21), 10940-10975. Available from: [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Pharmacology, 56(9), 1093-1103. Available from: [Link]
-
Ye, Q., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International Journal of Molecular Sciences, 22(8), 4245. Available from: [Link]
-
Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238. Available from: [Link]
-
Spyroulias, G. A., & Tzakos, A. G. (2020). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. Methods in Molecular Biology, 2207, 235-249. Available from: [Link]
-
Tian, B., et al. (2019). Preparation, Characterization and in vitro Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin Inclusion Complex. ResearchGate. Available from: [Link]
-
Floquet, S., et al. (2023). NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. Dalton Transactions, 52(23), 7765-7776. Available from: [Link]
-
Jodar-Reyes, A. B., et al. (2005). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. The Journal of Physical Chemistry B, 109(13), 6378-6382. Available from: [Link]
-
Wszelaka-Rylik, M., & Gierycz, P. (2015). Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. Journal of Thermal Analysis and Calorimetry, 121(1), 345-352. Available from: [Link]
-
Ueno, A., & Breslow, R. (1982). 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 60, 8. Available from: [Link]
-
Salehi, B., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 28(13), 5016. Available from: [Link]
-
Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250. Available from: [Link]
-
Schneider, H. J., Hacket, F., & Rüdiger, V. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews, 98(5), 1755-1785. Available from: [Link]
-
Popielec, A., et al. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Pharmaceutics, 15(7), 1876. Available from: [Link]
-
Kumar, A., & Mittal, A. (2021). Guest-host Relationship of Cyclodextrin and its Pharmacological Benefits. Mini-Reviews in Medicinal Chemistry, 21(1), 2-13. Available from: [Link]
-
Sodik, J. J., & Rismawanti, R. (2022). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. International Journal of Health and Medical, 1(4), 21-27. Available from: [Link]
-
Bilska, K., et al. (2021). Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. Journal of Thermal Analysis and Calorimetry, 143(3), 2099-2108. Available from: [Link]
-
Prieto, M., & Llorca, O. (2010). Host-guest association studied by fluorescence correlation spectroscopy. ResearchGate. Available from: [Link]
-
Szejtli, J. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(11), 1377-1385. Available from: [Link]
-
Schneider, H. J., Hacket, F., & Rüdiger, V. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews, 98(5), 1755-1786. Available from: [Link]
-
Zhang, J., Ma, P. X., & Liu, J. (2018). Cyclodextrin based host–guest complex trigger by the different stimuli and releases the guest molecules. ResearchGate. Available from: [Link]
-
Supramolecular chemistry and host-guest interactions. Colloid Science Class Notes. Available from: [Link]
-
Isothermal titration calorimetry (ITC) of P1G10 : β-cyclodextrin (βCD). ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2022). Supramolecular host–guest modulated thermally activated delayed fluorescence for photodynamic therapy. Nature Communications, 13(1), 1-9. Available from: [Link]
-
Wenz, G. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1747-1753. Available from: [Link]
-
Popielec, A., et al. (2023). Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders. Pharmaceutics, 15(10), 2445. Available from: [Link]
-
Schneider, H. J., et al. (1997). Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling. Chemical Communications, (19), 1877-1878. Available from: [Link]
-
Szeman, J., & Szejtli, J. (1998). Cyclodextrins in Analytical Chemistry: Host–Guest Type Molecular Recognition. Chemical Reviews, 98(5), 1787-1808. Available from: [Link]
-
Deng, Y., & Roux, B. (2009). Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process. The Journal of chemical physics, 130(1), 014101. Available from: [Link]
-
Censi, R., & Di Martino, P. (2011). Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development. Journal of Pharmaceutical Sciences, 100(6), 2054-2065. Available from: [Link]
-
Kurkov, S. V., & Loftsson, T. (2013). Role of Cyclodextrins in Nanoparticle-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences, 102(11), 3654-3665. Available from: [Link]
-
Szente, L., & Szemán, J. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(21), 6695. Available from: [Link]
-
Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST). Available from: [Link]
-
Hossain, M. A., & Pant, K. (2012). Host–Guest Complex of β-Cyclodextrin and Disulfide Form of 4-Aminothiophenol. Applied Sciences, 2(4), 773-778. Available from: [Link]
-
An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. Available from: [Link]
-
Supramolecular Chemistry: Host–Guest Molecular Complexes. PMC. Available from: [Link]
-
Crini, G., & Fourmentin, S. (2023). Cyclodextrins: Properties and Applications. Molecules, 28(8), 3536. Available from: [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. ResearchGate. Available from: [Link]
-
Ali, I., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). International Journal of Molecular Sciences, 15(1), 179-194. Available from: [Link]
-
B.6 Host-guest chemistry (SL). YouTube. Available from: [Link]
-
Supramolecular Chemistry: Host–Guest Molecular Complexes. Encyclopedia.pub. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host–guest chemistry - Wikipedia [en.wikipedia.org]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hereon.de [hereon.de]
- 12. NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
Introduction: The Significance of Quantifying Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (2-Ts-β-CD) is a key intermediate in the synthesis of a wide array of functionalized cyclodextrins. The regioselective introduction of the tosyl group at the C2 hydroxyl position of the glucose unit provides a reactive site for nucleophilic substitution, enabling the attachment of various functionalities. This targeted modification is crucial in the development of novel drug delivery systems, chiral selectors for separation sciences, and enzyme mimics.
Given its pivotal role, the accurate quantification of 2-Ts-β-CD is paramount for ensuring the quality, reproducibility, and efficiency of subsequent synthetic transformations. The presence of unreacted β-cyclodextrin, di- or tri-tosylated byproducts, or other isomers can significantly impact the performance of the final product. These application notes provide detailed protocols for the quantification of 2-Ts-β-CD using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), empowering researchers with the tools for reliable and accurate analysis.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Purity and Quantification
HPLC-UV is a widely accessible and reliable technique for the quantification of 2-Ts-β-CD. The presence of the p-toluenesulfonyl group introduces a chromophore that allows for sensitive UV detection. This method is particularly well-suited for determining the purity of the compound and for routine quality control.
Causality of Experimental Choices
The selection of the stationary and mobile phases is critical for achieving optimal separation of 2-Ts-β-CD from potential impurities such as unreacted β-cyclodextrin and other tosylated isomers. A reversed-phase C18 column is chosen for its hydrophobicity, which allows for the retention of the moderately polar 2-Ts-β-CD. The mobile phase, a mixture of acetonitrile and water, is selected to elute the analyte with a good peak shape and resolution. The UV detection wavelength is set to maximize the absorbance of the tosyl group, thereby enhancing the sensitivity of the method.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of 2-Ts-β-CD by HPLC-UV.
Detailed Protocol for HPLC-UV Quantification
1. Materials and Reagents:
-
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (purity >97.0% by HPLC)[1]
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, 18 MΩ·cm or higher
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 228 nm or 254 nm |
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of 2-Ts-β-CD standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the 2-Ts-β-CD sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Integrate the peak area of 2-Ts-β-CD in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2-Ts-β-CD in the sample by interpolating its peak area on the calibration curve.
5. System Suitability:
-
Tailing Factor: The tailing factor for the 2-Ts-β-CD peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates should be ≥ 2000.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be ≤ 2.0%.
II. Quantitative NMR (qNMR) Spectroscopy: An Absolute Quantification Method
qNMR is a powerful primary ratio method of measurement that allows for the direct quantification of an analyte against a certified internal standard, without the need for a calibration curve of the analyte itself. This technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Causality of Experimental Choices
The success of a qNMR experiment hinges on the appropriate selection of an internal standard. The standard must have a known purity, be stable, and possess signals that do not overlap with those of the analyte. Maleic acid is a suitable candidate as it has a simple spectrum with a sharp singlet in a region that is typically free of signals from tosylated cyclodextrins.[2] The choice of a deuterated solvent is crucial for providing a lock signal for the spectrometer and for dissolving both the analyte and the internal standard. A sufficient relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.
Experimental Workflow for qNMR Analysis
Caption: Workflow for the quantification of 2-Ts-β-CD by qNMR.
Detailed Protocol for qNMR Quantification
1. Materials and Reagents:
-
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin sample
-
Maleic acid (certified reference material, purity ≥ 99.5%)
-
Dimethyl sulfoxide-d6 (DMSO-d6), with low residual water content
-
High-precision analytical balance
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 2-Ts-β-CD sample into a vial.
-
Accurately weigh approximately 2-5 mg of maleic acid into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
3. NMR Spectrometer Parameters (Example for a 400 MHz spectrometer):
| Parameter | Recommended Setting |
| Pulse Program | Standard 1D proton (e.g., zg30) |
| Number of Scans | ≥ 16 (adjust for desired signal-to-noise) |
| Relaxation Delay (D1) | 5 x T1 of the slowest relaxing proton (typically ≥ 30 s) |
| Acquisition Time (AQ) | ≥ 3 s |
| Spectral Width (SW) | 16 ppm |
| Temperature | 298 K |
4. Data Processing and Quantification:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved aromatic protons of the tosyl group (typically two doublets around 7.5-7.8 ppm, total of 4 protons) of 2-Ts-β-CD.
-
Integrate the singlet of the two vinylic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity of 2-Ts-β-CD using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
III. Liquid Chromatography-Mass Spectrometry (LC-MS): A High-Sensitivity Method for Trace Analysis
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the quantification of 2-Ts-β-CD at low concentrations and in complex matrices.
Causality of Experimental Choices
The choice of an electrospray ionization (ESI) source is well-suited for the analysis of polar, non-volatile molecules like tosylated cyclodextrins.[3] Operating in positive ion mode allows for the detection of protonated molecules or adducts (e.g., [M+Na]⁺ or [M+NH₄]⁺), which often provide a strong signal. A C18 column is used for chromatographic separation, similar to the HPLC-UV method. The mobile phase often contains a small amount of an acid (e.g., formic acid) to promote protonation and improve ionization efficiency.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the quantification of 2-Ts-β-CD by LC-MS.
Detailed Protocol for LC-MS Quantification
1. Materials and Reagents:
-
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin standard
-
Acetonitrile (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Appropriate internal standard (optional, e.g., an isotopically labeled analog or a structurally similar compound)
2. LC-MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ion | [M+H]⁺ or [M+Na]⁺ or [M+NH₄]⁺ (select the most abundant) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
3. Standard and Sample Preparation:
-
Prepare a stock solution of 2-Ts-β-CD and a series of calibration standards in the mobile phase, similar to the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).
-
If using an internal standard, add a constant amount to all standards and samples.
-
Prepare the sample solution to fall within the linear range of the assay.
-
Filter all solutions before injection.
4. Analysis and Quantification:
-
Inject the standards and samples into the LC-MS system.
-
Monitor the selected ion for 2-Ts-β-CD (and the internal standard, if used).
-
Integrate the peak areas and construct a calibration curve.
-
Calculate the concentration of 2-Ts-β-CD in the sample.
IV. Data Presentation and Comparison of Methods
| Analytical Method | Principle | Typical Concentration Range | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | µg/mL to mg/mL | Robust, widely available, good for purity assessment. | Moderate sensitivity, requires a chromophore. |
| qNMR | Signal integration relative to a certified internal standard. | mg/mL | Absolute quantification without a specific calibration curve, high precision. | Lower sensitivity, requires a high-field NMR spectrometer, potential for signal overlap. |
| LC-MS | Chromatographic separation coupled with mass-based detection. | ng/mL to µg/mL | High sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity, potential for matrix effects. |
V. Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the quantitative results, each protocol should be subjected to a validation process according to ICH guidelines. This includes assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of 2-Ts-β-CD in a blank sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear regression analysis should be performed on the calibration data, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.
By thoroughly validating these methods, researchers can have high confidence in the accuracy and reliability of their quantification of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin, a critical step in the advancement of cyclodextrin-based research and development.
References
-
Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - Final Draft. (n.d.). Retrieved January 21, 2026, from [Link]
-
Cyclodextrin-based enzyme models. Part 1. Synthesis of a tosylate and an epoxide derived from heptakis(6-O-tert-butyldimethylsilyl) - Canadian Science Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
-
Mass Spectrometry of Esterified Cyclodextrins - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
ESI-mass spectrometry analysis of unsubstituted and disubstituted β-cyclodextrins: fragmentation mode and identification of the AB, AC, AD regioisomers. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Mass Spectrometry of Esterified Cyclodextrins - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
NMR Internal Standard Signal Shifts Due To Cyclodextrin Inclusion Complexes | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). Retrieved January 21, 2026, from [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Rapid quantification of 2-hydroxypropyl-beta-cyclodextrin in liquid pharmaceutical formulations by 1H-NMR - ORBi. (n.d.). Retrieved January 21, 2026, from [Link]
-
An NMR tool for cyclodextrin selection in enantiomeric resolution by high‐performance liquid chromatography - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
HPLC Method For Analysis of B-Cyclodextrin and Hydroxypropyl B-Cyclodextrin on Primesep S2 Column | SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an LC-MS/MS method for simultaneous quantitative analysis of macromolecular pharmaceutical adjuvant 2-hydroxypropyl-β-cyclodextrin and active pharmaceutical ingredients butylphthalide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
Welcome to the technical support center for the synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (2-O-Ts-β-CD). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The synthesis of selectively modified cyclodextrins is notoriously challenging, with yields for 2-O-Ts-β-CD often being moderate and reproducibility posing a significant hurdle.[1][2] This resource provides in-depth, experience-driven advice to help you achieve consistent and optimal results.
I. Foundational Principles: Understanding the Synthesis
The selective tosylation of the C2 hydroxyl group on the secondary face of β-cyclodextrin is a nuanced process. Achieving mono-substitution at this specific position over the primary C6 hydroxyls or other secondary hydroxyls requires careful control of reaction conditions. The increased acidity of the C2-hydroxyl group, due to intramolecular hydrogen bonding, makes it a favorable site for tosylation under specific basic conditions. However, a mixture of products, including di- and tri-tosylated species, as well as unreacted β-cyclodextrin, is common.[3][4]
Factors Influencing Yield and Selectivity:
-
Choice of Tosylating Agent: While p-toluenesulfonyl chloride (TsCl) is common, other reagents like N-tosylimidazole offer different reactivity profiles and can influence the outcome.[5][6]
-
Solvent System: The choice of solvent (e.g., water, DMF, pyridine) significantly impacts the solubility of reactants and the reaction pathway.[5][7]
-
Base: The type and concentration of the base (e.g., NaOH, Cs2CO3, KOH) are critical for activating the hydroxyl groups and catalyzing the reaction.[5][8]
-
Stoichiometry: The molar ratio of β-cyclodextrin to the tosylating agent is a key parameter to control the degree of substitution.
-
Temperature and Reaction Time: These parameters must be optimized to favor mono-substitution while minimizing side reactions and decomposition.[1]
-
Purification Method: Effective purification is crucial for isolating the desired mono-substituted product from a complex reaction mixture.[7][9]
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of 2-O-Ts-β-CD in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I performed the synthesis, but after workup, I have a very low yield of the desired product, or mostly unreacted β-cyclodextrin. What could be the cause?
Answer:
Several factors can contribute to a low yield. Let's break down the potential culprits:
-
Ineffective Tosylating Agent:
-
Hydrolysis: p-Toluenesulfonyl chloride (TsCl) is susceptible to hydrolysis, especially in aqueous basic solutions. Ensure your TsCl is fresh and dry.
-
Reactivity: The reactivity of the tosylating agent is crucial. A study comparing nine different tosylating reagents found that all could successfully produce the desired product, but with varying optimal conditions.[1] Consider if your chosen reagent is appropriate for your reaction conditions.
-
-
Suboptimal Reaction Conditions:
-
Base Concentration: The basicity of the reaction medium is a delicate balance. Insufficient base will result in poor activation of the cyclodextrin hydroxyls. Conversely, excessively high concentrations of a strong base can promote side reactions and hydrolysis of the product.
-
Temperature: While heating can increase the reaction rate, it can also lead to the formation of undesired byproducts and decomposition. For many procedures, the reaction is performed at room temperature or even cooled to 0°C to improve selectivity.[7]
-
-
Poor Solubility of Reactants:
-
β-cyclodextrin has limited solubility in many organic solvents. Ensure that your solvent system adequately dissolves both the cyclodextrin and the tosylating agent to allow for an efficient reaction. In some methods, β-cyclodextrin is dissolved in an aqueous base before the addition of the tosylating agent in an organic solvent.[7]
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low product yield.
FAQ 2: Presence of Multiple Spots on TLC / Impure Product
Question: My TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds. How can I improve the selectivity for mono-substitution?
Answer:
The formation of multiple products, primarily di- and tri-tosylated cyclodextrins, is a common challenge. Here’s how to address it:
-
Molar Ratio of Reactants:
-
Using a large excess of the tosylating agent will inevitably lead to over-substitution. Carefully control the stoichiometry. Some protocols suggest using a molar ratio of β-cyclodextrin to N-tosylimidazole of 1:1.2 to favor mono-substitution.[5]
-
-
Reaction Time and Temperature:
-
Prolonged reaction times can allow for the slower formation of di- and tri-substituted products. Monitor the reaction progress by TLC and quench it once the desired mono-substituted product is maximized.
-
Lowering the reaction temperature can often enhance selectivity by favoring the most kinetically favorable reaction, which is often the desired mono-tosylation.
-
-
Alternative Methods for Improved Selectivity:
-
Mechanosynthesis: A solvent-free approach using ball-milling has been shown to produce mono-2-tosylated cyclodextrins in good yields (up to 65% in 80 seconds) with high selectivity.[8] This method utilizes solid-state reactants (native CD, N-tosylimidazole, and an inorganic base like KOH).[8]
-
Copper(II) Complexation: Utilizing a copper(II)-β-cyclodextrin complex can protect the secondary hydroxyl groups, directing tosylation specifically to the primary hydroxyls.[10] While this is for 6-O-tosylation, similar strategies could be adapted.
-
FAQ 3: Difficulty in Purifying the Product
Question: I'm struggling to isolate the pure Mono-2-O-Ts-β-CD from the reaction mixture. What are the most effective purification techniques?
Answer:
Purification is arguably one of the most critical and challenging steps. Simple precipitation often yields an impure product containing unreacted β-cyclodextrin and over-tosylated by-products.[3][7]
-
Recrystallization: This is a common first step. Recrystallization from hot water or aqueous alcohol solutions can be effective in removing a significant portion of unreacted β-cyclodextrin.[7] However, it may not be sufficient to remove all impurities, especially other tosylated species.
-
Chromatography:
-
Reverse-Phase Flash Chromatography: This is a highly effective method for separating the mono-tosylated product from both the more polar unreacted β-cyclodextrin and the less polar di- and tri-tosylated by-products.[1]
-
Ion-Exchange Chromatography: A novel approach describes the use of a cation exchange resin to purify mono-6-O-Ts-β-CD. This method, which avoids organic solvents, could potentially be adapted for the 2-O isomer.[9][11]
-
-
Selective Precipitation: One method involves adjusting the pH after the reaction. Lowering the pH can cause the less soluble mono-Ts-β-CD to precipitate, while the more soluble unreacted β-CD remains in solution.[11]
Purification Strategy Comparison
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, cost-effective. | May not remove all tosylated impurities. | Initial cleanup of crude product. |
| Reverse-Phase Chromatography | High resolution, effective separation. | Can be expensive and time-consuming for large scale. | Achieving high purity product.[1] |
| Ion-Exchange Resin | Avoids organic solvents, potentially scalable.[9][11] | Primarily documented for the 6-O isomer. | "Green" chemistry approaches. |
FAQ 4: Verifying the Structure and Purity
Question: How can I definitively confirm that I have synthesized the correct Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin and that it is pure?
Answer:
A combination of analytical techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool for confirming the structure and determining the degree of substitution. The appearance of characteristic aromatic proton signals from the tosyl group (typically around 7.4-7.8 ppm) confirms its presence.[11] The integration ratio of these aromatic protons to the anomeric protons (H1) of the cyclodextrin can be used to calculate the degree of substitution.[11]
-
¹³C NMR: Provides further structural confirmation by showing the signals for the carbon atoms of both the cyclodextrin and the tosyl group.[12]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the position of the tosyl group to the C2 hydroxyl.
-
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the product, verifying mono-substitution.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The presence of characteristic peaks for the sulfonyl group (e.g., around 1230 cm⁻¹) provides evidence of successful tosylation.[11]
III. Optimized Experimental Protocols
The following protocols are based on methods reported in the literature and are designed to provide a robust starting point for your experiments.
Protocol 1: Synthesis using N-tosylimidazole in DMF
This method offers good regioselectivity for the 2-O position.[5]
-
Dissolve Reactants: In a round-bottom flask, dissolve β-cyclodextrin in DMF.
-
Add Base: Add a catalytic amount of Cesium Carbonate (Cs₂CO₃).
-
Add Tosylating Agent: Add N-tosylimidazole (1.2 molar equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 1.5 hours.
-
Workup: Precipitate the product by adding the reaction mixture to a vigorously stirred anti-solvent (e.g., acetone).
-
Purification: Collect the precipitate by filtration and purify using reverse-phase flash chromatography.
Protocol 2: Synthesis in an Aqueous Medium
This method avoids potentially toxic organic solvents like pyridine.[9][11]
-
Prepare β-CD Solution: Suspend β-cyclodextrin in water and add an aqueous solution of NaOH to dissolve it.
-
Add Tosylating Agent: Add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution.
-
Reaction: Continue stirring at a controlled temperature (e.g., 25°C) for 1 hour.
-
Initial Filtration: Filter the reaction mixture to remove any insoluble material.
-
Purification with Ion-Exchange Resin: Add a cation exchange resin (H⁺ form) to the filtrate to neutralize the solution and precipitate the product.
-
Final Collection: Filter the precipitate, wash thoroughly with water to remove unreacted β-CD and salts, and dry under vacuum.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-O-Ts-β-CD.
IV. Concluding Remarks
The synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a challenging but achievable goal. Success hinges on a thorough understanding of the reaction mechanism, careful control of experimental parameters, and a robust purification strategy. By systematically addressing the common issues outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthesis. Remember that careful analytical characterization is paramount to confirming the success of your efforts.
V. References
-
Kordopati, G. G., Konstantinou, N. M., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Synthesis, 54(18), 4015-4024. [Link]
-
Kasal, P., & Jindřich, J. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(16), 5065. [Link]
-
Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate research, 381, 59–63. [Link]
-
N/A. (n.d.). A convenient and economic method for the synthesis of mono-2-tosyl-β-cyclodextrin. ScienceDirect. Retrieved January 22, 2026, from [Link]
-
Kordopati, G. G., et al. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. ResearchGate. [Link]
-
Tripodo, G., et al. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Final Draft. [Link]
-
Byun, H. S., Zhong, N., & Bittman, R. (2000). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 77, 225. [Link]
-
Funkenstein, M., et al. (2014). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. Molecules, 19(9), 14697-14707. [Link]
-
Menuel, S., et al. (2015). Selective Secondary Face Modification of Cyclodextrins by Mechanosynthesis. The Journal of Organic Chemistry, 80(11), 5638-5645. [Link]
-
Kasal, P., & Jindřich, J. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. PMC - NIH. [Link]
-
Jicsinszky, L., et al. (2017). Toward a Greener World—Cyclodextrin Derivatization by Mechanochemistry. Molecules, 22(10), 1733. [Link]
-
N/A. (n.d.). Selective modifications at the different positions of cyclodextrins: a review of strategies. NIH. Retrieved January 22, 2026, from [Link]
-
Sallas, F., & Darcy, R. (2000). Methods for Selective Modifications of Cyclodextrins. ResearchGate. [Link]
-
Sun, J., et al. (2023). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. SciELO. [Link]
-
N/A. (n.d.). Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin via Ultrasound Assisted Method. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Becuwe, M., et al. (2017). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules, 22(1), 137. [Link]
-
Shieh, W. J. (1995). Purification of cyclodextrin complexes. U.S. Patent No. 5,403,828.
-
Sun, J., et al. (2023). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. SciELO. [Link]
-
Zazybin, A., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences, 4(5), 158. [Link]
-
Lee, S. H., et al. (2022). Mono-6-Deoxy-6-Aminopropylamino-β-Cyclodextrin on Ag-Embedded SiO2 Nanoparticle as a Selectively Capturing Ligand to Flavonoids. PMC - NIH. [Link]
-
Fenyvesi, É., & Szente, L. (2024). Characterization of the substitution pattern of 2-hydroxypropyl-β-cyclodextrin using NMR spectroscopy. Cyclodextrin News. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereon.de [hereon.de]
- 12. Mono-6-Deoxy-6-Aminopropylamino-β-Cyclodextrin on Ag-Embedded SiO2 Nanoparticle as a Selectively Capturing Ligand to Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin
Welcome to the technical support center for the purification of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (2-O-Ts-β-CD). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and isolating this crucial chemical intermediate. The selective functionalization of the C2 hydroxyl group on β-cyclodextrin is a nuanced process, and subsequent purification is often more challenging than for its primary-substituted counterpart (6-O-Ts-β-CD).[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing 2-O-Ts-β-CD?
When synthesizing mono-2-O-tosyl-β-cyclodextrin, you can anticipate several key impurities that complicate purification.[2] These include:
-
Unreacted β-cyclodextrin (β-CD): Incomplete reactions are common, leaving behind starting material.
-
Multi-tosylated β-cyclodextrins: The presence of multiple reactive secondary hydroxyl groups can lead to the formation of di- or even tri-tosylated species.
-
Other Regioisomers: While the reaction may favor the C2 position, tosylation can also occur at the C3 hydroxyl, leading to a mixture of isomers that are often difficult to separate.
-
Reagent-derived Impurities: Residual tosylating agents (e.g., p-toluenesulfonyl chloride), hydrolyzed byproducts like p-toluenesulfonic acid, and inorganic salts from the use of bases (e.g., NaOH) are frequently present.[2]
Q2: Why is purifying 2-O-Ts-β-CD considered more difficult than purifying 6-O-Ts-β-CD?
The difficulty arises from the chemical environment of the hydroxyl groups. The primary hydroxyls at the C6 position are more sterically accessible and generally more reactive under specific conditions, allowing for more selective monofunctionalization. In contrast, the C2 and C3 secondary hydroxyls have similar reactivity, making it challenging to selectively target only the C2 position. This lack of selectivity often leads to a complex mixture of products and regioisomers, whose similar physicochemical properties make separation by simple techniques like recrystallization ineffective.[1]
Q3: Which analytical techniques are essential for assessing the purity of my 2-O-Ts-β-CD?
A multi-faceted approach is recommended for accurate purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for a quick qualitative assessment of the number of components in your crude product.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. By comparing the integration of the aromatic protons of the tosyl group to the anomeric protons (H1) of the cyclodextrin, you can determine the degree of substitution.[2][5] 2D NMR techniques (like COSY and HMBC) can help confirm the exact position of substitution.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of your product and can help identify multi-tosylated species.[5]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is excellent for quantifying purity and separating closely related isomers.[6]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems encountered during the purification workflow.
Problem 1: My final product is heavily contaminated with unreacted β-cyclodextrin.
Q: I've performed a precipitation/recrystallization, but my NMR spectrum still shows a large amount of starting β-cyclodextrin. How can I remove it?
A: This is a classic purification challenge, as the solubility of mono-tosylated β-CD can be quite similar to the parent β-CD.
-
Causality: Simple precipitation or single-solvent recrystallization is often insufficient to resolve two molecules with similar polarity and structure. Unreacted β-CD can co-precipitate with the desired product, especially if the solution is cooled too rapidly or if the solvent system is not optimal.[6]
-
Solution 1: Repeated Recrystallization: The most common method is repeated recrystallization from water or a mixed solvent system.[3][6] Dissolving the crude product in boiling water and allowing it to cool slowly to room temperature, followed by refrigeration, can selectively crystallize the mono-tosylated product.[3] However, this often leads to significant yield loss.[2] A 3:1 n-propanol/water mixture has also been reported as an effective solvent for recrystallization.[7]
-
Solution 2: Chromatographic Separation: If recrystallization fails, column chromatography is the most robust solution. Due to the polarity of the compounds, reverse-phase chromatography is highly effective.
Protocol: Reverse-Phase Flash Chromatography [1]
-
Stationary Phase: C18-functionalized silica gel.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent like DMF/methanol and adsorb it onto a small amount of C18 silica.
-
Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile) is typically used. Start with a high water content (e.g., 90:10 water:methanol) and gradually increase the organic modifier.
-
Elution Profile: Unreacted β-cyclodextrin will elute first in the more aqueous phase, followed by your mono-tosylated product as the organic content increases. Multi-tosylated byproducts will elute last.
-
Monitoring: Collect fractions and monitor using TLC or HPLC.
-
Problem 2: My analysis indicates the presence of di- and tri-tosylated byproducts.
Q: My Mass Spec and NMR data suggest I have a mixture of mono-, di-, and possibly tri-tosylated cyclodextrins. How can I isolate the mono-substituted product?
A: Over-tosylation is a common side reaction. These byproducts are significantly less polar than the mono-substituted product, which is the key to their separation.
-
Causality: Using an excessive amount of the tosylating reagent, a prolonged reaction time, or elevated temperatures can lead to the functionalization of multiple hydroxyl groups.
-
Solution: Chromatographic Separation: This is the most effective method for removing over-tosylated species.
-
Normal-Phase Chromatography: Using silica gel, you can separate the components based on polarity. A mobile phase of aqueous ammonia mixed with an organic solvent like acetonitrile or 1-propanol can be effective.[4] The more polar mono-tosylated product will have a lower Rf value and elute later than the less polar, multi-tosylated byproducts.
-
Reverse-Phase Chromatography: As described in the protocol above, this method is also highly effective. The multi-tosylated, more hydrophobic byproducts will be retained more strongly on the C18 column and elute much later than the mono-tosylated product.[1]
-
Table 1: Summary of Impurities and Purification Strategies
| Impurity | Typical Analytical Signature | Primary Purification Method | Secondary Method |
| Unreacted β-CD | Lower MW peak in MS; No tosyl peaks in ¹H NMR. | Reverse-Phase Chromatography[1] | Repeated Recrystallization[3] |
| Multi-tosylated β-CDs | Higher MW peaks in MS; Higher tosyl:CD proton ratio in ¹H NMR. | Flash Chromatography (Normal or Reverse Phase)[1][4] | Selective Precipitation |
| Regioisomers (e.g., 3-O-Ts) | Very similar MS and ¹H NMR; May be resolved by HPLC. | Preparative HPLC[6] | Reverse-Phase Flash Chromatography[1] |
| p-Toluenesulfonic Acid | Acidic pH; Aromatic signals in ¹H NMR. | Aqueous wash; Cation exchange resin.[2] | Recrystallization |
| Residual Solvents (Pyridine/DMF) | Characteristic solvent peaks in ¹H NMR. | Lyophilization; Co-evaporation with a non-polar solvent.[7] | High-vacuum drying. |
Problem 3: My purification yields are consistently low (<15%).
Q: I can get a pure product, but my final yield is too low to be practical. What am I doing wrong?
A: Low yields in this synthesis are a well-documented challenge, often stemming from losses during purification. [2][5]
-
Causality:
-
Over-purification: Multiple, aggressive recrystallization steps will inevitably lead to significant product loss in the mother liquor.[8]
-
Inefficient Precipitation: If using precipitation to isolate the crude product, solubility in the quenching solution can prevent complete recovery.
-
Sub-optimal Reaction: The issue may lie in the synthesis itself, producing a low amount of the desired product to begin with.
-
-
Solution: Optimize the Purification Strategy.
-
Minimize Recrystallization Steps: Aim for a maximum of two to three recrystallizations. If the product is still not pure, switch to a chromatographic method, which generally offers better recovery.[6]
-
Use a Resin-based Quench: An innovative approach involves using a cation exchange resin to quench the reaction. This simultaneously neutralizes the basic solution and causes the less soluble mono-Ts-β-CD to precipitate, while keeping the more soluble unreacted β-CD and salt byproducts in solution. This method has been shown to increase yields from <15% to around 35%.[2][9]
-
Visualizing the Purification Workflow
A clear workflow is essential for successful purification. The following diagram illustrates the key decision points from the crude reaction mixture to the final, validated product.
Caption: General purification workflow for 2-O-Ts-β-CD.
Troubleshooting Decision Tree
When faced with an impure sample, this decision tree can guide your actions.
Caption: Decision tree for troubleshooting common impurities.
References
- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.
- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed.
- Organic Syntheses Procedure. 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses.
- Jindrich, J., Pitha, J., & Lindberg, B. (1995). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography.
- Kasal, P., & Jindřich, J. (2021).
- Jicsinszky, L. (2022). Answer to "Anybody here working with cyclodextrins?".
- Kordopati, G. G., Konstantinou, N. M., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Synfacts, 18(03), 0253.
- Kordopati, G. G., Konstantinou, N. M., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin.
- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. hereon.de [hereon.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in β-Cyclodextrin Tosylation
Welcome to the technical support center for β-cyclodextrin (β-CD) modification. As a Senior Application Scientist, I understand that the selective tosylation of β-CD is a cornerstone for creating a vast array of functionalized cyclodextrins, yet it is a reaction frequently plagued by low yields and purification challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic strategy.
The goal is to achieve a high yield of the desired mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (mono-Ts-β-CD), a critical intermediate for drug delivery systems and supramolecular chemistry.[1][2] We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a robust understanding of the reaction.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common and specific problems encountered during β-CD tosylation in a direct question-and-answer format.
Q1: Why is my isolated yield of mono-Ts-β-CD consistently low (<20%) after purification?
A1: The Challenge of Purity vs. Yield
A low isolated yield of pure mono-Ts-β-CD is a classic problem. The issue often lies in a combination of suboptimal reaction selectivity and inefficient purification. Many protocols that report high initial yields (>50%) are based on simple precipitation, which often co-precipitates unreacted β-CD and over-tosylated byproducts.[3] True yields of highly pure product after rigorous purification, such as repeated recrystallization, are typically in the 20-35% range.[3]
Core Causalities & Solutions:
-
Over-Tosylation: The reaction produces a mixture of mono-, di-, and poly-tosylated products. The secondary hydroxyl groups at the C2 and C3 positions can also react, although the primary C6 hydroxyls are sterically more accessible.[4]
-
Solution: Control the stoichiometry and temperature rigorously. Use a molar excess of the tosylating agent, but not excessively so. A ratio of p-TsCl to β-CD of around 4:1 is often effective.[5] Maintaining a low temperature (0-5 °C) is critical to enhance selectivity for the more reactive primary hydroxyls.[6][7]
-
-
Hydrolysis of Tosylating Agent: In common aqueous alkaline methods, the tosylating agent (especially p-toluenesulfonyl chloride, TsCl) can be hydrolyzed by the base, reducing its effective concentration and generating p-toluenesulfonic acid, which complicates purification.[8]
-
Solution: Consider an alternative tosylating agent like 1-(p-tosyl)-imidazole (TsIm). TsIm is more resistant to hydrolysis and often results in a cleaner reaction with fewer byproducts.[9]
-
-
Inefficient Purification: This is the most common source of product loss. Repeated recrystallizations are necessary to remove impurities but each step reduces the overall yield.[3]
-
Solution: Implement a more efficient purification strategy. A single-step purification using a cation exchange resin has been shown to increase yields from a typical <15% up to 35% by efficiently removing salts and unreacted starting materials, leading to the precipitation of highly pure mono-Ts-β-CD.[2][10][11]
-
Q2: My NMR analysis shows significant amounts of unreacted β-CD. How do I drive the reaction to completion without promoting side reactions?
A2: Balancing Reactivity and Selectivity
Finding a significant amount of starting material in your crude product indicates an incomplete reaction. Simply increasing the reaction time, temperature, or amount of tosylating agent can lead to a higher prevalence of undesirable di- and poly-tosylated byproducts.
Core Causalities & Solutions:
-
Poor Reagent Solubility/Heterogeneity: In aqueous systems, TsCl has very low water solubility. The reaction is often heterogeneous, which can limit the reaction rate.[12]
-
Solution: Employ a co-solvent system. Using a mixture of water and an aprotic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) can create a homogeneous reaction environment, improving the interaction between the dissolved β-CD and the tosylating agent.[12][13] Alternatively, using a more water-soluble tosylating agent like TsIm can also mitigate this issue.[9]
-
-
Insufficient Base or Deprotonation: The reaction requires the deprotonation of a β-CD hydroxyl group to form a nucleophilic alkoxide. If the base concentration is too low or is consumed by side reactions, the activation of β-CD will be insufficient.
Q3: How can I minimize the formation of di- and tri-tosylated byproducts to simplify purification?
A3: Maximizing Mono-Selectivity
The formation of over-tosylated products is a primary challenge to achieving a high purity final product. Selectivity is governed by the inherent reactivity of the different hydroxyl groups and the reaction conditions. The primary C6 hydroxyls are the most sterically accessible, but the secondary C2 hydroxyls are the most acidic and can be competitive nucleophiles.[4]
Core Causalities & Solutions:
-
Statistical Distribution: With 21 available hydroxyl groups, a statistical mixture of products is always possible, especially under harsh conditions (high temperature, long reaction times).
-
Solution: Keep the reaction temperature low and the time as short as necessary. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to avoid letting it run for too long.[7]
-
-
Lack of Regioselective Control: Standard methods rely solely on the intrinsic reactivity differences between the hydroxyl groups.
-
Solution (Advanced): For ultimate selectivity, employ a protective group strategy. Using a copper(II) salt in a basic medium forms a "sandwich" complex where the secondary hydroxyl groups are coordinated to the metal ions. This coordination effectively blocks them, directing the tosylation exclusively to the unhindered primary C6 positions and preventing the formation of secondary side products.[15]
-
Visualizing the Process
To better understand the key challenges and workflows, the following diagrams illustrate the core concepts.
Caption: Preferential sites for tosylation on the β-cyclodextrin molecule.
Caption: A logical workflow for diagnosing the root cause of low yields.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best tosylating agent to use? | p-Toluenesulfonyl chloride (TsCl) is the most common and cost-effective, but it is prone to hydrolysis.[8] 1-(p-toluenesulfonyl)imidazole (TsIm) is often a better choice for cleaner reactions as it is more stable in aqueous solutions, leading to fewer acid byproducts and potentially higher yields of the desired mono-substituted product.[1][9] p-Toluenesulfonic anhydride (Ts₂O) is also effective and can be used in large-scale synthesis.[14] |
| Should I use pyridine or an aqueous base like NaOH? | While pyridine can act as both a solvent and a base, it is toxic and notoriously difficult to remove completely from the final product.[2] Modern, greener methods strongly favor an aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution .[2][13] These methods are simpler, avoid toxic solvents, and can be paired with highly efficient purification techniques like ion exchange.[2][11] |
| What are the most critical parameters to control? | 1. Temperature: Must be kept low (0-5 °C) to maximize selectivity for the primary C6-OH.[7] 2. Stoichiometry: The molar ratio of β-CD:tosylating agent:base must be carefully optimized. 3. Addition Rate: Slow, dropwise addition of reagents prevents localized high concentrations that can lead to side reactions.[8] |
| How do I accurately determine the degree of substitution (DS)? | ¹H NMR spectroscopy is the definitive method. After carefully drying your sample, dissolve it in a suitable deuterated solvent (like DMSO-d₆). The degree of substitution is calculated by comparing the integration of the aromatic protons from the tosyl group (typically two doublets around 7.4-7.8 ppm) with the integration of the anomeric (H1) protons of the cyclodextrin's glucose units (around 4.8 ppm).[2] A pure mono-substituted product should have a tosyl:anomeric proton ratio corresponding to 4 protons (from tosyl) for every 7 anomeric protons. |
High-Yield Experimental Protocol: Tosylation with Ion Exchange Purification
This protocol is based on an efficient and environmentally friendlier method that significantly improves yield and purity by incorporating an in-situ purification step.[2][10][11]
Step-by-Step Methodology
-
Dissolution: In a flask, dissolve β-cyclodextrin in an aqueous solution of NaOH (e.g., 0.2 M). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Add solid p-toluenesulfonyl chloride (TsCl) to the cold β-CD solution in portions over 2-3 hours. Maintain the low temperature and vigorous stirring throughout the addition.
-
Reaction: Allow the heterogeneous mixture to react for an additional 2-3 hours at 0-5 °C. Monitor the reaction by TLC if desired (Mobile phase: n-propanol:water:ethyl acetate:ammonia = 6:3:1:1).
-
Neutralization & Purification:
-
Filter the reaction mixture to remove any unreacted TsCl.
-
To the filtrate, add a pre-swollen strong cation exchange resin (H⁺ form). The resin will neutralize the NaOH, causing the pH to drop rapidly.
-
This pH drop significantly decreases the solubility of mono-Ts-β-CD, causing it to precipitate out of the solution as a fine white solid, while the more soluble unreacted β-CD and p-toluenesulfonic acid byproduct remain in the aqueous phase.[2]
-
-
Isolation:
-
Filter the mixture to first remove the resin beads.
-
Collect the precipitated white product on a separate filter paper.
-
Wash the product thoroughly with cold deionized water (3x) to remove any remaining impurities.
-
-
Drying: Lyophilize (freeze-dry) the purified product to obtain mono-6-tosyl-β-cyclodextrin as a fluffy, white solid.
Caption: A streamlined workflow for high-yield mono-Ts-β-CD synthesis.
References
-
Kordopati, G. G., Konstantinou, N. M., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Available at SSRN 4070222. ([Link])
-
Tan, T., Ng, S. C., Wang, Y., & Xiao, Y. (2011). Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives. Protocol Exchange. ([Link])
- Ibid.
-
Mihalca, I., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Pharmaceuticals. ([Link])
-
Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate research, 381, 59-63. ([Link])
-
Kasal, P., & Jindřich, J. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(16), 5065. ([Link])
-
Ahmad, I., et al. (2023). Role of Weak Interactions and Steric Effect in Chemosensing Using Cyclodextrins. IntechOpen. ([Link])
-
Gref, R., et al. (2018). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. Molecules, 23(9), 2349. ([Link])
-
Ibid.[3]
-
Liu, J., et al. (2010). Synthesis of mono 6-deoxy-tosyl-β-cyclodextrin in alkali solution. Journal of Chemical and Pharmaceutical Research, 2(4), 834-839. ([Link])
-
Zain, N. M., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). International Journal of Molecular Sciences, 15(1), 1-21. ([Link])
-
Byun, H. S., Zhong, N., & Bittman, R. (2000). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 77, 225. ([Link])
-
Malanga, M., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 362-371. ([Link])
-
Ibid.[2]
-
Cravotto, G., et al. (2016). Enabling technologies and green processes in cyclodextrin chemistry. Beilstein Journal of Organic Chemistry, 12, 2296-2319. ([Link])
-
Ondo, D., et al. (2024). Effect of Cyclodextrin Modification on Complexation Thermodynamics with Hexadecyltrimethylammonium Cation with Emphasis on Subsequent Surfactant Micellization. Journal of Molecular Liquids, 411, 125760. ([Link])
-
Gite, S., et al. (2023). Effect of Reaction Parameters on the Synthesis of Cyclodextrin-Based Nanostructured Polymers for Drug Delivery. Polymers, 15(13), 2826. ([Link])
-
Zhang, S., et al. (2002). A Convenient and Efficient Method of Tosylation of β-Cyclodextrin in Tetrahydrofuran-Water. Chinese Chemical Letters, 13(1), 15-18. ([Link])
-
Various Authors. (2022). Discussion on Cyclodextrin Tosylation. ResearchGate. ([Link])
-
Ibid.[2]
-
Crini, G. (2014). Modification Reactions of Cyclodextrins and the Chemistry of Modified Cyclodextrins. IntechOpen. ([Link])
-
D'Anna, F., et al. (2011). Unexpected reaction of β-cyclodextrin tosylate with pyrrolidinones. Tetrahedron Letters, 52(20), 2641-2644. ([Link])
-
Petter, R. C., et al. (1990). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 69, 55. ([Link])
Sources
- 1. scite.ai [scite.ai]
- 2. hereon.de [hereon.de]
- 3. Mono-6-Substituted Cyclodextrins—Synthesis and Applications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC with Cyclodextrin Derivatives
Welcome to the technical support center for troubleshooting peak tailing in High-Performance Liquid Chromatography (HPLC) when using cyclodextrin derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak asymmetry in their chromatographic separations. Here, we delve into the causative factors behind peak tailing and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing peaks can compromise the accuracy and reproducibility of your analysis by making it difficult to determine the precise peak area and height, which is crucial for accurate quantification.[2] It can also obscure smaller, closely eluting peaks, leading to poor resolution.[1]
Q2: What are the common causes of peak tailing when using cyclodextrin derivatives?
A: When using cyclodextrin derivatives, either as a mobile phase additive or bonded to the stationary phase, peak tailing can arise from several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica-based stationary phase are a primary cause.[3] Basic compounds, in particular, can interact strongly with acidic silanol groups, leading to tailing.
-
Dynamic Equilibrium of Inclusion Complexes: Cyclodextrin inclusion complexes exist in a dynamic equilibrium with the free guest (analyte) and cyclodextrin molecules.[4] If this equilibrium is slow relative to the chromatographic timescale, it can lead to peak broadening and asymmetry.[4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or the stationary phase, causing secondary interactions and peak tailing.[2] Operating near the pKa of an analyte can result in dual retention mechanisms and asymmetrical peaks.[2][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[5]
Q3: How can cyclodextrin derivatives improve peak shape?
A: Cyclodextrins can be powerful tools for improving peak shape. When added to the mobile phase, they can prevent non-specific binding and interactions of the analyte with the stationary phase, particularly with residual silanol groups.[6] This leads to improved peak resolution, better peak shape, and reduced tailing.[6][7]
Q4: What is a good starting point for troubleshooting peak tailing?
A: A logical first step is to identify whether the issue is chemical or mechanical. A good practice is to have a standard test mix that you know performs well on your system. If the standard also shows tailing, the problem is likely with the column or the HPLC system. If the standard looks good, the issue is likely specific to your analyte and method conditions.[8] From there, you can investigate the chemical aspects, such as mobile phase composition and pH.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions
Secondary interactions between analytes and residual silanol groups on the stationary phase are a frequent cause of peak tailing, especially for basic compounds.[9] Cyclodextrins can play a crucial role in mitigating these interactions.
Causality:
Silica-based stationary phases often have residual, unreacted silanol groups (Si-OH) that are acidic and can interact with basic analytes through ion exchange.[3] This secondary retention mechanism, in addition to the primary reversed-phase or chiral interaction, leads to peak tailing.[8]
Diagnostic Workflow:
Caption: Diagnostic workflow for secondary silanol interactions.
Solutions and Protocols:
| Strategy | Protocol | Rationale |
| Operate at Low pH | Adjust the mobile phase pH to between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate).[10] | At low pH, the silanol groups are protonated and less likely to interact with basic analytes.[3] |
| Add a Competing Base | Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%).[4] | The competing base will interact with the active silanol sites, effectively blocking them from interacting with the analyte.[4] |
| Use Cyclodextrin as a Mobile Phase Additive | Add a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) to the mobile phase at a concentration of 1-10 mM.[6] | The cyclodextrin can form inclusion complexes with the analyte, shielding it from interactions with silanol groups. It can also interact with the stationary phase, masking active sites.[6] |
| Utilize an End-Capped Column | If possible, switch to a column that has been "end-capped," where the residual silanol groups have been chemically deactivated.[5] | End-capping reduces the number of available silanol groups for secondary interactions.[2] |
Guide 2: Managing the Dynamic Equilibrium of Cyclodextrin Inclusion Complexes
When using cyclodextrins, the formation and dissociation of the analyte-cyclodextrin inclusion complex is a key part of the separation mechanism. The kinetics of this process can influence peak shape.
Causality:
The dynamic equilibrium between the free analyte, free cyclodextrin, and the inclusion complex can contribute to band broadening and peak tailing if the rate of association and dissociation is slow on the chromatographic timescale.[4] This can be particularly noticeable in chiral separations where the stability of the diastereomeric complexes differs.
Diagnostic Workflow:
Caption: Troubleshooting dynamic equilibrium effects.
Solutions and Protocols:
| Strategy | Protocol | Rationale |
| Optimize Cyclodextrin Concentration | Systematically vary the concentration of the cyclodextrin in the mobile phase. Start with a low concentration (e.g., 1 mM) and increase it incrementally. | The concentration of the cyclodextrin affects the equilibrium position.[11] An optimal concentration will favor complex formation and improve peak shape. |
| Adjust Column Temperature | Increase the column temperature in increments of 5-10°C. | Higher temperatures can increase the rate of complex formation and dissociation, leading to sharper peaks. |
| Modify the Organic Content | Adjust the type and percentage of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase.[12] | The organic modifier can influence the stability of the inclusion complex and the interaction with the stationary phase.[13] |
Guide 3: The Critical Role of Mobile Phase pH and Buffers
Controlling the mobile phase pH is paramount for achieving symmetrical peaks, especially for ionizable compounds.
Causality:
When the mobile phase pH is close to the pKa of an analyte, the analyte can exist in both its ionized and non-ionized forms.[2] These two forms will have different retention times, leading to a broad, tailing peak.[14] Similarly, the ionization state of residual silanol groups is pH-dependent.[3]
Diagnostic Workflow:
Caption: pH and buffer optimization workflow.
Solutions and Protocols:
| Strategy | Protocol | Rationale |
| Adjust Mobile Phase pH | For acidic analytes, adjust the mobile phase pH to be at least 2 units below the pKa.[5] For basic analytes, adjust the pH to be at least 2 units above the pKa.[5] | This ensures that the analyte is in a single, non-ionized form, leading to a single retention mechanism and a symmetrical peak.[14] |
| Use a Buffer | Incorporate a buffer into the mobile phase to maintain a constant pH.[15] Common buffers include phosphate, acetate, and formate. | Buffers prevent local pH shifts on the column that can occur at the peak maximum, which can cause peak distortion.[15] |
| Consider Analyte and Silanol pKa | Be mindful of the pKa of both your analyte and the stationary phase silanol groups (typically around 3.5-4.5). | This will help you choose a pH that minimizes unwanted interactions. |
References
- Kazakevich, Y., & LoBrutto, R. (2018). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
CuriRx. (n.d.). Use of Cyclodextrin as a Novel Agent in the SEC-HPLC Mobile Phase to Improve HPLC Method. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC International. (2019). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
PubMed. (2018). Use of Cyclodextrin as a Novel Agent in the SEC-HPLC Mobile Phase to Mitigate the Interactions of Proteins or Peptide or their Impurities with the Residual Silanols of Commercial SEC-HPLC Columns with Improved Separation and Resolution. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]
-
ARIKESI. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
National Institutes of Health. (2022). Preparation and Release of pH-Sensitive β-Cyclodextrin Derivative Micelles Loaded with Paclitaxel. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Cyclodextrin as a Novel Agent in the SEC-HPLC Mobile Phase to Mitigate the Interactions of Proteins or Peptide or their Impurities with the Residual Silanols of Commercial SEC-HPLC Columns with Improved Separation and Resolution. Retrieved from [Link]_
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Chromatography Forum. (2004). buffered pH to avoid peak tailing. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclodextrins as mobile phase modifiers in liquid chromatography.... Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Confirmation of Cyclodextrin Inclusion Complex. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. international.arikesi.or.id [international.arikesi.or.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Cyclodextrin as a Novel Agent in the SEC-HPLC Mobile Phase to Mitigate the Interactions of Proteins or Peptide or their Impurities with the Residual Silanols of Commercial SEC-HPLC Columns with Improved Separation and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Guest-Host Stoichiometry for Tosylated Beta-Cyclodextrin Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tosylated beta-cyclodextrin (Ts-β-CD) complexes. This guide is designed to provide expert-driven, practical answers to the challenges encountered when determining and optimizing the crucial guest-host ratio (stoichiometry) of your inclusion complexes. Achieving an optimal, well-defined stoichiometry is fundamental to controlling the physicochemical properties of your guest molecule, including its solubility, stability, and bioavailability.[1][2][3]
This resource is structured into three main sections:
-
Frequently Asked Questions (FAQs): Addressing foundational concepts and common inquiries.
-
Troubleshooting Guide: A problem-oriented section to resolve specific experimental hurdles.
-
Experimental Protocols & Methodologies: Detailed, step-by-step instructions for key characterization techniques.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is tosylated β-cyclodextrin and how does the tosyl group affect guest complexation?
Tosylated β-cyclodextrin is a chemically modified derivative of β-cyclodextrin where one or more of the primary hydroxyl groups on the narrower rim of the cyclodextrin cone have been replaced by a p-toluenesulfonyl (tosyl) group.
Causality Behind its Use:
-
Reactive Intermediate: The tosyl group is an excellent leaving group, making Ts-β-CD a versatile intermediate for further chemical modifications, such as introducing amines, azides, or thiols to create functionalized cyclodextrins.[4]
-
Altered Host Properties: The presence of the bulky, somewhat hydrophobic tosyl group can influence the binding of guest molecules. It may act as a "cap," partially blocking the cavity, or it may provide additional non-covalent interactions (e.g., π-π stacking) with certain guests, thereby altering the binding affinity and potentially the stoichiometry compared to native β-cyclodextrin.
Q2: Why is determining the precise guest-host stoichiometry so critical?
The stoichiometry—the ratio of guest molecules to host (Ts-β-CD) molecules in the complex—is a defining parameter of the supramolecular system.[5] It directly dictates the efficacy of the formulation. For instance:
-
Solubility Enhancement: An incorrect assumption of a 1:1 ratio, when a 1:2 complex is actually formed, will lead to inaccurate calculations of solubility improvement and stability constants.[6]
-
Bioavailability: The release kinetics of a drug from a cyclodextrin complex can be influenced by the stoichiometry. A stable 1:2 complex might release the drug differently than a 1:1 complex.[7][8]
-
Reproducibility & IP: For pharmaceutical development and patent applications, a well-characterized and reproducible complex with a defined stoichiometry is essential.[9]
The most common stoichiometry is 1:1 (one guest to one host), but 1:2, 2:1, and even more complex arrangements are possible, especially with larger or more flexible guest molecules.[10]
Q3: What are the primary analytical methods for determining guest-host stoichiometry?
A multi-faceted approach is often required for unambiguous determination, as no single technique is foolproof.[11] The most reliable methods include:
-
Job's Plot (Continuous Variation Method): A spectrophotometric method used to identify the stoichiometry in solution.[5][10]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC provides a complete thermodynamic profile of the binding interaction, including the binding constant (K), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the complex. Changes in the chemical shifts of protons on both the host and guest upon complexation can be used to determine stoichiometry and binding constants. 2D NMR techniques like ROESY/NOESY are invaluable for confirming spatial proximity.[15][16][17][18]
-
Phase Solubility Studies: A classic method developed by Higuchi and Connors that assesses the effect of increasing cyclodextrin concentration on the solubility of the guest drug. The shape of the resulting diagram indicates the stoichiometry.[19][20]
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The following decision tree diagram provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for common experimental issues.
Q&A Troubleshooting
Q: My Job's plot is giving a very broad peak, or the maximum is not clearly at a specific mole fraction. What is happening? A: This is a common issue that often points to weak binding affinity or complex, overlapping equilibria.
-
Expertise & Experience: When the binding constant is low, the equilibrium is highly dynamic, and the concentration of the complex may not change sharply enough to produce a distinct peak. Alternatively, you might have a mixture of 1:1 and 1:2 complexes, which broadens the peak.
-
Troubleshooting Steps:
-
Increase Concentration: Rerun the experiment at a higher total molar concentration for both guest and host. This can push the equilibrium toward the complexed state, potentially sharpening the peak.
-
Check for Self-Association: Use techniques like Dynamic Light Scattering (DLS) or concentration-dependent NMR to ensure your guest molecule isn't forming aggregates at the concentrations used, as this will interfere with the analysis.
-
Validate with an Orthogonal Method: Use a more sensitive technique like ITC to confirm the stoichiometry. ITC is less ambiguous for systems with weak to moderate affinity.[12]
-
Q: My Isothermal Titration Calorimetry (ITC) data is very noisy and the binding isotherm is difficult to fit to a model. How can I improve my results? A: ITC is extremely sensitive to experimental conditions. Noise and poor fits usually stem from sample preparation or parameter setup.
-
Expertise & Experience: The heat signals in ITC can be very small (microcalories). Any artifact, such as heat from buffer dilution or air bubbles, can overwhelm the signal from binding.
-
Self-Validating Protocol Steps:
-
Buffer Matching is Critical: The single most important factor is to ensure the guest in the syringe and the host in the cell are in identical buffer solutions. The best practice is to dissolve both components in the same stock buffer or, even better, dialyze the host protein against the buffer used to dissolve the guest.[13]
-
Thorough Degassing: All solutions must be thoroughly degassed immediately before the run to prevent the formation of air bubbles, which create large, spurious heat signals upon injection.
-
Run a Control Titration: Always perform a control experiment by titrating the guest solution from the syringe into the buffer alone in the cell. The heat from this titration should be minimal and is subtracted from the experimental data to correct for heats of dilution.
-
Q: I'm not seeing significant chemical shift changes in my ¹H NMR titration, even though I expect a complex to form. What should I do? A: A lack of significant chemical shift perturbation does not definitively mean there is no interaction. The guest may not be penetrating deeply enough into the cyclodextrin cavity to experience a strong change in its magnetic environment.
-
Expertise & Experience: The protons located inside the cyclodextrin cavity (H-3 and H-5) are most sensitive to guest inclusion and typically show the largest upfield shifts. Conversely, a guest's protons must be inside the cavity to be significantly affected.
-
Troubleshooting Steps:
-
Focus on Host Protons: Analyze the shifts of the Ts-β-CD's internal protons (H-3, H-5). These are reliable indicators of inclusion.
-
Employ 2D NMR: The most powerful tool in this scenario is 2D ROESY or NOESY spectroscopy.[16][18] These experiments detect through-space correlations between protons that are close to each other (<5 Å), regardless of whether their chemical shifts change. A cross-peak between a guest proton and a host's internal proton is definitive proof of inclusion.[15]
-
Increase Concentrations: As with other techniques, increasing the concentration of both species can help favor the complexed state, making subtle shifts more apparent.
-
Part 3: Experimental Protocols & Methodologies
Overall Experimental Workflow
The following diagram illustrates a logical workflow for characterizing your Ts-β-CD complex, from initial screening to definitive analysis.
Caption: Recommended workflow for stoichiometry determination.
Protocol 1: Determining Stoichiometry using Job's Plot
This method, also known as the continuous variation method, is used to determine stoichiometry based on changes in a physical property (commonly UV-Vis absorbance) as the mole fraction of the guest and host are varied.[21]
Step-by-Step Methodology:
-
Prepare Equimolar Stock Solutions: Prepare a stock solution of your guest molecule and a stock solution of Ts-β-CD at the exact same molar concentration (e.g., 1 mM) in your chosen buffer.
-
Create a Series of Mixtures: In a series of vials or a 96-well plate, mix the two stock solutions in varying ratios such that the total volume and total molar concentration ([Guest] + [Host]) remain constant in each sample. For a total volume of 1 mL, the volumes would range from (1.0 mL Guest + 0.0 mL Host) to (0.0 mL Guest + 1.0 mL Host).
-
Calculate Mole Fraction: For each mixture, calculate the mole fraction of the guest, R = [Guest] / ([Guest] + [Host]). This will range from 0 to 1.
-
Measure Absorbance: After allowing the mixtures to equilibrate, measure the UV-Vis absorbance of each sample at the λ_max of the guest molecule.
-
Calculate ΔA: Determine the theoretical absorbance (A_theor) that would be observed if no complexation occurred (assuming Beer's Law, this is simply R * A_guest_only). Calculate the difference, ΔA = A_measured - A_theor.
-
Plot the Data: Plot ΔA * R against the mole fraction R.[21] The value of R at which the maximum deviation occurs indicates the stoichiometry of the complex.
Data Interpretation Table:
| Mole Fraction (R) at Max Deviation | Implied Guest:Host Stoichiometry |
| 0.50 | 1:1 |
| 0.66 | 2:1 |
| 0.33 | 1:2 |
This table is based on the principles described in references[21] and[6].
Protocol 2: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing unparalleled insight into the thermodynamics of the interaction.[14]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the host (Ts-β-CD) at a concentration approximately 10-20 times lower than the guest.
-
Prepare a solution of the guest at a concentration 10-20 times higher than the host. The ideal concentration range (the "c-window") is where 10 < Ka * [Host] < 1000. Preliminary runs may be needed.
-
Crucially, both solutions must be in identical, degassed buffer. [13]
-
-
Instrument Setup:
-
Execution: The instrument will inject small aliquots of the guest solution into the host solution and measure the resulting heat change for each injection.
-
Data Analysis:
-
Integrate the heat peaks for each injection to create a binding isotherm (kcal/mol vs. molar ratio).
-
Subtract the control (guest into buffer) data.
-
Fit the resulting isotherm to a suitable binding model (e.g., "one set of sites") using the manufacturer's software. The fit will yield the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).
-
Protocol 3: Phase Solubility Studies
This method evaluates the effect of a solubilizing agent (the host) on the solubility of a poorly soluble compound (the guest).[22]
Step-by-Step Methodology:
-
Prepare Host Solutions: Prepare a series of aqueous solutions of Ts-β-CD at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM) in a suitable buffer.[22]
-
Add Excess Guest: Add an excess amount of the solid guest drug to each vial, ensuring that undissolved solid remains at equilibrium.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 48-72 hours) until equilibrium is reached.[22]
-
Sample and Analyze: After equilibration, centrifuge or filter the samples to remove the undissolved solid. Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved guest using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Plot the Diagram: Plot the total concentration of the dissolved guest (y-axis) against the concentration of Ts-β-CD (x-axis).
Data Interpretation:
-
A_L-type Diagram: A linear increase in guest solubility. The slope is less than 1, indicating the formation of a soluble 1:1 complex.[19][23]
-
A_P-type Diagram: A positive deviation from linearity, suggesting the formation of higher-order soluble complexes (e.g., 1:2 guest:host).[23]
-
B-type Diagram: The solubility initially increases and then plateaus or decreases, indicating the formation of a complex with limited or poor solubility.[23]
Comparative Analysis of Techniques:
| Technique | Primary Output | Strengths | Limitations |
| Job's Plot | Stoichiometry (n) | Rapid, requires common lab equipment (spectrophotometer) | Can be ambiguous for weak interactions; provides no thermodynamic data |
| Isothermal Titration (ITC) | Stoichiometry (n), K_a, ΔH, ΔS | Gold standard; provides a complete thermodynamic profile in one experiment.[12][14] | Requires specialized equipment; sensitive to experimental conditions |
| NMR Spectroscopy | Stoichiometry (n), K_a, structural details | Provides definitive proof of inclusion and structural insights.[15][17] | Requires high concentrations; specialized equipment; can be time-consuming |
| Phase Solubility Studies | Stoichiometry (n), Stability Constant (K_s) | Simple, directly measures solubility enhancement, good for poorly soluble drugs. | Indirect method; requires long equilibration times; assumes ideal behavior |
References
- Dalton Transactions. NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters.
- PubMed. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review.
- RJPT.
- NIH. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments.
- Research Journal of Pharmacy and Technology.
- PubMed.
- NIH. Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling.
- IntechOpen. Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development.
- SpringerLink. Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies.
- NIH. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules.
- PubMed.
- Semantic Scholar. NMR spectroscopy to study cyclodextrin-based host-guest assemblies with polynuclear clusters.
- SciSpace.
- PubMed Central. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling.
- ResearchGate. Isothermal titration calorimetry (ITC) of P1G10 : β-cyclodextrin (βCD).
- ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- ScienceDirect.
- Farmacia Journal.
- MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- International Journal of Pharmaceutical Investigation. Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. CYCLODEXTRIN: A DRUG CARRIER SYSTEMS.
- AAPS PharmSciTech.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Beilstein Journals. Enabling technologies and green processes in cyclodextrin chemistry.
Sources
- 1. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 2. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Enabling technologies and green processes in cyclodextrin chemistry [beilstein-journals.org]
- 5. rjptonline.org [rjptonline.org]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. farmaciajournal.com [farmaciajournal.com]
- 21. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jpionline.org [jpionline.org]
- 23. mdpi.com [mdpi.com]
stability issues of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin in aqueous solutions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this versatile compound in aqueous solutions. As a key intermediate in the synthesis of modified cyclodextrins for drug delivery and other applications, understanding its behavior in aqueous environments is critical for experimental success.
I. Understanding the Stability of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a valuable tool for researchers, but its utility can be compromised by instability in aqueous solutions. The primary mode of degradation is the hydrolysis of the p-toluenesulfonyl (tosyl) group from the C2 position of the glucose unit on the β-cyclodextrin macrocycle. This process is significantly influenced by the pH and temperature of the solution.
The Chemistry of Degradation
The tosyl group is an excellent leaving group, making the C2 position susceptible to nucleophilic attack by water molecules. This hydrolysis reaction results in the formation of β-cyclodextrin and p-toluenesulfonic acid as the primary degradation products. The rate of this hydrolysis is generally accelerated under both acidic and basic conditions and increases with temperature.
}
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin in aqueous solutions.
Q1: Why is the stability of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin a concern in aqueous solutions?
A1: The tosyl group, which is key to the reactivity of this molecule for further derivatization, is susceptible to hydrolysis in water. This degradation leads to the loss of the desired starting material and the formation of impurities (β-cyclodextrin and p-toluenesulfonic acid), which can complicate subsequent reactions and the purification of the final product.
Q2: What are the main factors that influence the stability of this compound in water?
A2: The two most significant factors are pH and temperature . The hydrolysis of the tosyl group is catalyzed by both acid and base, meaning that the compound is least stable at low and high pH values. Elevated temperatures will also accelerate the rate of hydrolysis across all pH ranges.
Q3: What is the optimal pH for storing aqueous solutions of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin?
A3: While specific kinetic data for this exact molecule is not extensively published, sulfonate esters on carbohydrates generally exhibit a U-shaped pH-rate profile, with the greatest stability typically observed in the slightly acidic to neutral pH range (approximately pH 4-7). It is crucial to determine the optimal pH for your specific application and storage conditions empirically.
Q4: Can the choice of buffer affect the stability?
A4: Yes, the buffer system can play a role. Some buffers, particularly those containing carboxylic acids (e.g., citrate, acetate), have been shown to destabilize cyclodextrin complexes through competitive binding.[1][2] While this is more directly related to inclusion complex stability, it is good practice to use non-coordinating buffers like phosphate or HEPES where possible and to evaluate the stability in your chosen buffer system.
Q5: How should I prepare and store aqueous solutions of this compound for short-term use?
A5: For short-term experimental use, it is recommended to prepare fresh solutions whenever possible. If storage is necessary, solutions should be prepared in a buffer at a slightly acidic to neutral pH (e.g., pH 5-6), filter-sterilized, and stored at refrigerated temperatures (2-8 °C) to minimize hydrolysis. Protect from light as a general precaution, although significant photodegradation is not a commonly reported issue for this compound.
Q6: I've noticed a change in the pH of my unbuffered aqueous solution of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin over time. Why is this happening?
A6: This is likely due to the hydrolysis of the tosyl group, which releases p-toluenesulfonic acid into the solution. The accumulation of this acidic degradation product will cause the pH of the solution to decrease over time, which can, in turn, further accelerate the degradation process. This highlights the importance of using a buffered system for pH-sensitive applications.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the instability of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin in your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield in a subsequent reaction where the tosylated cyclodextrin is an intermediate. | 1. Significant degradation of the starting material prior to the reaction. 2. Unfavorable reaction conditions (high temperature, extreme pH). | 1. Assess Purity: Use a fresh batch of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin or confirm the purity of your existing stock using a suitable analytical method like HPLC. 2. Prepare Fresh Solutions: Prepare aqueous solutions of the tosylated cyclodextrin immediately before use. 3. Optimize Reaction Conditions: If possible, conduct your reaction at a lower temperature and within a pH range of 5-7. |
| Appearance of unexpected byproducts in my final product. | 1. Degradation of the tosylated cyclodextrin into β-cyclodextrin, which may react differently or interfere with purification. 2. p-Toluenesulfonic acid altering the pH and catalyzing side reactions. | 1. Characterize Byproducts: Use analytical techniques such as mass spectrometry or NMR to identify the byproducts. The presence of β-cyclodextrin is a strong indicator of hydrolysis. 2. Purify Intermediate: If feasible, purify the tosylated cyclodextrin immediately before use to remove any pre-existing degradation products. 3. Buffer the Reaction: Maintain a stable pH throughout your reaction using an appropriate buffer system. |
| Inconsistent experimental results between batches. | 1. Variable storage times or conditions of the aqueous stock solution. 2. Differences in the pH of the reaction mixtures. | 1. Standardize Procedures: Implement a strict protocol for the preparation and storage of your tosylated cyclodextrin solutions. 2. Monitor pH: Always measure and record the pH of your aqueous solutions and reaction mixtures. 3. Conduct Stability Study: Perform a preliminary stability study under your specific experimental conditions to understand the degradation kinetics (see Section IV for a protocol). |
| Precipitation in the aqueous solution upon storage. | 1. Self-aggregation of the cyclodextrin, particularly at higher concentrations. 2. Formation of less soluble degradation products or complexes. | 1. Use Modified Cyclodextrins: If your application allows, consider more soluble derivatives like hydroxypropyl-β-cyclodextrin for the initial synthesis if self-aggregation is a persistent issue. 2. Adjust Concentration: Work with lower concentrations of the tosylated cyclodextrin. 3. Gentle Warming: Mild warming and sonication may help to redissolve precipitates, but be aware that this can also accelerate degradation. |
IV. Experimental Protocol: Assessing the Stability of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin
To ensure the reliability of your experiments, it is highly recommended to perform a stability study under your specific conditions. This "forced degradation" study will provide valuable insights into the degradation kinetics and help you establish appropriate handling and storage procedures.
Objective
To determine the rate of hydrolysis of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin in an aqueous buffered solution at a given temperature.
Materials
-
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin
-
Buffer of choice (e.g., 50 mM sodium phosphate buffer) at the desired pH
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
-
pH meter
Methodology
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin and dissolve it in the chosen buffer to a final concentration of, for example, 1 mg/mL.
-
-
Incubation:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, or your experimental temperature).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Immediately quench any further degradation by freezing the sample or diluting it in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze each sample by a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of water and acetonitrile or methanol.
-
Monitor the peak area of the parent compound (Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin) and the appearance of any degradation products (e.g., β-cyclodextrin).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of the parent compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the apparent degradation rate constant (k).
-
The half-life (t½) of the compound under these conditions can be calculated using the formula: t½ = 0.693 / k.
-
}
V. Concluding Remarks
While Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a powerful synthetic intermediate, its stability in aqueous solutions requires careful consideration. By understanding the factors that influence its hydrolysis and by implementing appropriate handling, storage, and analytical procedures, researchers can mitigate the risks of degradation and ensure the success of their experiments. This guide provides a framework for addressing these challenges, but we encourage you to perform your own stability assessments tailored to your specific experimental conditions.
VI. References
-
Samuelsen, L., Holm, R., & Schönbeck, C. (2021). Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength. Journal of Pharmaceutical Sciences, 110(7), 2661-2668. [Link]
-
Schönbeck, C., Holm, R., & Westh, P. (2020). Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. International Journal of Pharmaceutics, 591, 119985. [Link]
Sources
Technical Support Center: Characterization of Modified Cyclodextrins
Welcome to the technical support center for the characterization of modified cyclodextrins (CDs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these versatile molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work.
The chemical modification of cyclodextrins enhances their properties for a wide range of applications, particularly in the pharmaceutical industry for improving drug solubility, stability, and bioavailability.[1][2][3] However, these modifications also introduce significant analytical challenges. The resulting products are often complex mixtures of isomers with varying degrees of substitution (DS) and positional arrangements of the substituents.[4][5] This guide will equip you with the knowledge to tackle these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the characterization of modified cyclodextrins, providing potential causes and actionable solutions.
Issue 1: Mass Spectrometry - Unclear or Complex Spectra
Symptom: Your mass spectrum (MALDI-TOF or ESI-MS) of a modified cyclodextrin sample shows a broad distribution of peaks, making it difficult to determine the degree of substitution or confirm the molecular weight.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| High Polydispersity | The synthesis of modified CDs often results in a mixture of species with a range of substitution degrees. This inherent heterogeneity leads to a distribution of masses. | This is an inherent property of many modified CD products. The goal is to determine the average degree of substitution and the distribution. Ensure your data analysis software can calculate the average molecular weight from the peak distribution.[6] |
| Formation of Adducts | In ESI-MS, cyclodextrins can readily form adducts with cations like Na⁺ and K⁺, leading to multiple series of peaks for the same species.[7] | Use high-purity solvents and deionized water. If adduct formation is unavoidable, you can intentionally spike the sample with a specific salt (e.g., NaCl) to drive the formation of a single adduct type, simplifying the spectrum.[7] |
| In-source Fragmentation or Aggregation | The energetic conditions in the mass spectrometer source can sometimes cause fragmentation of the cyclodextrin or the formation of non-covalent clusters, further complicating the spectrum.[7] | Optimize the ESI or MALDI source conditions. For ESI-MS, adjust parameters like capillary voltage and declustering potential. For MALDI-TOF, try different matrices or laser power settings.[7][8] |
| Inappropriate Matrix (MALDI) | The choice of matrix is crucial for successful MALDI-TOF analysis. An unsuitable matrix can lead to poor ionization or signal suppression. | For modified cyclodextrins, 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used matrices.[8] Experiment with different matrices and sample preparation techniques (e.g., dried droplet vs. thin-layer). |
Experimental Workflow: MALDI-TOF MS for Degree of Substitution
Caption: Workflow for MALDI-TOF MS analysis of modified cyclodextrins.
Issue 2: NMR Spectroscopy - Overlapping and Complex Spectra
Symptom: The ¹H NMR spectrum of your modified cyclodextrin is crowded with overlapping signals, preventing straightforward structural elucidation or determination of the substituent positions.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Isomeric Mixture | Random substitution along the cyclodextrin ring leads to a large number of constitutional isomers and diastereomers, each with a slightly different chemical environment, resulting in severe signal overlap.[9] | This is a fundamental challenge. While complete resolution is unlikely, you can use advanced 2D NMR techniques like COSY, TOCSY, HSQC, and HMBC to help assign signals and identify substitution patterns.[4] ROESY or NOESY experiments can provide through-space correlations, which are invaluable for determining the position of substituents relative to the CD cavity protons.[10] |
| Poor Solvent Choice | The choice of solvent can significantly impact the resolution of the NMR spectrum. | Deuterated water (D₂O) is a common choice, but for some derivatives, using deuterated organic solvents like DMSO-d₆ or methanol-d₄ can improve spectral dispersion.[4] |
| Low Magnetic Field Strength | A lower field strength spectrometer will result in less signal dispersion and more overlap. | If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater) to achieve better resolution of the complex proton signals.[10] |
Logical Relationship: NMR Techniques for Structural Elucidation
Caption: Inter-relationship of NMR techniques for modified CD analysis.
Issue 3: Chromatography - Poor Separation or Peak Shape
Symptom: Your HPLC analysis of a modified cyclodextrin results in broad, poorly resolved peaks, or the peak shape is tailing.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Inappropriate Column Chemistry | Standard reversed-phase columns (e.g., C18) may not provide sufficient selectivity for separating closely related cyclodextrin isomers. | Consider using specialized columns, such as those with polar-embedded phases or amino-based stationary phases, which can offer different selectivity for these hydrophilic molecules.[11] HILIC (Hydrophilic Interaction Liquid Chromatography) can also be an effective separation mode. |
| Dynamic Equilibrium during Separation | If analyzing an inclusion complex, the complex may dissociate and re-associate during its transit through the column, leading to peak broadening.[12] | To maintain the stability of the complex, you can add the cyclodextrin to the mobile phase.[12] Optimizing the temperature and pH of the mobile phase can also help stabilize the complex.[12][13] |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with the hydroxyl groups of the cyclodextrins, causing peak tailing. | Use a well-end-capped column or a polymer-based column to minimize these secondary interactions. Adjusting the mobile phase pH or adding a competitive amine (e.g., triethylamine) can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to determine the average Degree of Substitution (DS)?
A1: Both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the average DS.[2]
-
Mass Spectrometry (MALDI-TOF or ESI-MS) provides a distribution of molecular weights, from which the average DS can be calculated. This method is particularly useful for visualizing the heterogeneity of the sample.[6]
-
¹H NMR Spectroscopy can be used by integrating the signals of the substituent protons against the signals of the anhydroglucose unit protons of the cyclodextrin. This method provides a bulk average DS.[9]
For a comprehensive characterization, it is often recommended to use both techniques and compare the results.
Q2: How can I determine the position of the substituents on the cyclodextrin ring?
A2: Determining the exact position of substitution (i.e., at the C2, C3, or C6 hydroxyl groups) is one of the most significant challenges. This is because random synthesis leads to a complex mixture of regioisomers.[4]
-
Advanced 2D NMR techniques are the primary tools for this purpose.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the substituent and the carbons of the glucopyranose unit, helping to pinpoint the attachment site.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information on through-space proximity. Correlations between substituent protons and specific protons on the CD skeleton (e.g., H3, H5 inside the cavity; H1, H2, H4 on the exterior) can reveal the substitution pattern.[10][14]
-
-
Tandem Mass Spectrometry (MS/MS) can also provide clues about the substitution pattern by analyzing the fragmentation of the modified cyclodextrin ions.[4]
Q3: My modified cyclodextrin sample is supposed to be pure, but I see multiple peaks in my chromatogram. Why?
A3: Even if chemically pure (i.e., free from starting materials or reaction byproducts), a "pure" modified cyclodextrin is almost always a mixture of isomers. You are likely observing the separation of:
-
Homologues: Molecules with different numbers of substituents (e.g., DS=3, DS=4, DS=5).
-
Regioisomers: Molecules with the same number of substituents but attached at different positions (e.g., substitution at C2 vs. C6).
A fingerprint chromatogram showing a characteristic distribution of these components is often used for quality control and batch-to-batch comparison.[5]
Q4: What are the key differences between analyzing native cyclodextrins and modified cyclodextrins?
A4: The primary difference lies in the complexity of the sample.
-
Native Cyclodextrins (α, β, γ) are homogeneous, single molecular species. Their characterization is relatively straightforward, focusing on purity and identity confirmation. Their symmetrical nature leads to simpler NMR spectra.[9]
-
Modified Cyclodextrins are heterogeneous mixtures. Their characterization is more extensive and must address the degree and pattern of substitution, and the distribution of isomers, in addition to purity.[15][16] This heterogeneity is the source of most analytical challenges.[4]
Q5: Which thermal analysis techniques are useful for characterizing modified cyclodextrins, especially in the solid state?
A5: Thermal analysis is crucial for studying solid-state properties and inclusion complexes.
-
Differential Scanning Calorimetry (DSC) is widely used to detect the formation of an inclusion complex.[17][18] The disappearance or shift of the melting peak of a guest molecule upon complexation with the cyclodextrin provides strong evidence of inclusion.[17]
-
Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the modified cyclodextrin and its complexes. It can also help in quantifying the water content of the sample.
These techniques are often used in combination with X-ray powder diffraction (XRPD), which provides information on the crystallinity of the sample.[14] The formation of a true inclusion complex often leads to a new, unique diffraction pattern different from the physical mixture of the components.[14]
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry of Maltosyl-Modified Cyclodextrins.
- Gheorghe, S., et al. (2019). Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures.
- Szente, L., et al. (2016). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. PubMed.
- Mallory, D. & Mallis, L. (1989). Analysis of cyclodextrins using fast atom bombardment/mass spectrometry and tandem... Semantic Scholar.
- Pîrnău, A., et al. (2025). NMR spectroscopic characterization of β-cyclodextrin inclusion complex with vanillin.
- Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed.
- Pîrnău, A., et al. (2009). NMR spectroscopic characterization of β-cyclodextrin inclusion complex with vanillin. Semantic Scholar.
- Mura, P. (2015).
- Field, L. D. (n.d.). 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O).
- Pop, A., et al. (2023). Mass Spectrometry of Esterified Cyclodextrins.
- Pop, A., et al. (2025). (PDF) Mass Spectrometry of Esterified Cyclodextrins.
- Inoue, Y. (n.d.). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes.
- Al-Soufi, W. & Novo, M. (n.d.). Applications of NMR in Drug:Cyclodextrin Complexes.
- Szente, L., et al. (2016). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. Bohrium.
- Li, N., et al. (n.d.). Selective modifications at the different positions of cyclodextrins: a review of strategies.
- Mura, P. (2025). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review | Request PDF.
- Jacob, S. & Nair, A. B. (n.d.).
- ARIKESI. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC.
- Szemán, J., et al. (n.d.). Separation Methods for Analysis of Cyclodextrin Derivatives.
- Szente, L. & Szemán, J. (2013). Cyclodextrins in Analytical Chemistry.
- Jindrich, J., et al. (1995).
- Pál, T., et al. (2023). Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy. MDPI.
- Di Stefano, A., et al. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. PubMed Central.
- Szente, L. (2025). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques | Request PDF.
- ARIKESI. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC.
- Li, Y., et al. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. MDPI.
- Wang, M., et al. (2022). Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling. PubMed Central.
- Fenyvesi, É., et al. (n.d.). (PDF) Sulfobutylether-cyclodextrins: Structure, degree of substitution and functional performance.
- Khan, A. R., et al. (n.d.). Methods for Selective Modifications of Cyclodextrins | Chemical Reviews.
- Leonardi, D., et al. (n.d.). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization.
- Pharma Excipients. (n.d.).
- CarboHyde. (2022). The effect of different degrees of substitution in the case of (2-hydroxypropyl) beta-cyclodextrin.
- Journal of Pharmaceutical Science and Technology (JPST). (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Shodex. (n.d.). Analysis of Cyclodextrins (NH2P-50 4E) | Shodex HPLC Columns and Standards.
- Henriksen, N. M., et al. (n.d.). Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. PubMed Central.
Sources
- 1. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry of Esterified Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. shodex.com [shodex.com]
- 12. international.arikesi.or.id [international.arikesi.or.id]
- 13. researchgate.net [researchgate.net]
- 14. onlinepharmacytech.info [onlinepharmacytech.info]
- 15. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
reducing impurities in the synthesis of tosylated cyclodextrins.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Cyclodextrin Tosylation
The synthesis of tosylated cyclodextrins (CDs) is a cornerstone for the development of advanced drug delivery systems, chiral selectors, and various supramolecular structures. The tosyl group serves as an excellent leaving group, paving the way for a multitude of subsequent chemical modifications. However, the inherent structural complexity of cyclodextrins, with their multiple hydroxyl groups of varying reactivity, presents significant challenges in achieving selective and pure monotosylation.[1][2]
Researchers frequently encounter a range of impurities, including unreacted starting materials, inorganic salts, and, most notably, multi-tosylated byproducts.[3] These impurities can complicate downstream applications and necessitate rigorous, often low-yield, purification procedures.[3][4][5] This guide provides a comprehensive troubleshooting resource designed to address the common pitfalls in tosylated cyclodextrin synthesis and empower you to optimize your experimental outcomes.
Core Challenges in Cyclodextrin Tosylation:
-
Selectivity: Distinguishing between the primary (C6) and secondary (C2, C3) hydroxyl groups to achieve regioselective monotosylation is a primary hurdle. The C6 hydroxyl is the most nucleophilic, while the C2 hydroxyl is the most acidic, and the C3 hydroxyl is the least accessible.[2]
-
Over-reaction: The presence of multiple hydroxyl groups makes the formation of di-, tri-, and even poly-tosylated species a common side reaction.[4][6]
-
Purification: Separating the desired monotosylated product from unreacted cyclodextrin and over-tosylated byproducts is often challenging due to their similar physical properties.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: How can I minimize the formation of multi-tosylated byproducts?
Controlling the degree of substitution is critical for obtaining a high yield of the desired monotosylated cyclodextrin. The formation of multi-tosylated species is a common issue that can be mitigated through careful control of reaction conditions.
Causality: The hydroxyl groups on the cyclodextrin molecule exhibit different reactivities, but under forcing conditions, multiple tosylations can occur. Factors such as the molar ratio of reactants, reaction time, and temperature play a crucial role in directing the reaction towards monosubstitution.
Troubleshooting Strategies:
-
Molar Ratio of Reactants: Employing a minimal excess of p-toluenesulfonyl chloride (TsCl) is a key strategy. While some procedures use a large excess of TsCl, this often leads to extensive purification challenges.[3] A molar ratio of TsCl to cyclodextrin of around 1.5:1 can be a good starting point for selective monotosylation.
-
Reaction Time and Temperature: The reaction should be carefully monitored, often by Thin Layer Chromatography (TLC), to determine the optimal reaction time.[7] Stopping the reaction once the starting cyclodextrin is consumed but before significant formation of multi-tosylated products is observed is crucial.[7] Conducting the reaction at a reduced temperature (e.g., 0-5°C) can also help to control the reaction rate and improve selectivity.[7][8]
-
Solvent System: The choice of solvent can influence the selectivity of the reaction. While pyridine has been traditionally used, it can be difficult to remove and often leads to the formation of byproducts.[3] Aqueous alkaline solutions are a common alternative, offering a more environmentally friendly and often more selective approach.[3][7]
Experimental Protocol: Selective Monotosylation of β-Cyclodextrin in an Aqueous System [3]
-
Preparation: In a round-bottomed flask, suspend 10 g (8.8 mmol) of β-cyclodextrin in 90 mL of water.
-
Basification: Slowly add 35.2 mL (88 mmol) of 2.5 N aqueous NaOH solution to the suspension.
-
Addition of TsCl: After 5 minutes, add 2.52 g (13.22 mmol) of p-toluenesulfonyl chloride in five portions.
-
Reaction: Stir the suspension continuously for 1 hour at 25°C.
-
Work-up: Filter the reaction mixture and wash the residue with water. The subsequent purification is detailed in FAQ 3.
FAQ 2: What is the most effective way to remove unreacted p-toluenesulfonyl chloride (TsCl)?
Residual TsCl can interfere with subsequent reactions and complicate the purification of the final product. Its removal is a critical step in the work-up procedure.
Causality: p-Toluenesulfonyl chloride is poorly soluble in water and can persist in the reaction mixture, co-precipitating with the product.
Troubleshooting Strategies:
-
Filtration: A simple and effective first step is to filter the reaction mixture through a sintered glass funnel or Celite to remove the bulk of the unreacted, solid TsCl.[7]
-
Washing with a Non-polar Solvent: Washing the crude product with a solvent in which TsCl is soluble but the tosylated cyclodextrin is not, such as acetone or methanol, can be effective.[7][8]
-
Reaction Quenching: Quenching the reaction with water can help to hydrolyze any remaining TsCl to the more water-soluble p-toluenesulfonic acid, which can then be removed during aqueous work-up.[7]
Workflow for TsCl Removal
Caption: Workflow for removing unreacted TsCl.
FAQ 3: How can I efficiently purify my monotosylated cyclodextrin from unreacted cyclodextrin and multi-tosylated byproducts?
Purification is often the most challenging aspect of tosylated cyclodextrin synthesis. Several methods can be employed, with the choice depending on the scale of the reaction and the desired purity.
Causality: The similar polarity and solubility of the desired product, starting material, and byproducts make their separation difficult.
Troubleshooting Strategies:
-
Recrystallization: This is a common and effective method for purifying tosylated cyclodextrins.[4][7] Water is a frequently used solvent for recrystallization, leveraging the lower aqueous solubility of the monotosylated product compared to the parent cyclodextrin.[3][7] A mixture of n-propanol and water has also been reported as an effective recrystallization solvent.[8]
-
Ion-Exchange Chromatography: A highly effective method for achieving high purity is the use of a cation exchange resin.[3][5] This technique can efficiently remove unreacted cyclodextrin and water-soluble impurities.[3]
-
Precipitation by pH Adjustment: The solubility of monotosylated β-cyclodextrin is pH-dependent. Acidifying the reaction mixture can induce the precipitation of the product, leaving the more soluble unreacted cyclodextrin in solution.[3][7]
Experimental Protocol: Purification of Mono-Ts-β-CD using Cation Exchange Resin [3]
-
Resin Preparation: Pre-swell a cation exchange resin (e.g., Dowex 50W x 4) in its H+ form.
-
Treatment: Add the filtered solution from the reaction work-up to the pre-swollen resin.
-
Precipitation: After stirring for approximately 20 minutes, the pH will decrease, causing the precipitation of the mono-Ts-β-CD.
-
Isolation: Filter the mixture to first remove the resin, and then collect the precipitated white product on a separate filter paper.
-
Washing: Wash the product thoroughly with water to remove any remaining unreacted β-cyclodextrin and p-toluenesulfonic acid.
-
Drying: Lyophilize the product to obtain the pure mono-Ts-β-CD.
Data Summary: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Simple, cost-effective | Can be time-consuming, may require multiple cycles |
| Ion-Exchange Chromatography | High purity achievable | Requires specialized resins, may not be suitable for large scale |
| pH-Induced Precipitation | Rapid, can be effective for initial purification | May not completely remove all impurities |
FAQ 4: My reaction yield is consistently low. What factors could be contributing to this?
Low yields are a frequent complaint in cyclodextrin tosylation. Several factors, from reaction conditions to work-up procedures, can impact the final yield.
Causality: Inefficient reaction kinetics, product loss during work-up and purification, and competing side reactions all contribute to lower than expected yields.
Troubleshooting Strategies:
-
Reaction Conditions:
-
Vigorous Stirring: Ensure very vigorous stirring throughout the reaction, especially when using a heterogeneous system, as TsCl is insoluble in water.[8]
-
Temperature Control: Maintain the recommended temperature range. Adding the TsCl solution at a lower temperature (<10°C) and then allowing the reaction to proceed at a slightly higher temperature (>15°C) has been suggested to improve yields.[8]
-
Addition Rate of TsCl: A controlled, dropwise addition of the TsCl solution can be beneficial.[8]
-
-
Work-up and Purification:
-
Alternative Reagents: If using tosyl chloride proves problematic, consider alternative tosylating agents such as 1-(p-tosyl)-imidazole, which has been reported to be effective.[8]
Logical Relationship of Factors Affecting Yield
Caption: Factors influencing the yield of tosylated cyclodextrins.
References
-
Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Beilstein Journal of Organic Chemistry, 9, 2514–2522. [Link]
-
Brady, B., Lynam, N., O'Sullivan, T., Ahern, C., & Darcy, R. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 73, 236. [Link]
-
Wang, C., Wu, H., Chen, R., & Zhang, H. (2020). Selective modifications at the different positions of cyclodextrins: a review of strategies. RSC Advances, 10(58), 35245–35259. [Link]
-
Martina, K., & Trotta, F. (2018). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 23(10), 2533. [Link]
-
Various Authors. (2022). Anybody here working with cyclodextrins? ResearchGate. [Link]
-
Sun, J., Hong, H., Zhu, N., Han, L., & Suo, Q. (2023). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed. [Link]
-
Various Authors. (2023). Functionalization of Cyclodextrins. Encyclopedia.pub. [Link]
-
González-Gaitano, G., & Tardajos, G. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 14(19), 4165. [Link]
Sources
- 1. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hereon.de [hereon.de]
- 4. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Regioisomers of Tosylated Beta-Cyclodextrin
Welcome to the technical support center for the analysis and separation of tosylated β-cyclodextrin (Ts-β-CD) regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving and purifying these closely related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower your method development.
The tosylation of β-cyclodextrin is a foundational step for a multitude of chemical modifications, as the tosyl group is an excellent leaving group for subsequent nucleophilic substitutions.[1] However, the reaction can produce a complex mixture of regioisomers, primarily the desired 6-O-Ts-β-CD, but also isomers tosylated at the secondary C2 and C3 hydroxyls, as well as di- and tri-tosylated by-products.[2] Separating these isomers is critical, as their distinct reactivities will dictate the outcome of subsequent synthetic steps. This guide provides troubleshooting advice and methodologies for tackling this separation challenge.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is the workhorse technique for both the analysis and purification of Ts-β-CD isomers. Due to the subtle structural differences between regioisomers, achieving baseline separation requires careful method optimization.
Frequently Asked Questions (HPLC)
Q1: Why am I seeing poor resolution or complete co-elution of my mono-tosylated regioisomers on a standard C18 column?
A1: This is the most common challenge. The regioisomers of mono-tosylated β-cyclodextrin have nearly identical molecular weights and very similar hydrophobicities, which is the primary separation mechanism for a C18 stationary phase. To improve resolution, you must exploit other physicochemical properties.
-
Causality & Explanation: A standard C18 column separates molecules based on partitioning between the nonpolar stationary phase and the polar mobile phase. Since the single tosyl group imparts only a minor change in overall polarity and shape relative to the large cyclodextrin macrocycle, the isomers interact with the C18 chains in a very similar manner, leading to poor separation.[3]
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switch between acetonitrile and methanol. Methanol is a hydrogen-bond donor and may offer different selectivity compared to acetonitrile.
-
Gradient Slope: Employ a very shallow water/organic solvent gradient. A slow, gradual increase in the organic phase percentage provides more opportunity for the stationary phase to differentiate between the subtle structural differences of the isomers.
-
-
Explore Alternative Stationary Phases:
-
Phenyl-Hexyl Columns: These columns provide pi-pi interactions between the phenyl rings of the stationary phase and the tosyl group's aromatic ring. This can introduce a new separation mechanism beyond simple hydrophobicity.
-
Polar-Embedded Columns: Phases with embedded polar groups (e.g., carbamate) can offer unique selectivity through dipole-dipole and hydrogen bonding interactions.
-
-
Adjust Column Temperature:
-
Lowering the temperature can sometimes enhance selectivity by increasing the strength of specific intermolecular interactions. Conversely, increasing the temperature reduces mobile phase viscosity and can improve peak efficiency, which might resolve closely eluting peaks. Use a thermostatted column oven for reproducibility.[4][5]
-
-
Q2: My chromatogram shows significant peak tailing for all cyclodextrin-related peaks. What causes this and how can I fix it?
A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Causality & Explanation:
-
Silanol Interactions: The most common cause is the interaction of the cyclodextrin's hydroxyl groups with acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase. This leads to a secondary, undesirable retention mechanism that causes the peaks to tail.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and tailing peaks.[5][6]
-
Column Contamination: Accumulation of strongly retained impurities from previous injections can create active sites that cause tailing.
-
-
Troubleshooting Steps:
-
Suppress Silanol Activity:
-
Use a Modern, High-Purity Column: Columns made with high-purity silica have a much lower concentration of active silanol groups.
-
Lower Mobile Phase pH: Adjust the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and less likely to interact with the analyte.[5]
-
-
Reduce Injection Mass: Dilute your sample or reduce the injection volume to ensure you are not overloading the column.[7]
-
Clean the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. Always use a guard column to protect the analytical column from strongly retained impurities.[4]
-
Q3: My retention times are drifting from one injection to the next. How can I achieve a stable and reproducible method?
A3: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or flow rate.[4]
-
Causality & Explanation: The retention time is highly sensitive to the mobile phase composition, flow rate, and column temperature. Any fluctuation in these parameters will cause drift.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For gradient methods, ensure sufficient re-equilibration time between runs.[4]
-
Prepare Fresh Mobile Phase: The organic component of the mobile phase can evaporate over time, changing its composition and affecting retention. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[4]
-
Use a Column Oven: Uncontrolled temperature fluctuations in the laboratory will affect mobile phase viscosity and retention. A thermostatted column oven is essential for reproducible chromatography.[5]
-
Check for Leaks and Pump Issues: Inspect all fittings for leaks. Unstable pressure or pressure fluctuations can indicate a problem with the pump seals or check valves, which will affect the flow rate and retention times.[7][8]
-
HPLC Method Parameters Overview
| Parameter | Condition 1 (Screening) | Condition 2 (Optimized for Regioisomers) | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl phase adds π-π interaction selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acid suppresses silanol activity, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | Methanol can offer different selectivity for polar compounds. |
| Gradient | 20-80% B in 15 min | 30-50% B in 30 min | A shallow gradient is crucial for separating closely related isomers. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A lower flow rate can improve resolution. |
| Temperature | 30 °C | 25 °C | Lower temperature may enhance specific interactions. |
| Detector | UV at 220 nm or 254 nm | UV at 220 nm or ELSD | The tosyl group has a UV chromophore. ELSD is a universal detector for CDs. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an invaluable, rapid technique for qualitatively monitoring the progress of a tosylation reaction.[9] It allows you to quickly assess the consumption of starting material and the formation of products.
Frequently Asked Questions (TLC)
Q1: How do I set up and interpret a TLC analysis for my β-cyclodextrin tosylation reaction?
A1: A successful TLC analysis depends on the right mobile phase and visualization agent.
-
Protocol Steps:
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent like DMF or a water/methanol mixture.
-
Spotting: Spot the reaction mixture alongside standards of the starting β-cyclodextrin and, if available, a purified mono-Ts-β-CD product on a silica gel plate.
-
Development: Develop the plate in a chamber saturated with a mobile phase such as n-butanol:methanol:water:30% ammonia (4:3:2:3) or methyl ethyl ketone:methanol:water (4:1:1) .[10][11]
-
Visualization: After drying the plate, dip it in a staining solution (e.g., p-anisaldehyde or 5% sulfuric acid in ethanol) and gently heat it with a heat gun until spots appear.[10][11]
-
-
Interpretation:
-
Unreacted β-CD: Will have the lowest Rf value (remain closest to the baseline) due to its high polarity.
-
Mono-Ts-β-CD: Will have an intermediate Rf value.[10]
-
Di- and Poly-tosylated products: Will have the highest Rf values as they are the least polar.[10] By comparing the intensity of the spots over time, you can effectively monitor the reaction's progress.
-
Q2: My TLC spots are streaked and poorly defined. How can I improve the quality?
A2: Spot streaking is usually due to sample application issues or an improper mobile phase.
-
Troubleshooting Steps:
-
Avoid Overloading: Apply a very small amount of your sample. Touch the capillary or spotter to the plate briefly. It's better to have a faint, sharp spot than an intense, streaked one.
-
Ensure Sample is Fully Dissolved: If the sample crashes out of the solution upon spotting, it will streak. Ensure your spotting solvent is appropriate.
-
Optimize Mobile Phase Polarity: If the spots streak up the plate (high Rf), the mobile phase is too polar. If they don't move from the baseline, it's not polar enough. Adjust the solvent ratios accordingly.
-
Capillary Electrophoresis (CE) - An Advanced Separation Technique
For challenging separations or when high-efficiency analysis is required, Capillary Electrophoresis (CE) is a powerful alternative to HPLC.[12] CE separates molecules based on their charge-to-size ratio in an electric field.
Frequently Asked Questions (CE)
Q1: When is CE a better choice than HPLC for analyzing tosylated cyclodextrins?
A1: CE excels in situations requiring very high separation efficiency and speed.
-
Key Advantages:
-
High Efficiency: CE can generate millions of theoretical plates, often providing sharper peaks and better resolution for extremely similar compounds than HPLC.
-
Fast Method Development: It's often quicker to screen different background electrolytes (BGEs) in CE than to test multiple columns and mobile phases in HPLC.[12]
-
Low Sample/Solvent Consumption: CE uses nanoliter injection volumes and minimal amounts of BGE, making it very cost-effective.
-
Q2: How can I separate neutral tosylated β-CD regioisomers using CE?
A2: While the isomers themselves are neutral, you can induce differential migration by adding charged "selectors" to the background electrolyte.
-
Causality & Explanation: The principle relies on creating transient diastereomeric complexes between the neutral Ts-β-CD isomers and a charged selector. If the stability of these complexes differs slightly for each regioisomer, they will have different effective mobilities and will separate.[13]
-
Method Development Strategy:
-
Choose a Charged Selector: Add a charged cyclodextrin derivative, such as sulfobutyl ether-β-CD (SBE-β-CD) or carboxymethyl-β-CD (CM-β-CD) , to the BGE.[14]
-
Optimize BGE:
-
pH: The pH of the BGE (e.g., a phosphate or borate buffer) will determine the charge of the selector and the magnitude of the electroosmotic flow (EOF).
-
Selector Concentration: Vary the concentration of the charged CD to find the optimal balance for interaction and separation.
-
-
Apply Voltage: Optimize the applied voltage to achieve good resolution in a reasonable timeframe.
-
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, purification, and analysis of mono-tosylated β-cyclodextrin.
Caption: Decision Tree for HPLC Peak Shape Troubleshooting.
Protocol: HPLC Method for Analyzing Mono-Ts-β-CD Regioisomers
This protocol describes a starting point for the separation of mono-tosylated β-cyclodextrin regioisomers using a Phenyl-Hexyl stationary phase.
1. Materials and Equipment:
-
HPLC system with gradient pump, autosampler, thermostatted column compartment, and UV or ELSD detector.
-
Phenyl-Hexyl HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade water, methanol, and formic acid.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade methanol. Mix thoroughly and degas.
3. Sample Preparation:
-
Accurately weigh ~5 mg of the crude tosylated β-CD mixture into a vial.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 0.5 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Method Parameters:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 30.0 50 50 31.0 20 80 35.0 20 80 36.0 70 30 | 45.0 | 70 | 30 |
5. System Suitability & Analysis:
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject a standard if available, or the sample mixture.
-
Identify peaks corresponding to unreacted β-CD (early eluting), the cluster of mono-tosylated regioisomers, and di/poly-tosylated by-products (later eluting). Adjust the gradient as needed to improve the resolution within the mono-tosylated cluster.
References
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI. Retrieved from [Link]
-
The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. (2021). PubMed Central. Retrieved from [Link]
-
Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. (n.d.). LCGC International. Retrieved from [Link]
-
Cyclodextrin-based enzyme models. Part 1. Synthesis of a tosylate and an epoxide derived from heptakis(6-O-tert-butyldimethylsilyl). (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. (2013). PubMed. Retrieved from [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Cyclodextrins and Capillary Electrophoresis. (n.d.). LCGC International. Retrieved from [Link]
-
6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. (n.d.). Final Draft. Retrieved from [Link]
-
Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). (2013). PMC. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC. Retrieved from [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2024). AELAB. Retrieved from [Link]
-
Mono-6-Substituted Cyclodextrins—Synthesis and Applications. (n.d.). PMC - NIH. Retrieved from [Link]
-
6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin via Ultrasound Assisted Method. (2015). Semantic Scholar. Retrieved from [Link]
-
Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin Via Ultrasound Assisted Method. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation Methods for Analysis of Cyclodextrin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclodextrin-based enzyme models. Part I. Synthesis of a tosylate and an epoxide derived from heptakis(6-O-tert-butyldimethylsilyl)-β-cyclodextrin and their characterization using 2D NMR techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. (2018). PMC - NIH. Retrieved from [Link]
- Separation and purification of cyclodextrins. (n.d.). Google Patents.
-
Selective modifications at the different positions of cyclodextrins: a review of strategies. (n.d.). NIH. Retrieved from [Link]
-
Separation of Drug Stereoisomers by the Formation of Beta-Cyclodextrin Inclusion Complexes. (n.d.). PubMed. Retrieved from [Link]
-
HPLC Method For Analysis of B-Cyclodextrin and Hydroxypropyl B-Cyclodextrin on Primesep S2 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. (2024). ARIKESI. Retrieved from [Link]
-
Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. (2024). Retrieved from [Link]
-
Separation of drug stereoisomers by the formation of B-cyclodextrin complexes. (n.d.). Retrieved from [Link]
-
Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. (2024). ResearchGate. Retrieved from [Link]
-
Thin-layer chromatography analysis for cyclodextrins inclusion complexes of fosinopril and zofenopril. (n.d.). ResearchGate. Retrieved from [Link]
-
thin-layer chromatography analysis for cyclodextrins inclusion complexes of fosinopril and zofenopril. (n.d.). Farmacia Journal. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. international.arikesi.or.id [international.arikesi.or.id]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. hplc.eu [hplc.eu]
- 6. ijsdr.org [ijsdr.org]
- 7. aelabgroup.com [aelabgroup.com]
- 8. realab.ua [realab.ua]
- 9. The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. hereon.de [hereon.de]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantiomeric Resolution with Modified Beta-Cyclodextrin
Welcome to the technical support center for chiral separations using modified beta-cyclodextrin (β-CD) stationary phases. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of enantiomers. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a strong foundation for your work with modified β-cyclodextrin chiral stationary phases (CSPs).
Q1: What are modified beta-cyclodextrins and why are they effective for chiral separations?
A1: Beta-cyclodextrins are cyclic oligosaccharides composed of seven glucose units, forming a torus-shaped molecule with a hydrophobic inner cavity and a hydrophilic exterior.[1][2][3][4] This structure allows them to encapsulate other molecules, a process known as inclusion complexation.[5][6] Native β-cyclodextrin is inherently chiral due to the glucose units. However, to enhance their enantioselective capabilities, the hydroxyl groups on the exterior are chemically modified with various functional groups (e.g., methyl, acetyl, phenylcarbamate).[6][7] These modifications create additional interaction points, such as hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for differentiating between enantiomers.[8][9] The differential stability of the diastereomeric complexes formed between the modified β-cyclodextrin and each enantiomer leads to their separation.[10]
Q2: How do I select the appropriate modified beta-cyclodextrin column for my analyte?
A2: The selection of the optimal modified β-cyclodextrin column is analyte-dependent and often requires screening a few different phases. However, some general guidelines can be followed:
-
Analyte Structure: The size and shape of your analyte should be compatible with the β-cyclodextrin cavity.[1] Aromatic rings or other hydrophobic moieties that can fit into the cavity are good candidates.
-
Functional Groups: The functional groups on your analyte will dictate the most effective type of modification on the β-cyclodextrin. For instance, analytes with aromatic rings may show good selectivity on phenylcarbamate-modified β-CDs due to potential π-π interactions.
-
Literature Review: A thorough search of the scientific literature for the separation of similar compounds can provide a good starting point. Many applications have been published detailing the successful resolution of various classes of compounds on specific modified β-cyclodextrin phases.[5][11]
Q3: What are the typical mobile phases used with modified beta-cyclodextrin columns?
A3: Modified β-cyclodextrin columns are versatile and can be used in several modes:
-
Reversed-Phase: This is the most common mode, typically using mixtures of water or aqueous buffers with organic modifiers like methanol or acetonitrile.[12] The inclusion complexation mechanism is favored in aqueous environments.[5]
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile and methanol, often with small amounts of acidic and basic additives (e.g., acetic acid and triethylamine) to improve peak shape for acidic and basic analytes, respectively.[5]
-
Normal-Phase: While less common, some separations can be achieved using non-polar solvents like hexane with a polar modifier such as isopropanol or ethanol.[13]
Q4: How does temperature affect enantiomeric resolution on these columns?
A4: Temperature is a critical parameter that can significantly impact resolution. Generally, lower temperatures lead to better resolution.[8][9][14][15] This is because the interactions responsible for chiral recognition, such as hydrogen bonding, are often exothermic. Lowering the temperature increases the stability of the diastereomeric complexes and enhances the differences in their formation constants, leading to improved separation.[8][9] However, in some cases, elevated temperatures can improve efficiency and peak shape, so it is a parameter that should be optimized for each specific separation. Be aware that for some compounds, higher temperatures can lead to on-column racemization, resulting in peak coalescence.[8][9]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: I am seeing poor or no enantiomeric separation. What should I do?
A1: This is a common issue with several potential causes. Here is a systematic approach to troubleshooting:
-
Verify Column and Mobile Phase Compatibility: Ensure you are using the correct mobile phase for your column and separation mode (reversed-phase, polar organic, or normal-phase). Using an incompatible mobile phase can suppress the necessary chiral recognition interactions.
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier in reversed-phase mode are critical. Vary the percentage of acetonitrile or methanol. Sometimes, switching from one to the other can dramatically change selectivity.
-
Additives: For ionizable compounds, the pH of the mobile phase is crucial. Use a buffer to control the pH. For basic compounds, adding a small amount of an amine like triethylamine can improve peak shape and resolution. For acidic compounds, an acid like acetic acid can be beneficial.
-
-
Adjust the Temperature: As mentioned in the FAQ, lower temperatures often improve resolution. Try decreasing the column temperature in increments of 5-10°C.
-
Screen Different Columns: If optimization of the mobile phase and temperature does not yield the desired separation, your analyte may not be well-suited for the specific modified β-cyclodextrin you are using. Screening columns with different modifications (e.g., hydroxypropyl-, methyl-, phenylcarbamate-β-CD) is the next logical step.
Q2: My peaks are tailing or are very broad. How can I improve the peak shape?
A2: Poor peak shape can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can cause peak tailing, especially for basic compounds.
-
Solution: Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to block the active silanol groups on the silica surface.
-
-
Incorrect Mobile Phase pH: For ionizable analytes, operating at a pH where the compound is partially ionized can lead to broad peaks.
-
Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of your analyte to ensure it is in a single ionic form.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[16]
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Follow the manufacturer's instructions for column cleaning and regeneration.[17] If the performance does not improve, the column may need to be replaced.
-
Q3: My retention times and resolution are not reproducible. What could be the cause?
A3: Lack of reproducibility can be frustrating. Here are some common culprits:
-
Insufficient Column Equilibration: Chiral separations can require longer equilibration times than achiral separations.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. A stable baseline and consistent pressure are good indicators of equilibration.[13]
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time and selectivity.
-
Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured. Premixing the mobile phase is generally recommended over online mixing for better reproducibility.
-
-
Temperature Fluctuations: Even small changes in ambient temperature can affect retention times if a column thermostat is not used.
-
Solution: Use a reliable column oven to maintain a constant temperature.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and shifting retention times.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Q4: My column lifetime seems short. How can I extend it?
A4: Proper care and handling are essential for maximizing the lifespan of your chiral column.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates in the sample and mobile phase.[9]
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove any particulate matter that could clog the column frit.[13]
-
Proper Storage: When not in use, store the column according to the manufacturer's recommendations.[15][17] Typically, this involves flushing the column with an appropriate storage solvent (e.g., isopropanol or methanol) and capping the ends securely.
-
Avoid Harsh Conditions: Do not exceed the recommended pH, pressure, and temperature limits for your column.[13][18]
Section 3: Experimental Protocols
Protocol 1: Screening of Modified Beta-Cyclodextrin Columns
This protocol outlines a systematic approach to selecting the most suitable column for your chiral separation.
-
Column Selection: Choose a set of 3-4 modified β-cyclodextrin columns with diverse selectivities (e.g., a native β-CD, a hydroxypropyl-β-CD, and a phenylcarbamate-β-CD).
-
Initial Mobile Phase (Reversed-Phase):
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
-
Initial Mobile Phase (Polar Organic):
-
Mobile Phase: 90:10 (v/v) Acetonitrile:Methanol with 0.1% Acetic Acid and 0.1% Triethylamine
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
-
Procedure: a. Equilibrate the first column with the initial mobile phase until a stable baseline is achieved. b. Inject your racemic standard. c. Run the gradient (for reversed-phase) or isocratic method (for polar organic). d. Evaluate the chromatogram for any signs of separation (e.g., peak broadening, shoulder, or partial separation). e. Repeat for each selected column.
-
Evaluation: Based on the screening results, select the column that shows the most promising selectivity for further method development.
Protocol 2: Method Development and Optimization
Once a promising column has been identified, this protocol will guide you through optimizing the separation.
-
Optimize Organic Modifier (Reversed-Phase): a. Using the selected column, perform isocratic runs with varying percentages of the organic modifier (e.g., 30%, 40%, 50%, 60% acetonitrile or methanol). b. Plot the resolution versus the percentage of the organic modifier to find the optimal concentration.
-
Optimize Temperature: a. Using the optimal mobile phase composition, run the separation at different temperatures (e.g., 15°C, 25°C, 35°C). b. Select the temperature that provides the best balance of resolution and analysis time.
-
Optimize Mobile Phase Additives (if necessary): a. For acidic or basic analytes, systematically vary the concentration of the acidic or basic additive (e.g., 0.05%, 0.1%, 0.2% triethylamine) to improve peak shape and resolution.
-
Fine-tune Flow Rate: a. Adjust the flow rate to optimize the trade-off between analysis time and efficiency. Lower flow rates can sometimes improve resolution but will increase the run time.
Section 4: Data and Parameters
Table 1: Common Modified Beta-Cyclodextrins and Their Characteristics
| Modification | Primary Interaction Mechanisms | Typical Applications |
| Native β-Cyclodextrin | Inclusion complexation, Hydrogen bonding | Separation of non-polar and moderately polar compounds. |
| Hydroxypropyl-β-CD | Enhanced hydrogen bonding, Inclusion complexation | Broad applicability, good for polar compounds. |
| Methylated-β-CD | Altered cavity hydrophobicity, Steric interactions | Separation of a wide range of compounds, including those with limited water solubility.[6][19] |
| Acetylated-β-CD | Dipole-dipole interactions, Hydrogen bonding | Good for compounds with carbonyl groups or other polar functionalities. |
| Phenylcarbamate-β-CD | π-π interactions, Hydrogen bonding, Dipole-dipole interactions | Excellent for aromatic compounds and those with polar groups near the chiral center.[5] |
| Sulfated-β-CD | Electrostatic interactions, Inclusion complexation | Effective for basic compounds and can be used as a mobile phase additive.[20] |
Section 5: Visual Guides and Workflows
Caption: Mechanism of chiral recognition by modified β-cyclodextrin.
Caption: Troubleshooting decision tree for poor enantiomeric separation.
Section 6: References
-
Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase. PubMed. Available at: [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. Available at: [Link]
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Chiral Stationary Phase. Journal of Chromatographic Science. Available at: [Link]
-
Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. MDPI. Available at: [Link]
-
Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. Available at: [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. Available at: [Link]
-
Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. Available at: [Link]
-
Recent advances in β-cyclodextrin-based materials for chiral recognition. Royal Society of Chemistry. Available at: [Link]
-
Chiral Recognition of Butylone by Methylated β-Cyclodextrin Inclusion Complexes: Molecular Calculations and Two-Level Factorial Designs. National Institutes of Health. Available at: [Link]
-
Short User Manual for ChiralCD Columns. ChiralTek. Available at: [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. National Institutes of Health. Available at: [Link]
-
Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. SpringerLink. Available at: [Link]
-
Modified Cyclodextrins for Chiral Separation. National Academic Digital Library of Ethiopia. Available at: [Link]
-
The effect of column temperature on the resolution, separation factor... ResearchGate. Available at: [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Preprints.org. Available at: [Link]
-
Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Semantic Scholar. Available at: [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Available at: [Link]
-
Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. National Institutes of Health. Available at: [Link]
-
Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. LCGC International. Available at: [Link]
-
Selective modifications at the different positions of cyclodextrins: a review of strategies. National Institutes of Health. Available at: [Link]
-
User's Manual | Chiral CD-Ph. Osaka Soda. Available at: [Link]
-
Nucleodex Cyclodextrin Chiral HPLC Columns. Phenomenex. Available at: [Link]
-
COLUMN CARE GUIDE. Dr. Maisch. Available at: [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. National Institutes of Health. Available at: [Link]
-
Chromatographic and Computational Studies on the Chiral Recognition of Sulfated β-Cyclodextrin on Enantiomeric Separation of Milnacipran. ChemRxiv. Available at: [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Liquid chromatographic separation of enantiomers using a chiral .beta.-cyclodextrin-bonded stationary phase and conventional aqueous-organic mobile phases. ACS Publications. Available at: [Link]
Sources
- 1. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent advances in β-cyclodextrin-based materials for chiral recognition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. User's Manual | Chiral CD-Ph | HPLC Columns | Products | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lcms.cz [lcms.cz]
- 17. shim-pol.pl [shim-pol.pl]
- 18. hplc.eu [hplc.eu]
- 19. Chiral Recognition of Butylone by Methylated β-Cyclodextrin Inclusion Complexes: Molecular Calculations and Two-Level Factorial Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods Utilizing Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
In the landscape of pharmaceutical development and scientific research, the ability to effectively separate and quantify enantiomers is paramount. Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for achieving this, relying on the use of Chiral Stationary Phases (CSPs) to differentiate between stereoisomers.[1][2] This guide provides an objective comparison of various chiral HPLC methods, with a specific focus on the validation of methods employing Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin, a highly effective and versatile chiral selector. The insights and protocols herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure scientific rigor and regulatory compliance.[3][4][5]
The Central Role of Chiral Selectors in Enantioseparation
The resolution of enantiomers is predominantly achieved using CSPs, with a variety of chiral selectors available, including proteins, polysaccharides, antibiotics, and cyclodextrins.[1] Among these, cyclodextrins and their derivatives have gained prominence due to their unique structural characteristics.[6][7] Beta-cyclodextrin (β-CD), a cyclic oligosaccharide of seven glucose units, possesses a hydrophilic exterior and a hydrophobic internal cavity.[6][8] This structure allows it to form inclusion complexes with a wide range of guest molecules, including chiral compounds.[6][9]
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a derivative where a tosyl group is attached to one of the secondary hydroxyl groups of the β-CD macrocycle. This modification enhances its chiral recognition capabilities by introducing additional interaction sites (π-π interactions, dipole-dipole interactions) and creating a more rigid and defined chiral cavity. This derivative is particularly useful as a chiral selector in HPLC for the separation of enantiomers.[10]
Comparative Performance of Chiral Stationary Phases
The choice of CSP is a critical decision in chiral method development. While polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) offer broad applicability, cyclodextrin-based phases provide unique selectivities, particularly for compounds that can fit within their hydrophobic cavity.[1][11] The tosyl modification in Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin offers a distinct advantage by providing strong π-π interaction capabilities, which can be pivotal for the resolution of aromatic and heterocyclic compounds.
| Chiral Selector Type | Primary Interaction Mechanism | Typical Applications | Advantages | Limitations |
| Polysaccharide-based | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Broad range of chiral compounds | High success rate, wide applicability | Can be sensitive to mobile phase composition |
| Protein-based | Hydrophobic and electrostatic interactions | Primarily for drug-protein binding studies | High enantioselectivity for specific compounds | Limited stability, sensitive to pH and temperature |
| Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin | Inclusion complexation, hydrogen bonding, π-π interactions | Aromatic compounds, heterocycles, compounds with functional groups near the chiral center | High efficiency, unique selectivity, good stability | May not be suitable for very large or very polar molecules |
Validation of the HPLC Method: A Framework for Trustworthiness
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[12][13] This is not merely a regulatory checkbox but a foundational element of scientific integrity, ensuring that the data generated is accurate, reliable, and reproducible.[4][14] The following sections detail the validation parameters as prescribed by ICH Q2(R2) guidelines, with specific considerations for methods using Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin.[3][5]
Specificity
Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16] In chiral separations, this also critically includes demonstrating resolution between the two enantiomers. For a method using Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin, the unique inclusion and π-π interaction capabilities are key to achieving this specificity.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Mobile phase or sample matrix without the analyte.
-
Racemic Standard: A solution containing both enantiomers at a known concentration.
-
Individual Enantiomer Standards (if available).
-
Spiked Sample: Sample matrix spiked with the racemic standard and any known impurities.
-
Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Chromatographic Analysis:
-
Inject the blank to ensure no interfering peaks at the retention times of the enantiomers.
-
Inject the racemic standard to determine the retention times and resolution of the two enantiomers.
-
Inject the spiked and forced degradation samples.
-
-
Evaluation:
-
Assess the resolution (Rs) between the two enantiomer peaks. A baseline resolution of Rs > 1.5 is typically required.[17]
-
Ensure that no peaks from the matrix, impurities, or degradation products co-elute with the enantiomer peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomers: ≥ 1.5.
-
No interference from blank, placebo, or known impurities at the retention time of the analytes.
-
The analyte peaks should pass peak purity tests in the presence of degradation products.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][18][19]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte spanning the expected concentration range (e.g., 50% to 150% of the target concentration).[19]
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).[18]
Acceptance Criteria:
-
Correlation coefficient (r²) or coefficient of determination (R²): ≥ 0.998.[20]
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should show a linear relationship.
| Concentration Level | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area |
| 50% (5 µg/mL) | 150123 | 151021 | 149875 | 150340 |
| 75% (7.5 µg/mL) | 225432 | 226123 | 224987 | 225514 |
| 100% (10 µg/mL) | 301234 | 300876 | 301543 | 301218 |
| 125% (12.5 µg/mL) | 375432 | 376098 | 375876 | 375802 |
| 150% (15 µg/mL) | 451234 | 450987 | 451567 | 451263 |
| Linear Regression | r² = 0.9997 |
Accuracy
Causality: Accuracy represents the closeness of the test results to the true value.[15][21] It is typically determined through recovery studies by spiking a placebo or sample matrix with a known amount of the analyte.[15][22]
Experimental Protocol:
-
Prepare spiked samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[15][23]
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the concentration of the analyte using the calibration curve obtained from the linearity study.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[13][15]
-
The Relative Standard Deviation (RSD) for the recovery at each level should typically be ≤ 2.0%.[13]
| Concentration Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.08 | 100.8 |
| 120% | 12.0 | 11.92 | 99.3 |
Precision
Causality: Precision is the measure of the agreement among individual test results when the method is applied repeatedly.[15] It is evaluated at two levels: repeatability and intermediate precision.[20]
a. Repeatability (Intra-day Precision):
-
Protocol: Analyze a minimum of six replicate samples at 100% of the target concentration, or nine determinations across the specified range (three concentrations, three replicates each) on the same day, by the same analyst, with the same instrument.[15][20][23]
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.[23][24]
b. Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days/analysts/instruments should be ≤ 2.0%.[20]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[25]
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.[22]
-
Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) and accuracy meet acceptable criteria (e.g., %RSD ≤ 10%).[22]
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[26] This provides an indication of its reliability during normal usage.[20] For methods using Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin, it is crucial to test parameters that could affect the delicate balance of inclusion complexation and other interactions.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Deliberately vary these parameters one at a time within a small, realistic range (e.g., mobile phase organic content ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).[27][28]
-
Analyze a system suitability sample under each modified condition.
-
Evaluate the effect on key chromatographic parameters such as retention time, resolution, and peak shape.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) should still meet the predefined criteria under all varied conditions.
-
The changes should not lead to a significant deviation in the quantitative results.
Conclusion
The validation of an HPLC method using Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a systematic process that establishes the performance characteristics of the method and ensures it is fit for its intended purpose. By adhering to the principles outlined in the ICH guidelines and meticulously evaluating each validation parameter—from specificity and linearity to accuracy, precision, and robustness—researchers can have high confidence in the quality and reliability of their data. The unique properties of this tosylated cyclodextrin derivative offer excellent potential for challenging chiral separations, and a thoroughly validated method is the key to unlocking that potential in a regulated environment. This continuous process of validation and lifecycle management is not just a regulatory hurdle, but a commitment to scientific excellence.[4]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- gmp-compliance.org.
- Industrial Pharmacist. (2023).
- Lab Manager. (2025).
- PharmaGuru. (2025).
- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- YouTube. (2022).
- Element Lab Solutions. (n.d.).
- Pharmtech. (n.d.).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Pharmaguideline. (2024).
- PubMed. (n.d.).
- Mastelf. (2025).
- GMP SOP. (n.d.).
- Acta Scientific. (2020).
- Benchchem. (n.d.).
- Jetir.Org. (n.d.).
- ARIKESI. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC.
- ResearchGate. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC.
- MedCrave online. (2017).
- LCGC International. (2018).
- ispe.org. (2025). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example.
- CuriRx. (n.d.). Use of Cyclodextrin as a Novel Agent in the SEC-HPLC Mobile Phase to Improve HPLC Method.
- PubMed. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set.
- AMSbiopharma. (2025).
- ResearchGate. (2025).
- Bio-protocol. (n.d.).
- ResearchGate. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC.
- MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction.
- MDPI. (n.d.).
- YouTube. (2025). Understanding ICH Q2(R2)
- PMC - NIH. (n.d.).
- ICH. (2023).
- MDPI. (n.d.).
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- PubMed. (2024).
- PubMed. (n.d.). Separation of Drug Stereoisomers by the Formation of Beta-Cyclodextrin Inclusion Complexes.
- MDPI. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin.
- Chem-Impex. (n.d.). Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin.
- Phenomenex. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. international.arikesi.or.id [international.arikesi.or.id]
- 9. Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. gmpsop.com [gmpsop.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. m.youtube.com [m.youtube.com]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pharmtech.com [pharmtech.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. jetir.org [jetir.org]
- 24. mastelf.com [mastelf.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. propharmagroup.com [propharmagroup.com]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
A Senior Application Scientist's Guide: Tosylated β-Cyclodextrin vs. SBE-β-CD in Drug Delivery
Welcome to a comparative analysis of two pivotal modified β-cyclodextrins (β-CDs): Mono-(6-p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) and Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD). This guide moves beyond surface-level comparisons to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of their respective performances in drug delivery. We will dissect their fundamental properties, compare their primary applications, and provide actionable experimental protocols to empower your formulation decisions.
The choice between these two excipients is not a matter of simple substitution; it is a strategic decision based on the desired drug delivery outcome. SBE-β-CD is a highly effective, ready-to-use solubilizer and stabilizer for non-covalent formulations. In contrast, Ts-β-CD is a versatile synthetic intermediate, prized for its ability to create advanced, covalently linked drug delivery systems. Understanding this core functional difference is the first step toward leveraging their full potential.
Structural and Physicochemical Foundations
The performance of any cyclodextrin derivative is rooted in its chemical structure. Both Ts-β-CD and SBE-β-CD originate from the same parent molecule, β-cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate guest molecules.[1][2] However, their distinct modifications dictate their ultimate function.
Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) , commercially known as Captisol®, is a polyanionic derivative where multiple hydroxyl groups of the parent β-CD are replaced with sulfobutyl ether chains.[3][4][5] This modification has profound consequences:
-
Enhanced Water Solubility : The presence of anionic sulfonate groups dramatically increases aqueous solubility to over 50 times that of the parent β-CD.[3][4]
-
Improved Safety Profile : SBE-β-CD exhibits a favorable safety profile and is used in several FDA-approved parenteral formulations.[6][7] It is considered non-nephrotoxic, a significant advantage over earlier CD derivatives.[7]
Tosylated β-Cyclodextrin (Ts-β-CD) involves the substitution of a primary hydroxyl group of β-CD with a p-toluenesulfonyl (tosyl) group.[8][9]
-
Reactive Intermediate : The tosyl group is an excellent leaving group, making Ts-β-CD a key intermediate for further chemical synthesis.[8][10] It is not typically used as a direct formulation excipient but as a building block.
-
Path to Covalent Conjugation : Its primary utility lies in facilitating nucleophilic substitution reactions to covalently attach drugs, polymers, or targeting ligands to the cyclodextrin scaffold.[8]
Caption: Core functional divergence of SBE-β-CD and Ts-β-CD from the parent β-CD molecule.
Table 1: Physicochemical Properties at a Glance
| Property | Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) | Tosylated β-Cyclodextrin (Ts-β-CD) |
| Primary Function | Solubilizer, Stabilizer, Formulation Excipient | Synthetic Intermediate |
| Modification Type | Sulfobutyl ether chains on multiple hydroxyls | p-toluenesulfonyl group on a primary hydroxyl |
| Bonding with Drug | Non-covalent (Host-Guest Inclusion) | Covalent (via subsequent reaction) |
| Aqueous Solubility | Very High (>50 g/100 mL)[3][4] | Low (used in organic solvents for reaction) |
| Regulatory Status | FDA-approved excipient (Captisol®) | Laboratory reagent for synthesis |
| Typical Use Case | Increasing solubility of poorly soluble drugs for oral/parenteral formulations.[11][12] | Creating drug-CD conjugates, CD-polymers, or functionalized nanoparticles.[9] |
Performance Evaluation: A Head-to-Head Comparison
The choice between these two derivatives hinges on the specific drug delivery challenge you aim to solve.
Solubility & Bioavailability Enhancement
SBE-β-CD is the undisputed champion for direct solubility enhancement. Its mechanism involves the non-covalent encapsulation of a hydrophobic drug molecule within its cavity. This forms a water-soluble inclusion complex, dramatically increasing the apparent solubility of the drug.[13] This enhanced solubility often translates directly to improved absorption and bioavailability for poorly water-soluble drugs.[12][13] Studies have shown SBE-β-CD to be more effective at solubilizing certain drugs, like docetaxel, compared to other derivatives.[14]
Ts-β-CD is not designed for this purpose. Its synthesis and subsequent reactions are often carried out in organic solvents like DMF.[8][9] The final, purified drug-CD conjugate may have improved aqueous solubility, but this is a property of the newly synthesized molecule, not a direct solubilization effect of Ts-β-CD as an excipient.
Drug Complexation and Stability
SBE-β-CD forms stable but reversible inclusion complexes. The stability is governed by thermodynamic factors and can be quantified by a stability constant (Ks).[15] This reversible binding allows the drug to be released from the complex upon administration and dilution in the bloodstream.[7] SBE-β-CD has been shown to protect drugs from degradation in biological matrices and improve stability against hydrolysis and photolysis.[12][13][16]
Ts-β-CD enables the formation of covalent bonds between the drug and the cyclodextrin. After the tosyl group is displaced by a nucleophilic functional group on the drug (e.g., -NH2, -SH), a highly stable, irreversible link is formed. This is a key advantage for applications requiring the drug to remain attached to its carrier for a prolonged period, such as in targeted drug delivery or for creating long-circulating nanomedicines.
Biocompatibility and Cytotoxicity
SBE-β-CD has a well-documented and excellent safety profile. It is biocompatible and has low toxicity, which is why it is approved for use in human pharmaceuticals, including intravenous formulations.[7][17][18]
Ts-β-CD , as a chemical reagent, requires careful handling. The final cytotoxicity of any system derived from Ts-β-CD must be evaluated independently. The toxicity is not of the Ts-β-CD itself in a formulation, but of the final conjugate and any residual reactants. Standard assays like the MTT assay are crucial for confirming the safety of the final drug delivery system.[19][20]
Table 2: Comparative Performance in Drug Delivery
| Performance Metric | Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) | Tosylated β-Cyclodextrin (Ts-β-CD) |
| Mechanism | Non-covalent inclusion complexation.[2] | Serves as an intermediate for covalent conjugation.[8] |
| Stability Enhancement | High; protects against hydrolysis and photodegradation via reversible complexation.[12][16] | Very High; forms irreversible covalent bond with the drug. |
| Drug Release | Rapid release upon dilution (e.g., in bloodstream).[7] | Release depends on the nature of the covalent linker (can be designed to be non-cleavable or cleavable). |
| Application Focus | Overcoming poor aqueous solubility; improving bioavailability of small molecules.[13] | Creating drug-polymer conjugates; targeted delivery systems; advanced nanomedicines. |
| In Vivo Safety | Excellent; low toxicity and established safety profile.[17][18] | The final synthesized product must be rigorously tested for safety. |
Experimental Protocols: From Theory to Practice
As a Senior Application Scientist, I emphasize that robust, reproducible data is the cornerstone of formulation development. The following protocols are designed to be self-validating systems for evaluating these cyclodextrins.
Protocol 1: Phase Solubility Study for SBE-β-CD
This experiment, based on the Higuchi-Connors method, is fundamental for quantifying the solubilizing efficiency of SBE-β-CD.[21]
Objective: To determine the stoichiometry and stability constant (Ks) of a drug-SBE-β-CD complex.
Methodology:
-
Preparation of CD Solutions: Prepare a series of aqueous solutions of SBE-β-CD at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in a relevant buffer (e.g., phosphate buffer, pH 6.5).[22]
-
Drug Addition: Add an excess amount of the poorly soluble drug to each SBE-β-CD solution in sealed vials. The key is to ensure a solid drug phase remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[23]
-
Separation: After equilibration, filter the suspensions through a suitable membrane filter (e.g., 0.22 µm) to remove the undissolved drug.
-
Quantification: Determine the concentration of the dissolved drug in each filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[23]
-
Data Analysis: Plot the concentration of the dissolved drug (Y-axis) against the concentration of SBE-β-CD (X-axis). A linear plot (AL-type diagram) indicates the formation of a 1:1 soluble complex.[22] The stability constant (Ks) can be calculated from the slope and the intrinsic solubility (S0) of the drug using the formula: Ks = slope / (S0 * (1 - slope)).
Caption: Workflow for a phase solubility study.
Protocol 2: Synthesis of a Drug-CD Conjugate via Ts-β-CD
This protocol demonstrates the core application of Ts-β-CD as a synthetic intermediate.
Objective: To covalently conjugate a model drug containing a primary amine to β-cyclodextrin.
Methodology:
-
Synthesis of Ts-β-CD (Step 1):
-
Suspend β-CD in water.[8]
-
Add p-toluenesulfonyl chloride in a suitable solvent like acetonitrile.[9]
-
The reaction proceeds via nucleophilic attack of a primary hydroxyl group of β-CD on the sulfonyl chloride.
-
Purify the resulting mono-6-deoxy-6-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) precipitate.
-
-
Drug Conjugation (Step 2):
-
Dissolve the purified Ts-β-CD in an appropriate polar aprotic solvent (e.g., DMF).[8]
-
Add the amine-containing drug to the solution. The amine acts as a nucleophile.
-
Heat the reaction mixture (e.g., 80-100°C) for several hours to facilitate the SN2 reaction, where the amine displaces the tosylate leaving group.[9]
-
Monitor the reaction progress using TLC or HPLC.
-
-
Purification and Characterization:
-
After the reaction is complete, precipitate the product by adding an anti-solvent (e.g., acetone or ether).
-
Purify the drug-CD conjugate using dialysis or size-exclusion chromatography to remove unreacted drug and other impurities.
-
Characterize the final product using techniques like NMR and FTIR to confirm the covalent bond formation.
-
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This is a critical step to ensure the safety of any new formulation.[24] The assay measures the metabolic activity of cells as an indicator of their viability.[25]
Objective: To compare the cytotoxicity of a free drug, a drug/SBE-β-CD complex, and a drug-CD conjugate.
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your test articles: (a) free drug, (b) drug complexed with SBE-β-CD, (c) the drug-CD conjugate, (d) SBE-β-CD alone (as a control), and (e) untreated media (negative control).
-
Incubation: Remove the old media from the cells and add the treatment solutions. Incubate for a defined period (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[25] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25][26]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus concentration to determine the IC50 (the concentration at which 50% of cells are inhibited) for each formulation.
Conclusion and Strategic Recommendations
The performance evaluation clearly demonstrates that Tosylated β-Cyclodextrin and SBE-β-CD are not competitors but rather tools for entirely different drug delivery strategies.
-
Choose SBE-β-CD when your primary goal is to:
-
Rapidly and effectively increase the aqueous solubility of a poorly soluble drug.
-
Improve the bioavailability of an orally or parenterally administered small molecule.
-
Enhance the stability of a drug in a liquid formulation.
-
Utilize a well-characterized, commercially available, and regulatory-approved excipient.
-
-
Choose Ts-β-CD as a starting material when your project involves:
-
Creating a drug-carrier conjugate with a stable, covalent bond.
-
Developing advanced delivery systems like targeted nanoparticles or long-circulating polymers.
-
Needing a versatile scaffold for attaching multiple functionalities (e.g., a drug and a targeting ligand).
-
By understanding the distinct chemical properties and mechanisms of action of these two powerful β-cyclodextrin derivatives, you can make informed, strategic decisions that align with your specific research and development goals, ultimately accelerating the path from concept to clinical application.
References
- A review on Sulfobutylether-β-cyclodextrin for drug delivery applications. (2023). Carbohydrate Polymers, 301(B).
- MTT assay protocol. (n.d.). Abcam.
- Cyclodextrin Inclusion Complexation: Technical Support Center. (n.d.). Benchchem.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Pardeshi, C. V., et al. (2022). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Pharma Excipients.
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. (n.d.). Benchchem.
- Pardeshi, C. V., et al. (2023). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers, 301(Pt B), 120347.
- Pardeshi, C. V., et al. (2022). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers, 301(9), 120347.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). ACS Publications.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Pardeshi, C. V., et al. (2023). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Manipal Academy of Higher Education.
- High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. (n.d.). PMC - NIH.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. (n.d.). International Journal of Pharmaceutical Investigation.
- Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText.
- Zhong, N., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). PMC.
- Nicolescu, C., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal.
- Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. (2024). Eman.
- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). NIH.
- Sun, J., et al. (n.d.). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. SciELO.
- cyclodextrin inclusion complexes: Topics. (n.d.). Science.gov.
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI.
- Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. (n.d.).
- Comparative effects of β-cyclodextrin, HP-β-cyclodextrin and SBE7-β-cyclodextrin on the solubility and dissolution of docetaxel via inclusion complexation. (n.d.). ResearchGate.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
- Auxiliary Substances for Enhancement of Complexation Efficiency and Dissolution Rate of Drug-Cyclodextrin Complexes. (2024). Impactfactor.
- Sparing methylation of beta-cyclodextrin mitigates cytotoxicity and permeability induction in respiratory epithelial cell layers in vitro. (2009). PubMed.
- Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (n.d.). NIH.
- Cyclodextrins. (n.d.). PubMed.
- Preparation and characterization of β-cyclodextrin grafted N-maleoyl chitosan nanoparticles for drug delivery. (n.d.). PMC - PubMed Central.
- Tosyl-β-cyclodextrin. (n.d.). Ruixibiotech.
- Drug/cyclodextrin: beyond inclusion complexation. (2011). Semantic Scholar.
- The Crucial Role of Sulfobutyl Ether Beta-Cyclodextrin in Enhancing Drug Solubility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. (2019). Semantic Scholar.
- Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. (n.d.). PMC - NIH.
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). PMC - NIH.
- Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. (2014).
- Methods to enhance the complexation efficiency of cylodextrins. (2025). ResearchGate.
- Menard, F. A. (n.d.). A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA. DigitalCommons@URI.
- Preparation and characterization of β-cyclodextrin grafted N-maleoyl chitosan nanoparticles for drug delivery. (n.d.). PubMed.
- Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety. (2020). MDPI.
- Beta-Cyclodextrin as a Key Component in Advanced Drug Delivery Systems. (n.d.).
- Çetintaş, İ. (2024). Synthesis and characterization of b-cyclodextrin polymers and its performance as a drug carrier. Inorganic and Nano-Metal Chemistry, 55(8).
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of β-cyclodextrin grafted N-maleoyl chitosan nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tosyl-β-cyclodextrin - Ruixibiotech [ruixibiotech.com]
- 11. nbinno.com [nbinno.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publishing.emanresearch.org [publishing.emanresearch.org]
- 16. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avensonline.org [avensonline.org]
- 18. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety | MDPI [mdpi.com]
- 19. Sparing methylation of beta-cyclodextrin mitigates cytotoxicity and permeability induction in respiratory epithelial cell layers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation and characterization of β-cyclodextrin grafted N-maleoyl chitosan nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Drug Development Professionals: Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin vs. Hydroxypropyl-beta-cyclodextrin
In the landscape of pharmaceutical formulation, the quest for enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs is a perpetual challenge. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools in this endeavor.[1][2] Among the various derivatives, Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (Ts-β-CD) and Hydroxypropyl-beta-cyclodextrin (HP-β-CD) are two prominent options, each with distinct characteristics that merit a detailed comparative analysis. This guide provides an in-depth examination of these two cyclodextrin derivatives to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation strategies.
Structural and Physicochemical Distinctions: The Foundation of Functional Differences
The primary difference between Ts-β-CD and HP-β-CD lies in their chemical modification from the parent β-cyclodextrin (β-CD) molecule.
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (Ts-β-CD) is a regioselectively modified β-CD where a single hydroxyl group at the C-2 position of one of the glucose units is substituted with a p-toluenesulfonyl (tosyl) group.[3][4][5][6] This modification introduces a bulky, moderately hydrophobic group, which can influence its inclusion complex formation and provides a reactive site for further chemical modifications. The synthesis of mono-2-O-tosyl-β-cyclodextrin is a key process for creating multifunctional systems in supramolecular chemistry, though it often presents challenges in achieving high yields and purity.[4]
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a derivative where hydroxypropyl groups are randomly substituted at the 2, 3, and 6-hydroxyl positions of the glucose units of β-CD.[7][8] This substitution disrupts the hydrogen bonding network of the parent β-CD, significantly increasing its aqueous solubility and reducing its crystallinity.[9][10] The degree of substitution (D.S.) of the hydroxypropyl groups can vary, which in turn affects its properties and performance.[11]
Below is a diagram illustrating the structural differences between these two cyclodextrins.
Caption: Structural comparison of Ts-β-CD and HP-β-CD.
A summary of their key physicochemical properties is presented in the table below.
| Property | Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Modification | Single p-toluenesulfonyl group at the C-2 position | Multiple hydroxypropyl groups at C-2, C-3, and C-6 positions |
| Solubility in Water | Lower than HP-β-CD, but improved over native β-CD | Significantly high (>500 mg/mL), much greater than native β-CD[12] |
| Molecular Weight | Approximately 1289.17 g/mol [3] | Varies with the degree of substitution (typically around 1375-1541 g/mol )[8][13] |
| Nature | Crystalline solid | Amorphous, white powder[8][12] |
| Primary Application Focus | Intermediate for further chemical synthesis, specific molecular recognition | Solubilizing agent, stabilizer, and bioavailability enhancer in formulations[8][13] |
Performance in Drug Formulation: A Head-to-Head Comparison
The distinct structural features of Ts-β-CD and HP-β-CD translate into different performance characteristics in drug formulation, particularly in their ability to enhance solubility and modulate drug release.
Solubility Enhancement
HP-β-CD is widely recognized for its exceptional ability to increase the aqueous solubility of poorly soluble drugs.[1][2][13] The hydroxypropyl groups enhance its hydrophilicity and create a more flexible and accessible cavity, allowing for efficient inclusion of a wide range of hydrophobic guest molecules.[7] Numerous studies have demonstrated significant solubility enhancement for various drugs when complexed with HP-β-CD. For instance, the solubility of curcumin was found to be significantly higher when complexed with HP-β-CD compared to β-CD.[14]
Ts-β-CD , while also capable of forming inclusion complexes, is generally not employed as a primary solubilizing agent in the same vein as HP-β-CD. Its primary utility often lies in its role as a versatile intermediate for the synthesis of other functionalized cyclodextrins. The tosyl group can act as a leaving group, enabling the introduction of various other functionalities to the cyclodextrin scaffold.[15][16] However, the presence of the tosyl group can influence the binding affinity for specific guest molecules, potentially leading to selective complexation.
Inclusion Complex Formation and Stability
The stability of the inclusion complex, often quantified by the stability constant (K), is a crucial factor in determining the effectiveness of a cyclodextrin.
HP-β-CD typically forms inclusion complexes with a 1:1 stoichiometry with many drug molecules, and the phase solubility diagrams are often of the AL-type, indicating a linear increase in guest solubility with cyclodextrin concentration.[9][17] The stability constants can vary widely depending on the guest molecule. For example, the apparent stability constant for the complex of flibanserin with HP-β-CD was determined to be 372.54 M⁻¹.[9] In a comparative study with menthol, HP-β-CD showed a significantly higher inclusion equilibrium constant (K=3188.62 L·mol⁻¹) compared to β-CD (K=818.73 L·mol⁻¹).[17]
Ts-β-CD 's complexation behavior is more nuanced. The tosyl group can either participate in the binding of the guest molecule through additional interactions or sterically hinder the inclusion process, depending on the guest's structure. This specificity can be advantageous in applications requiring selective recognition.
Toxicity and Safety Profile
The safety of excipients is paramount in drug development.
HP-β-CD has an extensive and well-documented safety profile and is considered to be a toxicologically benign excipient.[18][19] It is generally well-tolerated in animal models and humans, particularly when administered orally.[18][19] The main reported adverse event with high oral doses is diarrhea.[18][19] Intravenous administration has been associated with reversible histopathological changes in the lungs, liver, and kidneys at high doses.[18] The toxicity can also be influenced by the degree of substitution.[11]
The toxicity profile of Ts-β-CD is less extensively documented in the context of direct pharmaceutical applications, as it is more commonly used as a synthetic intermediate. Its safety for direct use in final drug formulations would require thorough toxicological evaluation.
Experimental Protocol: Phase Solubility Study
To empirically compare the solubilizing capacity of Ts-β-CD and HP-β-CD for a specific drug candidate, a phase solubility study is a fundamental and informative experiment.
Objective: To determine the effect of increasing concentrations of Ts-β-CD and HP-β-CD on the aqueous solubility of a poorly water-soluble drug and to calculate the stability constant (K) of the inclusion complexes.
Materials:
-
Drug substance (e.g., a poorly water-soluble model drug)
-
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (Ts-β-CD)
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Distilled or deionized water
-
Appropriate buffer solution (if pH control is necessary)
-
Conical flasks or vials
-
Shaking water bath or orbital shaker
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of both Ts-β-CD and HP-β-CD at varying concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Addition of Excess Drug: Add an excess amount of the drug to each cyclodextrin solution in separate flasks. The amount of drug should be sufficient to ensure that a saturated solution is formed and solid drug remains.
-
Equilibration: Seal the flasks and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.
-
Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each flask and filter it through a 0.45 µm syringe filter to remove undissolved drug particles.
-
Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug (solubility) against the concentration of the cyclodextrin. If a linear relationship (AL-type diagram) is observed, the stability constant (K) for a 1:1 complex can be calculated using the Higuchi-Connors equation: K = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the drug in the absence of the cyclodextrin.
The following diagram illustrates the workflow for a phase solubility study.
Caption: Workflow for a phase solubility study.
Conclusion and Recommendations
The choice between Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin and Hydroxypropyl-beta-cyclodextrin is fundamentally driven by the intended application.
HP-β-CD is the undisputed choice for general-purpose solubility enhancement of a wide array of poorly soluble drugs intended for oral, parenteral, and other routes of administration.[1][8][13] Its high water solubility, established safety profile, and proven efficacy make it a reliable and versatile excipient in pharmaceutical development.[13][18][19]
Ts-β-CD , on the other hand, should be viewed as a specialized tool. Its primary strength lies in its utility as a chemical intermediate for the synthesis of novel, tailor-made cyclodextrin derivatives.[15][16] Researchers aiming to develop cyclodextrin-based systems with specific functionalities, such as targeted drug delivery or stimuli-responsive release, will find Ts-β-CD to be an invaluable starting material. Its application as a direct solubilizer in a final formulation is less common and would necessitate a compelling rationale based on specific drug-excipient interactions and a thorough safety assessment.
References
- Vertex AI Search. (n.d.). Understanding Hydroxypropyl-beta-cyclodextrin: Properties, Applications, and Benefits.
- Hylanda Chemical. (2025, October 19). Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications.
- Alfa Chemistry. (n.d.). A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications.
- ChemicalBook. (n.d.). 2-Hydroxypropyl-β-cyclodextrin.
- Wisdomlib. (2025, July 31). Hydroxypropyl-beta-cyclodextrin: Significance and symbolism.
- Final Draft. (n.d.). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.
- Organic Syntheses Procedure. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN.
- MCE. (n.d.). Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin.
- Kordopati, G. G., Konstantinou, N.-M., & Tsivgoulis, G. M. (n.d.). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin.
- NIH. (n.d.). Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement.
- NIH. (n.d.). Mono-6-Substituted Cyclodextrins—Synthesis and Applications.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed. (n.d.). [Difference in inclusion behavior of β-cyclodextrin and hydroxypropyl-β-cyclodextrin with menthol].
- TCI Chemicals. (n.d.). Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin.
- Biosynth. (n.d.). Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin.
- ChemicalBook. (n.d.). MONO-2-O-(P-TOLUENESULFONYL)-BETA-CYCLODEXTRIN.
- PubMed. (2016, November 20). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution.
- PubMed. (2005, October). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review.
- PubMed Central. (n.d.). Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes.
- ResearchGate. (2025, August 6). (PDF) Comparative Curcumin Solubility Enhancement Study of β-Cyclodextrin (βCD) and its Derivative Hydroxypropyl-β-Cyclodextrin (HPβCD).
- Guidechem. (2024, June 20). Hydroxypropyl Beta Cyclodextrin Toxicity: Safety Measures & Applications.
- MDPI. (n.d.). Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods.
- PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications.
- MDPI. (n.d.). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications.
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin | 84216-71-7 | TCI AMERICA [tcichemicals.com]
- 6. MONO-2-O-(P-TOLUENESULFONYL)-BETA-CYCLODEXTRIN CAS#: 84216-71-7 [m.chemicalbook.com]
- 7. alfachemic.com [alfachemic.com]
- 8. 2-Hydroxypropyl-β-cyclodextrin | 128446-35-5 [chemicalbook.com]
- 9. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods | MDPI [mdpi.com]
- 13. Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications - Hylanda Chemical [hylandachemical.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Difference in inclusion behavior of β-cyclodextrin and hydroxypropyl-β-cyclodextrin with menthol] [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to Assessing the Enantioselectivity of Modified Cyclodextrins
In the landscape of chiral separations, particularly within the pharmaceutical and biotechnology sectors, the quest for efficient and reliable enantioselective methods is paramount.[1][2] Among the diverse array of chiral selectors, modified cyclodextrins have carved a significant niche due to their versatile chiral recognition capabilities.[2] This guide provides an in-depth comparison of the enantioselectivity of different modified cyclodextrins, grounded in experimental data and established methodologies. We will explore the underlying principles of chiral recognition, compare the performance of various derivatives, and provide detailed protocols for assessing their efficacy.
The Foundation of Enantioselectivity: Understanding Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone or torus shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[2][3] This unique structure allows them to form inclusion complexes with a wide variety of guest molecules, a fundamental aspect of their application in chiral separations.[2][4] Native cyclodextrins, namely α-, β-, and γ-cyclodextrin, are composed of six, seven, and eight glucopyranose units, respectively.[3][5] While inherently chiral, their enantioselective potential is often enhanced through chemical modification of the hydroxyl groups on their rims.[4][6]
The mechanism of chiral recognition by cyclodextrins is a complex interplay of several interactions.[5][7] It is widely accepted that a "three-point interaction" model is often necessary for effective chiral discrimination.[5] These interactions can include:
-
Inclusion Complexation: The hydrophobic cavity of the cyclodextrin preferentially includes a nonpolar part of the analyte molecule.
-
Hydrogen Bonding: Interactions between the hydroxyl groups on the cyclodextrin rim and polar functional groups on the analyte.
-
Dipole-Dipole Interactions: Electrostatic interactions that contribute to the stability of the diastereomeric complexes formed between the cyclodextrin and the individual enantiomers.
-
Steric Hindrance: The spatial arrangement of the cyclodextrin and its substituents can create steric barriers that favor the binding of one enantiomer over the other.
The stability of the formed diastereomeric complexes is a key determinant of enantioseparation. A greater difference in the stability constants between the two enantiomer-cyclodextrin complexes leads to better chiral resolution.[5]
A Comparative Analysis of Modified Cyclodextrins
The modification of native cyclodextrins can significantly enhance their enantioselective capabilities by introducing new interaction sites and altering their solubility and structural rigidity.[4][6] Here, we compare some of the most commonly employed modified cyclodextrins.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Hydroxypropylation is a common modification that increases the aqueous solubility of β-cyclodextrin and introduces additional chiral centers. HP-β-CD is a versatile chiral selector used in both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[8][9]
-
Mechanism of Action: The hydroxypropyl groups extend the chiral environment of the cyclodextrin cavity, providing more opportunities for hydrogen bonding and steric interactions.[8][10]
-
Performance: HP-β-CD has demonstrated excellent enantioselectivity for a wide range of compounds, including peptides, antihistamines, and various pharmaceuticals.[8][11] For instance, in CE, it has been successfully used to achieve baseline separation of peptide enantiomers.[8] In HPLC, it can be used as a chiral mobile phase additive to resolve β-substituted-2-phenylpropionic acids.[9] The concentration of HP-β-CD in the mobile phase is a critical parameter that influences retention and resolution.[9]
Sulfated-β-Cyclodextrin (S-β-CD)
Sulfated cyclodextrins are anionic derivatives that introduce strong electrostatic interaction capabilities. This makes them particularly effective for the separation of positively charged analytes.[12][13]
-
Mechanism of Action: The negatively charged sulfate groups can engage in strong electrostatic interactions with cationic analytes, in addition to the inclusion complexation within the cavity.[12][13] The degree of sulfation can also influence the enantioselectivity.[12]
-
Performance: S-β-CD has shown remarkable success in resolving a variety of basic drugs, including antihistamines, antidepressants, and phenylhydantoins in HPLC.[12] In CE, the countercurrent mobility of the negatively charged S-β-CD relative to cationic analytes enhances separation efficiency, often requiring lower concentrations compared to neutral cyclodextrins.[11] Studies have shown that S-β-CD can provide better resolution for cationic racemic compounds compared to neutral derivatives like HP-β-CD.[11]
Carboxymethyl-β-Cyclodextrin (CM-β-CD)
Similar to sulfated cyclodextrins, carboxymethylated derivatives are anionic and offer enhanced enantioselectivity for basic compounds.
-
Mechanism of Action: The carboxylic acid groups provide sites for electrostatic interactions and hydrogen bonding. The position of the carboxymethyl group on the cyclodextrin skeleton can significantly influence its enantioseparation capabilities.[14]
-
Performance: CM-β-CD has been effectively used as a chiral selector in CE for the enantiomeric separation of various neurotransmitters like adrenaline, ephedrine, and propranolol.[15][16] The enantioselectivity of monosubstituted CM-β-CDs has been shown to be highly dependent on the specific regioisomer, with some isomers exhibiting better performance than native β-cyclodextrin.[14]
Methylated-β-Cyclodextrins (e.g., Randomly Methylated-β-CD, Permethylated-β-CD)
Methylation of the hydroxyl groups on the cyclodextrin rim alters the hydrophobicity of the cavity and can significantly impact chiral recognition.
-
Mechanism of Action: Methylation can deepen the hydrophobic cavity and modify the hydrogen bonding capacity at the rim. The degree and pattern of methylation play a crucial role in determining the enantioselectivity.
-
Performance: Permethylated β-cyclodextrin has been used as a chiral stationary phase in reversed-phase HPLC for the separation of chiral pesticides.[17] Randomly methylated β-cyclodextrins are also widely used and have shown broad applicability.
Performance Comparison Summary
| Modified Cyclodextrin | Primary Interaction Mechanisms | Typical Applications | Key Advantages |
| Hydroxypropyl-β-CD | Inclusion complexation, Hydrogen bonding, Steric interactions | Peptides, Antihistamines, Various pharmaceuticals | High aqueous solubility, Versatile |
| Sulfated-β-CD | Inclusion complexation, Electrostatic interactions | Basic drugs (antihistamines, antidepressants) | Strong interaction with cations, High efficiency in CE |
| Carboxymethyl-β-CD | Inclusion complexation, Electrostatic interactions, Hydrogen bonding | Neurotransmitters, Basic compounds | pH-tunable charge, Regioisomer-dependent selectivity |
| Methylated-β-CDs | Inclusion complexation, Hydrophobic interactions | Pesticides, Aromatic compounds | Modified cavity hydrophobicity |
Experimental Protocols for Assessing Enantioselectivity
The two most common techniques for evaluating the enantioselectivity of modified cyclodextrins are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Chiral HPLC Method Development Workflow
The development of a robust chiral HPLC method is a systematic process.[1]
Caption: A general workflow for the development and validation of a chiral HPLC method.
Step-by-Step Protocol for Chiral HPLC using a Cyclodextrin-Based Chiral Stationary Phase (CSP):
-
Column Selection: Choose a commercially available column with the desired modified cyclodextrin bonded to a silica support.
-
Mobile Phase Preparation: Prepare a series of mobile phases. For reversed-phase mode, this typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for ionizable analytes.
-
Initial Screening: Inject the racemic mixture onto the column using different mobile phase compositions. Monitor the chromatogram for any signs of peak splitting or broadening, which may indicate partial separation.
-
Optimization:
-
Organic Modifier: Vary the type and percentage of the organic modifier.
-
Buffer pH and Concentration: Adjust the pH and concentration of the buffer to optimize the ionization state of the analyte and its interaction with the CSP.
-
Temperature: Evaluate the effect of column temperature on resolution and retention time.
-
Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution.
-
-
Data Analysis: Calculate the key chromatographic parameters:
-
Retention Factor (k'): (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.
-
Selectivity Factor (α): k'_2 / k'_1, where k'_1 and k'_2 are the retention factors of the first and second eluting enantiomers, respectively. An α value greater than 1 indicates separation.
-
Resolution (R_s): 2(t_{R2} - t_{R1}) / (w_1 + w_2), where t_{R1} and t_{R2} are the retention times and w_1 and w_2 are the peak widths at the base for the two enantiomers. A resolution of R_s > 1.5 is generally considered baseline separation.[1][18]
-
Chiral Capillary Electrophoresis Method Development
CE is a powerful technique for chiral separations, often offering high efficiency and low sample consumption.[3]
Caption: Workflow for developing a chiral separation method using Capillary Electrophoresis.
Step-by-Step Protocol for Chiral CE using a Modified Cyclodextrin as a Buffer Additive:
-
Capillary Preparation: Condition a new fused-silica capillary by flushing with sodium hydroxide, water, and finally the background electrolyte (BGE).
-
BGE and Chiral Selector Preparation: Prepare a BGE at the desired pH and concentration (e.g., 25 mM phosphate buffer at pH 2.5).[19] Dissolve the modified cyclodextrin in the BGE at a starting concentration (e.g., 5-20 mM).[15]
-
Sample Injection: Inject the racemic sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Electrophoretic Separation: Apply a voltage across the capillary. The separated enantiomers will be detected as they pass through the detector window.
-
Optimization:
-
Cyclodextrin Type and Concentration: Screen different modified cyclodextrins and vary their concentration in the BGE. The resolution often increases with selector concentration up to an optimal point.[19]
-
BGE pH: The pH of the BGE is crucial as it affects the charge of the analyte and, for charged cyclodextrins, the selector itself.
-
Applied Voltage: Higher voltages generally lead to shorter analysis times but can cause Joule heating, which may affect resolution.
-
Temperature: Controlling the capillary temperature can improve reproducibility and resolution.
-
-
Data Analysis: Determine the migration times of the enantiomers and calculate the resolution. The migration order can be reversed depending on the type and concentration of the cyclodextrin.[18]
Causality in Experimental Choices: A Deeper Dive
The selection of a particular modified cyclodextrin and the optimization of experimental parameters are not arbitrary but are based on a sound understanding of the underlying chemical principles.
-
Analyte Properties: The chemical structure, pKa, and hydrophobicity of the analyte are the primary determinants for choosing a suitable modified cyclodextrin. For instance, basic analytes with a positive charge are excellent candidates for separation using anionic cyclodextrins like S-β-CD or CM-β-CD due to the favorable electrostatic interactions.[11][12][15]
-
pH Control: For ionizable analytes, controlling the pH of the mobile phase or BGE is critical. By adjusting the pH, one can modulate the charge of the analyte, thereby influencing its interaction with charged cyclodextrins and its retention or migration behavior.
-
Organic Modifiers in HPLC: The type and concentration of the organic modifier in the mobile phase affect the inclusion of the analyte into the cyclodextrin cavity. A higher concentration of a strongly eluting organic solvent can reduce retention by competing with the analyte for the cavity.
-
Temperature Effects: Thermodynamic studies have shown that enantioselectivity can be temperature-dependent.[20] Lowering the temperature often, but not always, enhances resolution by increasing the stability differences of the diastereomeric complexes.
Conclusion and Future Perspectives
Modified cyclodextrins are indispensable tools in the field of chiral separations. A systematic approach to method development, guided by an understanding of the analyte's properties and the principles of chiral recognition, is key to achieving successful and robust enantioseparations. The continued development of novel cyclodextrin derivatives with tailored functionalities promises to further expand the scope and efficiency of chiral analysis, enabling researchers to tackle increasingly complex separation challenges in drug discovery and development.
References
- Cyclodextrin Complexes: Chiral Recognition and Complexation Behaviour. PubMed.
- A sulfated cyclodextrin chiral stationary phase for high-performance liquid chromatography. Analytical Chemistry.
- Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules.
- Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Sensors.
- Selective modifications at the different positions of cyclodextrins: a review of strategies. Beilstein Journal of Organic Chemistry.
- Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules.
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
- Method development and validation for the chiral separation of peptides in the presence of cyclodextrins using capillary electrophoresis and experimental design. Journal of Chromatography A.
- Application of carboxymethyl-beta-cyclodextrin as a chiral selector in capillary electrophoresis for enantiomer separation of selected neurotransmitters. Journal of Chromatography A.
- Modified Cyclodextrins for Chiral Separation. ResearchGate.
- Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography. Analyst.
- Chiral Recognition Thermodynamics of β-Cyclodextrin: The Thermodynamic Origin of Enantioselectivity and the Enthalpy−Entropy Compensation Effect. Journal of the American Chemical Society.
- Chromatographic and spectroscopic studies on the chiral recognition of sulfated beta-cyclodextrin as chiral mobile phase additive enantiomeric separation of a chiral amine. PubMed.
- Comparison of chiral recognition capabilities of cyclodextrins for the separation of basic drugs in capillary zone electrophoresis. Journal of Chromatography A.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules.
- Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International.
- Modification Reactions of Cyclodextrins and the Chemistry of Modified Cyclodextrins. Molecules.
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules.
- The study of enantioselectivity of all regioisomers of mono-carboxymethyl-β-cyclodextrin used as chiral selectors in CE. ResearchGate.
- Combined use of ionic liquid and hydroxypropyl-β-cyclodextrin for the enantioseparation of ten drugs by capillary electrophoresis. Journal of Separation Science.
- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances.
- Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. Journal of Chromatographic Science.
- Method development and validation for the chiral separation of peptides in the presence of cyclodextrins using capillary electrophoresis and experimental design. Semantic Scholar.
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules.
- Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society.
- Modified Cyclodextrins for Chiral Separation. National Academic Digital Library of Ethiopia.
- Chiral HPLC Separations. Phenomenex.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Application of carboxymethyl-beta-cyclodextrin as a chiral selector in capillary electrophoresis for enantiomer separation of selected neurotransmitters. Semantic Scholar.
- A Simple and Cost-effective Synthesis of Sulfated β-cyclodextrin and its Application as Chiral Mobile Phase Additive i. ChemRxiv.
- Use of hydroxypropyl- and hydroxyethyl-derivatized β-cyclodextrins for the thin-layer chromatographic separation of enantiomers and diastereomers. Journal of Chromatography A.
- Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. Molecules.
- Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. MDPI.
- Taste for Chiral Guests: Investigating the Stereoselective Binding of Peptides to β-Cyclodextrins. The Journal of Physical Chemistry B.
- Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Semantic Scholar.
- Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. PubMed.
- Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography. Journal of the Chinese Chemical Society.
- Selective modifications at the different positions of cyclodextrins: a review of strategies. ResearchGate.
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Journal of Separation Science.
- Preparation and Enantioseparation of a New Click Derived β-Cyclodextrin Chiral Stationary Phase. Journal of Chromatographic Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin complexes: chiral recognition and complexation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation for the chiral separation of peptides in the presence of cyclodextrins using capillary electrophoresis and experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined use of ionic liquid and hydroxypropyl-β-cyclodextrin for the enantioseparation of ten drugs by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of chiral recognition capabilities of cyclodextrins for the separation of basic drugs in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sulfated cyclodextrin chiral stationary phase for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatographic and spectroscopic studies on the chiral recognition of sulfated beta-cyclodextrin as chiral mobile phase additive enantiomeric separation of a chiral amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of carboxymethyl-beta-cyclodextrin as a chiral selector in capillary electrophoresis for enantiomer separation of selected neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Validation of a Capillary Electrophoresis Method with a Tosylated Cyclodextrin Selector
For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable and reproducible results. This is particularly true for the enantioselective analysis of chiral compounds, where the therapeutic efficacy of a drug can be intrinsically linked to a specific stereoisomer. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, speed, and low sample consumption.[1] The success of such separations often hinges on the judicious choice of a chiral selector, a compound that interacts stereoselectively with the enantiomers.
This guide provides an in-depth exploration of the validation of a capillary electrophoresis method employing a tosylated cyclodextrin as the chiral selector. We will delve into the causality behind experimental choices, present detailed protocols for each validation parameter, and compare the performance of tosylated cyclodextrins with other alternatives, supported by illustrative experimental data.
The Power of Chiral Selectors in Capillary Electrophoresis
Capillary electrophoresis separates molecules based on their differential migration in an electric field.[2][3] For chiral compounds, which have identical physical and chemical properties in a non-chiral environment, separation requires the introduction of a chiral selector into the background electrolyte (BGE).[2][4] This selector forms transient diastereomeric complexes with the enantiomers.[5] The differing stabilities of these complexes lead to different migration times, enabling their separation.[5]
Cyclodextrins (CDs), cyclic oligosaccharides with a truncated cone structure, are the most widely used chiral selectors in CE.[6][7] Their hydrophobic inner cavity and hydrophilic outer surface allow for the formation of inclusion complexes with a variety of guest molecules. To enhance their enantioselective capabilities, native cyclodextrins are often chemically modified.[8]
Why Tosylated Cyclodextrins? A Comparative Advantage
Tosylated cyclodextrins are a class of derivatized CDs where one or more of the primary hydroxyl groups are substituted with a tosyl (p-toluenesulfonyl) group.[9] This modification imparts unique properties that can offer significant advantages over other cyclodextrin derivatives.
The tosyl group is a bulky, aromatic moiety that can introduce additional interaction sites for chiral recognition. These interactions can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, in addition to the inclusion complexation within the cyclodextrin cavity. This multi-modal interaction potential can lead to enhanced enantioselectivity for a broader range of analytes compared to native or other single-point modified cyclodextrins.[10]
Furthermore, the synthesis of single-isomer tosylated cyclodextrins is well-established, ensuring a high degree of purity and batch-to-batch consistency, which is crucial for the reproducibility of a validated analytical method.[9][11]
A comparison of tosylated cyclodextrins with other common chiral selectors is presented in the table below:
| Chiral Selector | Principle of Chiral Recognition | Advantages | Limitations |
| Tosylated Cyclodextrins | Inclusion complexation, hydrogen bonding, π-π stacking, dipole-dipole interactions. | High enantioselectivity, broad applicability, good reproducibility with single-isomer forms.[10] | Can have limited aqueous solubility depending on the degree of substitution. |
| Native Cyclodextrins (α, β, γ) | Primarily inclusion complexation. | Readily available, cost-effective. | Lower enantioselectivity for some compounds. |
| Sulfated Cyclodextrins | Inclusion complexation, electrostatic interactions. | Excellent for separating basic compounds, can be used in counter-current mode.[12][13] | Can generate high currents, potentially leading to Joule heating.[13] |
| Hydroxypropyl Cyclodextrins | Inclusion complexation, hydrogen bonding. | High aqueous solubility. | May have lower enantioselectivity compared to more specifically derivatized CDs. |
| Proteins (e.g., bovine serum albumin) | Hydrophobic and electrostatic interactions at specific binding sites. | High enantioselectivity for certain drug classes.[14] | Can be prone to denaturation, limited stability of the capillary coating. |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for this process, which we will adapt for our CE method.[15][16][17]
Caption: A typical workflow for the development and validation of a capillary electrophoresis method.
Experimental Protocol: General CE Conditions
The following general conditions will serve as the starting point for the validation experiments. Optimization of these parameters is a critical first step in method development.
-
Instrument: Any commercially available capillary electrophoresis system.
-
Capillary: Fused-silica capillary, 50 µm I.D., 360 µm O.D., effective length 40 cm, total length 50.2 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5, containing the optimized concentration of a single-isomer mono-6-tosyl-β-cyclodextrin.
-
Applied Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
Validation Parameters: Protocols and Data Interpretation
Specificity
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[18] In the context of a chiral separation, this also means demonstrating that the method can separate the enantiomers from each other and from any achiral impurities.
Experimental Protocol:
-
Prepare a solution of the racemic analyte.
-
Prepare a solution containing each of the potential impurities and degradation products individually.
-
Prepare a spiked sample containing the racemic analyte and all potential impurities and degradation products.
-
Inject and analyze each of these solutions using the developed CE method.
-
Compare the electropherograms to ensure that the peaks for the two enantiomers are well-resolved from each other and from all other peaks.
Data Interpretation:
The method is considered specific if the resolution between the two enantiomer peaks is greater than 1.5 and if there is baseline separation between the enantiomer peaks and any other peaks present in the electropherogram.
Linearity and Range
Causality: Linearity demonstrates that the response of the detector is directly proportional to the concentration of the analyte over a specified range.[18][19] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[18]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of the analyte, spanning a range of 50% to 150% of the expected working concentration. For the enantiomeric impurity, the range should typically cover from the limit of quantitation (LOQ) to 120% of the specification limit.
-
Inject each standard in triplicate.
-
Plot the peak area of each enantiomer against its concentration.
-
Perform a linear regression analysis on the data.
Data Interpretation:
| Parameter | Acceptance Criteria | Example Data (Enantiomer 1) |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9995 |
| Y-intercept | Close to zero | 1.23 mAU*s |
| Range | Defined by the lowest and highest standards | 0.5 µg/mL to 15 µg/mL |
Accuracy
Causality: Accuracy is the closeness of the measured value to the true value.[18] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (low, medium, and high) within the established range.
-
For each concentration level, prepare three replicate samples by spiking a known amount of the analyte into the sample matrix.
-
Analyze the samples and calculate the percentage recovery for each.
Data Interpretation:
| Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Low (80%) | 99.2 | 98.0 - 102.0 |
| Medium (100%) | 100.5 | 98.0 - 102.0 |
| High (120%) | 101.1 | 98.0 - 102.0 |
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol:
-
Repeatability:
-
Prepare six identical samples of the analyte at the target concentration.
-
Analyze all six samples on the same day, with the same instrument, and by the same analyst.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different instrument (if available), and/or by a different analyst.
-
Data Interpretation:
| Precision Level | Parameter | Acceptance Criteria | Example Data |
| Repeatability | % RSD of Peak Area | ≤ 2.0% | 0.8% |
| Intermediate Precision | % RSD of Peak Area | ≤ 3.0% | 1.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18] The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][20]
Experimental Protocol:
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
Determine the S/N for a series of low-concentration samples.
-
LOD is typically the concentration at which the S/N is 3:1.
-
LOQ is typically the concentration at which the S/N is 10:1.
-
Data Interpretation:
| Parameter | S/N Ratio | Example Concentration |
| LOD | 3:1 | 0.1 µg/mL |
| LOQ | 10:1 | 0.3 µg/mL |
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][18] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
BGE pH (± 0.2 units)
-
Tosylated cyclodextrin concentration (± 5%)
-
Applied voltage (± 10%)
-
Capillary temperature (± 2°C)
-
-
Analyze a standard solution under each of these modified conditions.
-
Evaluate the effect on the resolution of the enantiomers and the quantitation of the analyte.
Data Interpretation:
The method is considered robust if the resolution remains ≥ 1.5 and the quantitative results are not significantly affected by these small variations.
Visualizing the Chiral Separation Mechanism
The separation of enantiomers using a tosylated cyclodextrin is a dynamic process involving the formation of transient diastereomeric complexes.
Caption: Mechanism of chiral separation using a tosylated cyclodextrin selector in CE.
Conclusion
The validation of a capillary electrophoresis method with a tosylated cyclodextrin selector is a rigorous but essential process for ensuring the quality and reliability of enantioselective analyses. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers can have a high degree of confidence in their results. The unique properties of tosylated cyclodextrins, including their potential for multi-modal interactions, make them a powerful tool in the analytical chemist's arsenal for tackling challenging chiral separations. This guide provides a comprehensive framework for the successful validation of such methods, empowering scientists to generate high-quality data for research, development, and quality control.
References
-
Development and validation of a capillary electrophoresis method for determination of enantiomeric purity and related substances - CONICET. (2013). Electrophoresis, 34(21), 3051-3057. Available from: [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Chromatography Today. Available from: [Link]
-
Schurig, V. (2004). Enantiomer Separations in Capillary Electrophoresis in the Case of Equal Binding Constants of the Enantiomers with a Chiral Selector: Commentary on the Feasibility of the Concept. Analytical Chemistry, 76(13), 200A-204A. Available from: [Link]
-
Tang, W., Ng, S. C., & Sun, D. (Eds.). (2016). Modified Cyclodextrins for Chiral Separation. Springer. Available from: [Link]
-
Nishi, H., Izumoto, S., Nakamura, K., Nakai, H., & Sato, T. (1995). Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins. Journal of Chromatography A, 709(1), 125-135. Available from: [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Available from: [Link]
-
Chiral Separations by Non-Aqueous Capillary Electrophoresis in DMSO-based Background Electrolytes. (2013). Journal of Chromatography A, 1316, 148-154. Available from: [Link]
-
A family of single-isomer positively charged cyclodextrins as chiral selectors for capillary electrophoresis: mono-6A-butylammonium-6A-deoxy-beta-cyclodextrin tosylate. (2005). Electrophoresis, 26(16), 3125-3133. Available from: [Link]
-
Varenne, A., Descroix, S., & Gareil, P. (2001). Quantitative Analysis in Capillary Electrophoresis: Transformation of Raw Electropherograms into Continuous Distributions. Analytical Chemistry, 73(15), 3624-3635. Available from: [Link]
-
Capillary Electrophoresis. (n.d.). Instructables. Available from: [Link]
-
Scriba, G. K. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(6), 1145. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available from: [Link]
-
Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1017-1022. Available from: [Link]
-
Effects of background electrolyte composition and addition of selectors on separation selectivity in nonaqueous capillary electrophoresis. (2003). Journal of Chromatography A, 990(1-2), 3-18. Available from: [Link]
-
Chiral Selectors in Capillary Electrophoresis. (2019). Journal of Pharmaceutical and Biomedical Analysis, 175, 112767. Available from: [Link]
-
Yuan, H., Thompson, R. A., & Ellison, D. K. (2002). ENANTIOMERIC SEPARATION OF A DRUG SUBSTANCE USING CAPILLARY ELECTROPHORESIS WITH SULFATED-β-CYCLODEXTRIN. Journal of Liquid Chromatography & Related Technologies, 25(19), 2999-3015. Available from: [Link]
-
Experimental setup for capillary electrophoresis. (n.d.). ResearchGate. Available from: [Link]
-
Quantitative Analysis in Capillary Electrophoresis: Transformation of Raw Electropherograms Into Continuous Distributions. (2015). Analytical Chemistry, 87(3), 1537-1545. Available from: [Link]
-
Sänger-van de Griend, C. E., & Gröningsson, K. (1996). Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound. Journal of Pharmaceutical and Biomedical Analysis, 14(3), 295-304. Available from: [Link]
-
Crini, G. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(17), 3143. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Available from: [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (2018). Molecules, 23(10), 2533. Available from: [Link]
-
Quantitative analysis by microchip capillary electrophoresis – current limitations and problem-solving strategies. (2008). Analyst, 133(1), 28-40. Available from: [Link]
-
Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. (2002). Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 9-18. Available from: [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). PharmaSOP. Available from: [Link]
-
Interlaboratory method validation of capillary electrophoresis sodium dodecyl sulfate (CE-SDS) methodology for analysis of mAbs. (2021). Electrophoresis, 42(15), 1599-1608. Available from: [Link]
-
Introduction to Capillary Electrophoresis. (n.d.). SCIEX. Available from: [Link]
-
Use of cyclodextrins and maltodextrins in capillary electrophoresis. (2023). University of Helsinki. Available from: [Link]
-
Analytical method validation: A brief review. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 145-154. Available from: [Link]
-
Optimization of background electrolyte composition for simultaneous contactless conductivity and fluorescence detection in capillary electrophoresis of biological samples. (2014). Journal of Chromatography A, 1367, 179-186. Available from: [Link]
-
Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. (2013). LCGC International, 26(11), 630-637. Available from: [Link]
-
Lab 6: Capillary Electrophoresis. (2023). Chemistry LibreTexts. Available from: [Link]
-
Quantitative Analysis of Biomolecules by Capillary Electrophoresis. (n.d.). LinkedIn. Available from: [Link]
-
Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolysates. (2023). Molecules, 28(15), 5789. Available from: [Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2023). Molecules, 28(21), 7304. Available from: [Link]
-
Mono-6-Substituted Cyclodextrins—Synthesis and Applications. (2019). Molecules, 24(11), 2149. Available from: [Link]
-
Analytical Method Validation: Back to Basics, Part II. (2014). LCGC North America, 32(8), 562-571. Available from: [Link]
-
Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. (2019). University of British Columbia. Available from: [Link]
-
Capillary Electrophoresis: Part I. Theoretical and Experimental Background. (1998). Journal of Chemical Education, 75(1), 111. Available from: [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). Pharmaceutics, 15(8), 2043. Available from: [Link]
-
ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency. Available from: [Link]
-
Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins. (2000). Journal of Chromatography A, 875(1-2), 389-401. Available from: [Link]
-
Optimization of the background electrolyte (BGE) composition of the CE-MS method for triptorelin determination. (n.d.). ResearchGate. Available from: [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2023). Molecules, 28(21), 7304. Available from: [Link]
-
Themed collections – Chemical Science Blog. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. (2019). Molecules, 24(18), 3247. Available from: [Link]
Sources
- 1. Chiral separations by non-aqueous capillary electrophoresis in DMSO-based background electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A family of single-isomer positively charged cyclodextrins as chiral selectors for capillary electrophoresis: mono-6A-butylammonium-6A-deoxy-beta-cyclodextrin tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors | Springer Nature Experiments [experiments.springernature.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Drug Release Profiles of Different Cyclodextrin Formulations
This guide provides an in-depth technical comparison of the drug release profiles of various cyclodextrin-based formulations. It is intended for researchers, scientists, and drug development professionals seeking to understand and control the release kinetics of therapeutic agents. We will explore the underlying mechanisms of drug release from cyclodextrin inclusion complexes, compare different cyclodextrin types, and provide detailed experimental protocols for characterization.
The Dynamics of Drug Release from Cyclodextrin Complexes
The encapsulation of poorly soluble drugs within the hydrophobic cavity of cyclodextrins is a well-established method to enhance their aqueous solubility and dissolution rate, which can significantly improve a drug's bioavailability.[1] The release of a drug from a cyclodextrin complex is a dynamic and often rapid process. In an aqueous solution, drug/cyclodextrin complexes are in a constant state of formation and dissociation, with lifetimes typically in the millisecond range or even less.[2][3]
The primary drivers for the dissociation of the drug from the cyclodextrin host in vivo include:
-
Dilution: Upon administration, particularly parenterally, the concentration of the complex decreases significantly, shifting the equilibrium towards dissociation.[2][3]
-
Competitive Displacement: Endogenous molecules can compete with the drug for the cyclodextrin cavity, leading to the release of the drug.[2][4]
-
Binding to Tissues and Plasma Proteins: The drug can be released from the complex to bind to components in plasma and tissues.[2]
While the release is generally fast, the strength of the binding between the drug and the cyclodextrin can influence the dissociation kinetics.[2][3] For drugs that are strongly bound, these other factors become more significant in the release mechanism.[2]
A Comparative Look at Different Cyclodextrin Formulations
The choice of cyclodextrin can significantly impact the drug release profile. The most commonly used cyclodextrins are the natural α-, β-, and γ-cyclodextrins, along with their chemically modified derivatives.[5][6]
-
Natural Cyclodextrins (α, β, γ): These differ in the number of glucose units (6, 7, and 8, respectively), which dictates the size of their hydrophobic cavity.[5][7] β-cyclodextrin is frequently used due to its cavity size being suitable for a wide range of drugs.[5][8] However, its relatively low aqueous solubility can sometimes be a limiting factor.[5][8] α- and γ-cyclodextrins have different cavity sizes and solubilities, making them suitable for different guest molecules.[8][9]
-
Modified Cyclodextrins: To overcome the limitations of natural cyclodextrins, derivatives have been synthesized.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used derivative with significantly higher aqueous solubility and a favorable safety profile.[10][11][12] It is known to enhance the solubility and bioavailability of many poorly soluble drugs.[10][11]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): This is a polyanionic derivative with high aqueous solubility and is used in several FDA-approved injectable products.[10][13][14] The negatively charged sulfonate groups can also enhance complexation with cationic drugs through electrostatic interactions.[10]
-
Methylated-β-cyclodextrins (M-β-CD): Methylation can increase the hydrophobicity of the cavity, potentially leading to stronger binding with some lipophilic drugs.[10][15] Randomly methylated β-cyclodextrin (RM-β-CD) is another derivative with enhanced solubility.[10]
-
-
Cyclodextrin-Based Nanosponges: These are hyper-crosslinked polymers of cyclodextrins that form a three-dimensional network.[16][17][18] This structure creates a multitude of nanocavities, allowing for high drug loading.[17] Cyclodextrin nanosponges can be formulated as hydrogels and are particularly interesting for achieving controlled and prolonged drug release.[16] The release from nanosponges is influenced by the polymer network in addition to the drug-cyclodextrin complex formation.[16]
The following table summarizes data from various studies, illustrating the enhanced dissolution rates achieved with different cyclodextrin formulations compared to the pure drug.
| Drug | Cyclodextrin Derivative | Formulation Type | Time (minutes) | Pure Drug Release (%) | CD Formulation Release (%) | Molar Ratio (Drug:CD) | Dissolution Medium |
| Aceclofenac | β-Cyclodextrin (β-CD) | Inclusion Complex (Kneading) | 60 | ~25% | ~85% | 1:2 | Phosphate Buffer (pH 7.4) |
| Fenbendazole | Methyl-β-Cyclodextrin | Inclusion Complex | 15 | 5% | 75% | 1:1 | Not Specified |
| Diosmin | HP-β-CD | Inclusion Complex (Freeze-Dried) | 120 | 18.2% | 82.8% | 1:1 | Distilled Water |
| Glimepiride | HP-β-CD | Inclusion Complex Tablets | 60 | <20% | >80% | 1:1 | Phosphate Buffer (pH 7.4) |
Note: The release percentages are approximated from data and figures presented in the cited literature. Specific experimental conditions can significantly influence the results.[1]
Experimental Protocols for Characterizing Drug Release Profiles
To objectively compare the drug release profiles of different cyclodextrin formulations, a standardized in vitro dissolution study is essential.
Several methods can be employed to prepare drug-cyclodextrin inclusion complexes. The chosen method can influence the complexation efficiency and, consequently, the drug release profile.
1. Kneading Method:
-
Weigh the appropriate molar ratio of the drug and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Gradually add the drug to the paste and knead for a specified period (e.g., 30-60 minutes).
-
Dry the resulting product at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve of appropriate mesh size.
2. Freeze-Drying (Lyophilization) Method:
-
Dissolve the drug and cyclodextrin in a suitable solvent, typically purified water, at the desired molar ratio.[1]
-
Stir the solution for a sufficient time to ensure complete dissolution and complex formation.
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under vacuum for 24-48 hours to obtain a solid, amorphous complex.[1]
This protocol outlines a standard procedure for conducting an in vitro dissolution study to compare the release profiles.
Apparatus:
-
USP Dissolution Testing Apparatus (e.g., Type II - Paddle) is commonly used.[1]
Dissolution Medium:
-
The choice of medium should simulate physiological conditions. Common choices include 0.1 N HCl (pH 1.2) for gastric fluid simulation or phosphate buffers (pH 6.8 or 7.4) for intestinal fluid simulation.[1]
Temperature:
Procedure:
-
Accurately weigh an amount of the pure drug or the cyclodextrin complex equivalent to a specific dose of the drug and place it in the dissolution vessel.[1]
-
Start the apparatus at a specified paddle speed (e.g., 50 or 100 rpm).
-
Withdraw samples (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[1]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.[1]
-
Filter the withdrawn samples through a suitable filter (e.g., 0.45 µm).[1]
Drug Quantification:
-
Determine the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as:
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to generate the drug release profile.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of drug release from a cyclodextrin complex.
Caption: Experimental workflow for comparing drug release profiles.
References
- Stella, V. J., Rao, V. M., Zannou, E. A., & Zia, V. (1999). Mechanisms of drug release from cyclodextrin complexes. Advanced Drug Delivery Reviews, 36(1), 3-16.
- BenchChem. (2025).
- Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins: their future in drug formulation and delivery. Pharmaceutical research, 14(5), 556–567.
- Gaudio, C. D., et al. (2021). β-Cyclodextrin Nanosponge Hydrogels as Drug Delivery Nanoarchitectonics for Multistep Drug Release Kinetics.
- McDonnell, C., & O'Driscoll, C. M. (2007). Mechanisms by which cyclodextrins modify drug release from polymeric drug delivery systems. Journal of pharmacy and pharmacology, 59(8), 1057–1066.
- BenchChem. (n.d.). Mechanistic Insights into the Biomedical Actions of Methyl-β-Cyclodextrin. BenchChem.
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(5), 1033.
- Ansari, K. A., Vavia, P. R., Trotta, F., & Cavalli, R. (2011). Cyclodextrin based nanosponges for pharmaceutical use: A review. Journal of inclusion phenomena and macrocyclic chemistry, 71(1-2), 1–11.
- Jacob, S., & Nair, A. B. (2018). Cyclodextrins in delivery systems: Applications. Journal of basic and clinical pharmacy, 9(3), 70–77.
- Popa, L., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(4), 3044.
- Wikipedia contributors. (2024, January 10). Cyclodextrin. In Wikipedia, The Free Encyclopedia.
- Girek, T., et al. (2023). Exploring Cyclodextrin-Based Nanosponges as Drug Delivery Systems: Understanding the Physicochemical Factors Influencing Drug Loading and Release Kinetics. Pharmaceutics, 15(10), 2419.
- Darwish, I. A., et al. (2017). Mechanism for drug (D) release from cyclodextrin (CD) cavity and transfer into biological membrane.
- International Journal of Pharmaceutical Sciences. (2024). Cyclodextrin Based Nanosponges: A Novel Approach For Targeted Drug Delivery. International Journal of Pharmaceutical Sciences.
- Barkat, M. A., et al. (2021). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
- Torres-García, E., et al. (2022). β-Cyclodextrin-Based Nanosponges Inclusion Compounds Associated with Gold Nanorods for Potential NIR-II Drug Delivery. Polymers, 14(20), 4446.
- Sarfraz, M., et al. (2021). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Gels, 7(4), 173.
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(5), 1033.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of pharmacy and pharmacology, 62(11), 1607–1621.
- Singh, R., et al. (2015). Cyclodextrins and their applications in pharmaceutical and related fields. In Materials Today: Proceedings, 2(3), 1144-1150.
- Popa, L., et al. (2024).
- Fenyvesi, É., et al. (2019). Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. Pharmaceutics, 11(11), 598.
- Jacob, S., & Nair, A. B. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Drug development and industrial pharmacy, 44(8), 1215–1226.
- Otero-Espinar, F. J., et al. (2010). Cyclodextrins in drug delivery systems. Journal of drug delivery, 2010, 816853.
- del Valle, E. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
- Irie, T., & Uekama, K. (1997). Pharmaceutical applications of cyclodextrins. III. Toxicological issues and safety evaluation. Journal of pharmaceutical sciences, 86(2), 147–162.
- Jadhav, P., et al. (2023). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications.
- Ohtani, Y., Irie, T., Uekama, K., Fukunaga, K., & Pitha, J. (1989). Differential effects of alpha-, beta- and gamma-cyclodextrins on human erythrocytes. European journal of biochemistry, 186(1-2), 17–22.
-
Avari, J. G., & Bhalekar, M. R. (2014). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Research in Pharmaceutical Sciences, 9(3), 197–206. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYiGlC96iSXtAorKvMXw8o2g39fSDaRvw_rQNLn1z7S9xpF98MiZdOo9AF2dwMKprsE7tlJfZnySAc_dCh_UfuwOYl5sxwjDsq28ZCvi9WRvrmo92JjcCO4kKcbs4ldTy6AS4j6yG9zlwmL0Azxnc=]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanisms of drug release from cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juliet84.free.fr [juliet84.free.fr]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Cyclodextrins: α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin_Chemicalbook [chemicalbook.com]
- 8. icyclodextrin.com [icyclodextrin.com]
- 9. Differential effects of alpha-, beta- and gamma-cyclodextrins on human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Hydroxypropyl-β-cyclodextrin - CD Formulation [formulationbio.com]
- 13. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. icyclodextrin.com [icyclodextrin.com]
- 15. alfachemic.com [alfachemic.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scilit.com [scilit.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes [brieflands.com]
A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Tosylated β-Cyclodextrin
This guide provides a comprehensive evaluation of the binding affinity of mono-6-O-tosyl-β-cyclodextrin (Ts-β-CD), a pivotal intermediate in supramolecular chemistry and drug delivery systems. We will delve into the nuanced world of host-guest interactions, comparing the binding characteristics of Ts-β-CD with its parent molecule, β-cyclodextrin (β-CD), and providing the experimental frameworks necessary for researchers to conduct their own robust evaluations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of tosylated cyclodextrins.
Introduction: The Significance of Tosylated β-Cyclodextrin
β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units, forming a truncated cone structure with a hydrophilic exterior and a lipophilic inner cavity.[1] This unique architecture allows it to encapsulate a wide variety of hydrophobic "guest" molecules, forming inclusion complexes that can enhance the solubility, stability, and bioavailability of the guest.[2] These properties have made β-cyclodextrin and its derivatives invaluable in the pharmaceutical, food, and cosmetic industries.[1]
The chemical modification of β-cyclodextrin is a key strategy to tailor its properties for specific applications. Tosylation, the introduction of a p-toluenesulfonyl (tosyl) group, at one of the primary hydroxyl groups on the narrower rim of the cyclodextrin creates mono-6-O-tosyl-β-cyclodextrin.[3] This modification is particularly significant because the tosyl group is an excellent leaving group, making Ts-β-CD a versatile intermediate for a wide array of subsequent chemical modifications.[4][5]
However, the introduction of the bulky and moderately hydrophobic tosyl group at the primary face of the cyclodextrin can also influence its binding affinity for guest molecules. Understanding this influence is critical for the rational design of novel cyclodextrin-based systems. This guide will provide the foundational knowledge and practical protocols to investigate these interactions.
The Energetics of Host-Guest Complexation
The formation of an inclusion complex between a cyclodextrin host and a guest molecule in an aqueous environment is a thermodynamically driven process. The primary driving force is the hydrophobic effect.[6] Water molecules within the nonpolar cyclodextrin cavity are in an energetically unfavorable state. The inclusion of a hydrophobic guest molecule displaces these high-energy water molecules into the bulk solvent, leading to a favorable increase in entropy and a decrease in the overall free energy of the system.[6] Van der Waals interactions and hydrogen bonding between the host and guest can also contribute to the stability of the complex.
Synthesis of Mono-6-O-tosyl-β-cyclodextrin
The selective monosubstitution of β-cyclodextrin presents a synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity.[7] However, several reliable methods have been developed for the synthesis of mono-6-O-tosyl-β-cyclodextrin. Below is a commonly used protocol adapted from the literature.[5]
Experimental Protocol: Synthesis of Mono-6-O-tosyl-β-cyclodextrin
-
Dissolution of β-Cyclodextrin: In a round-bottom flask, suspend 10 g of β-cyclodextrin in 90 mL of deionized water.
-
Basification: While stirring, slowly add 35.2 mL of 2.5 N sodium hydroxide (NaOH) solution to the β-cyclodextrin suspension. Stir for 5 minutes until the solution becomes clear.
-
Addition of Tosyl Chloride: In five portions, add 2.52 g of p-toluenesulfonyl chloride (TsCl).
-
Reaction: Stir the resulting suspension vigorously at 25 °C for 1 hour.
-
Purification:
-
Filter the reaction mixture and wash the residue with 10 mL of water twice.
-
To the filtrate, add 91 mL of a pre-swollen cation exchange resin (e.g., Dowex 50W X4) and stir for 20 minutes.
-
Filter the mixture to remove the resin. The product will precipitate as a white solid.
-
Collect the white precipitate by filtration and wash it with 30 mL of water three times.
-
Lyophilize the product to obtain pure mono-6-O-tosyl-β-cyclodextrin.[5]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to study binding events if the guest molecule is fluorescent or if a fluorescent probe is displaced upon guest binding (competition assay). [8]
-
Probe Selection: Choose a fluorescent probe known to bind to β-cyclodextrin (e.g., 8-Anilinonaphthalene-1-sulfonic acid, ANS).
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent probe and Ts-β-CD in a suitable buffer.
-
Prepare a series of solutions with a constant concentration of Ts-β-CD and the fluorescent probe, and varying concentrations of the non-fluorescent guest molecule.
-
-
Measurement:
-
Measure the fluorescence intensity of each sample at the probe's emission maximum.
-
-
Data Analysis:
-
As the guest molecule displaces the fluorescent probe from the Ts-β-CD cavity, the fluorescence intensity will change.
-
Plot the change in fluorescence intensity as a function of the guest concentration.
-
Fit the data to a competitive binding equation to determine the binding constant of the guest molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying host-guest interactions at the atomic level. Chemical shift changes of the host or guest protons upon complexation can be used to determine the binding constant and to gain structural information about the complex. [9]
-
Sample Preparation:
-
Prepare a series of NMR tubes containing a constant concentration of the guest molecule in a deuterated solvent (e.g., D₂O).
-
Add increasing concentrations of Ts-β-CD to each tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
-
Data Analysis:
-
Monitor the chemical shift changes (Δδ) of specific protons on the guest molecule (or the inner protons of the cyclodextrin) as a function of the Ts-β-CD concentration.
-
Plot Δδ against the host concentration.
-
Fit the titration curve to a 1:1 binding model to calculate the association constant (Kₐ).
-
Applications in Drug Development and Beyond
The primary utility of mono-6-O-tosyl-β-cyclodextrin lies in its role as a versatile building block. By leveraging the reactivity of the tosyl group, a vast library of functionalized cyclodextrins can be synthesized. These derivatives can be designed to have enhanced binding affinities for specific drugs, to be conjugated to polymers or targeting ligands, or to be incorporated into complex drug delivery systems. [10]A thorough understanding of the binding characteristics of the parent tosylated cyclodextrin is the first and most critical step in the rational design of these advanced systems.
Conclusion
The evaluation of the binding affinity of tosylated β-cyclodextrin is a crucial step in harnessing its potential in various scientific and industrial applications. While the tosyl group makes it an invaluable synthetic intermediate, its influence on guest binding must be carefully considered and quantified. By employing rigorous experimental techniques such as ITC, fluorescence spectroscopy, and NMR, researchers can gain a deep understanding of the thermodynamic and structural aspects of host-guest complexation. This knowledge is paramount for the development of novel, highly effective cyclodextrin-based technologies.
References
-
Kasal, P., & Jindřich, J. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(16), 4983. [Link]
-
Palonpon, A. F., et al. (2010). Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process. Journal of chemical theory and computation, 6(8), 2508-2522. [Link]
-
Nagy, G., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 407-415. [Link]
-
Vrábel, M., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. International journal of molecular sciences, 22(23), 12675. [Link]
-
Perdih, F., & Čebašek, P. (2015). Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. Acta Chimica Slovenica, 62(1), 163-171. [Link]
-
Nagy, G., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. ResearchGate. [Link]
-
Tripodo, G., et al. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate research, 381, 59-63. [Link]
-
Rider, P., et al. (1998). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 76, 147. [Link]
-
Tripodo, G., et al. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate Research. [Link]
-
Miyake, K., et al. (2022). Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY). ACS omega, 7(13), 11153-11160. [Link]
-
Kasal, P., et al. (2019). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. ResearchGate. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins as active therapeutic agents: beyond their role as excipients. Nature reviews Drug discovery, 3(12), 1023-1035. [Link]
-
Zhang, H., et al. (2017). A fluorescence spectroscopy approach for fast determination of β-cyclodextrin-guest binding constants. Journal of Photochemistry and Photobiology A: Chemistry, 349, 124-128. [Link]
-
Ali, I., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). International journal of molecular sciences, 14(12), 24523-24545. [Link]
-
Ortiz, A. C., et al. (2012). Cyclodextrin-Adamantane Host-Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ResearchGate. [Link]
-
Chen, Y., et al. (2021). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International journal of molecular sciences, 22(8), 4235. [Link]
-
Rekharsky, M. V., & Inoue, Y. (1998). NMR Spectroscopy on Inclusion Equilibria; Forming of 2:1 (host: guest) Cyclodextrin Inclusion Complexes. Journal of the American Chemical Society, 120(49), 13063-13073. [Link]
-
Oshite, Y., et al. (2024). Comparative study on the effects of the inclusion complexes of non-steroidal anti-inflammatory drugs with 2-hydroxypropyl-β-cyclodextrins on dissociation rates and supersaturation. RSC Pharmaceutics, 1(1), 102-113. [Link]
-
Patel, M. M., & Patel, J. K. (2011). Preparation, Characterization and in vitro Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin Inclusion Complex. International Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 195-201. [Link]
-
Junquera, E., et al. (2005). Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. Journal of pharmaceutical and biomedical analysis, 39(3-4), 630-637. [Link]
-
Singh, R., et al. (2021). Inclusion Complexes of Cyclodextrins with Anticancer Drugs: A Critical Review. International Journal of Pharmaceutical Research and Applications, 6(5), 1-13. [Link]
-
Das, S., et al. (2023). Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach. ACS omega, 8(32), 29114-29128. [Link]
-
Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British journal of pharmacology, 172(11), 2746-2760. [Link]
-
Wenz, G., et al. (2001). Quantification of the Interaction between Charged Guest Molecules and Chemisorbed Monothiolated β-Cyclodextrins. Langmuir, 17(18), 5599-5605. [Link]
-
Liu, L., et al. (2007). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 12(7), 1358-1367. [Link]
-
Li, Y., et al. (2023). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Zhylitskaya, A., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Journal of inclusion phenomena and macrocyclic chemistry, 103(3-4), 165-176. [Link]
-
Fenyvesi, É., et al. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. Molecules, 23(2), 405. [Link]
-
Popielec, A., & Loftsson, T. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 13(21), 3794. [Link]
-
Tzakos, A. G., et al. (2021). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 2207, 261-271. [Link]
-
Zhang, J., et al. (2016). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. Carbohydrate polymers, 152, 264-269. [Link]
-
Poulson, B. G., et al. (2018). Enabling technologies and green processes in cyclodextrin chemistry. Beilstein Journal of Organic Chemistry, 14, 1116-1144. [Link]
-
Edinburgh Instruments. (2015). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. [Link]
-
Van der Heide, D. M., et al. (2024). Methyl-β-cyclodextrin asymmetrically extracts phospholipid from bilayers, granting tunable control over differential stress in lipid vesicles. Soft Matter, 20(20), 4500-4509. [Link]
-
Bálint, M., et al. (2019). NMR characterization of the host-guest inclusion complex between β-cyclodextrin and doxepin. ResearchGate. [Link]
-
Raffaini, G., et al. (2021). Inclusion Complexes Between 𝜷-cyclodextrin and the Anticancer Drug 5-Fluorouracil for its Solubilization. AIP Conference Proceedings, 2386(1), 040001. [Link]
-
Poša, M. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 30(1), 163. [Link]
-
Lucas-Abellán, C., et al. (2021). Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid. Foods, 10(2), 378. [Link]
Sources
- 1. Mono-6-Substituted Cyclodextrins—Synthesis and Applications [mdpi.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. hereon.de [hereon.de]
- 6. Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 10. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Modified Cyclodextrins
For researchers, scientists, and drug development professionals, the robust characterization of modified cyclodextrins is paramount. These versatile excipients are critical in enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). Consequently, the analytical methods used to assess their quality and performance must be rigorously validated and reliably transferable across different laboratories and technologies. This guide provides an in-depth comparison of analytical methodologies for modified cyclodextrins, with a focus on the principles and practical execution of cross-validation.
The Imperative of Cross-Validation for Modified Cyclodextrins
Method validation, as outlined in guidelines such as ICH Q2(R1), establishes that an analytical procedure is suitable for its intended purpose.[1][2] Cross-validation, or method transfer, takes this a step further. It is the documented process that qualifies a laboratory to use an analytical test procedure that originated in another lab, ensuring that the receiving laboratory has the procedural knowledge and ability to perform the method as intended. This is critical when:
-
A method is transferred from a research and development lab to a quality control setting.
-
Different analytical technologies are used to measure the same attributes of a modified cyclodextrin.
-
Inter-laboratory studies are conducted to establish the reproducibility of a method.
The unique chemical nature of modified cyclodextrins, which are often complex mixtures of isomers with varying degrees of substitution, presents specific analytical challenges. These include the dynamic equilibrium of inclusion complexes and potential for the cyclodextrin itself to interfere with the analytical system.[2] Therefore, a well-designed cross-validation study is essential to ensure consistent and reliable results.
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique for modified cyclodextrins is driven by the specific information required, such as purity, degree of substitution, or the presence of impurities. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Strengths | Weaknesses | Typical Applications for Modified Cyclodextrins |
| HPLC with UV/ELSD/CAD | - High precision and robustness.- Well-established for quantitative analysis.- Versatile with a wide range of column chemistries. | - Can be time-consuming.- Potential for interference from the cyclodextrin itself (e.g., column accumulation).- ELSD/CAD response can be non-linear. | - Purity determination.- Quantification of related substances.- Assay of the modified cyclodextrin. |
| Capillary Electrophoresis (CE) | - High separation efficiency and resolution.- Low sample and reagent consumption.- Orthogonal separation mechanism to HPLC. | - Lower concentration sensitivity for some analytes.- Reproducibility can be more challenging to achieve than with HPLC. | - Purity and impurity profiling.- Determination of the degree of substitution.- Chiral separations. |
| Mass Spectrometry (MS) | - High sensitivity and specificity.- Provides molecular weight and structural information.- Can be coupled with HPLC or CE for enhanced separation and identification. | - Quantitative accuracy can be affected by matrix effects.- Complex instrumentation. | - Identification of impurities and degradation products.- Characterization of the substitution pattern.- Confirmation of molecular identity. |
| NMR Spectroscopy | - Provides detailed structural information.- Can be used for absolute quantification (qNMR) without a reference standard for the analyte.- Non-destructive technique. | - Lower sensitivity compared to other methods.- Complex spectra can be challenging to interpret for heterogeneous mixtures. | - Structural elucidation.- Determination of the average degree of substitution.- Quantitative analysis of the main component and impurities. |
The Cross-Validation Workflow: A Step-by-Step Approach
A successful cross-validation study requires a well-defined protocol with pre-established acceptance criteria. The following workflow illustrates the key stages of the process.
Sources
A Comparative Guide to the Efficacy of Tosylated β-Cyclodextrin as a Key Synthetic Intermediate
For researchers, scientists, and drug development professionals, the modification of natural macrocycles to enhance their functionality is a cornerstone of innovation. Beta-cyclodextrin (β-CD), a cyclic oligosaccharide, is renowned for its ability to encapsulate hydrophobic "guest" molecules within its cavity, thereby increasing their solubility, stability, and bioavailability.[1][2][3] However, native β-CD lacks versatile reactivity for covalent modification, limiting its integration into more complex, functional systems.
This guide provides an in-depth analysis of tosylated β-cyclodextrin , focusing on mono-6-tosyl-β-cyclodextrin (mono-Ts-βCD), a pivotal intermediate that unlocks the vast potential of the parent molecule. The introduction of a tosyl (p-toluenesulfonyl) group at one of the primary hydroxyl positions transforms β-CD from a passive complexing agent into a reactive building block. This tosyl group serves as an excellent leaving group, paving the way for a multitude of nucleophilic substitution reactions to create advanced materials for drug delivery, environmental remediation, and beyond.[4][5]
We will explore the synthesis of this key intermediate, compare its performance in specific applications against relevant alternatives, and provide the detailed experimental context required to translate these concepts into practice.
Part 1: The Gateway Intermediate: Synthesis and Characterization of Mono-Ts-βCD
The strategic advantage of using mono-Ts-βCD lies in the precise, single-point modification it enables. While β-CD has 21 hydroxyl groups, the seven primary hydroxyls at the C-6 position are the most reactive. Selective monotosylation at one of these positions is crucial for synthesizing well-defined dimers, polymers, and surface-grafted materials, avoiding the uncontrolled cross-linking and product heterogeneity associated with multi-functionalized cyclodextrins.
The synthesis of mono-Ts-βCD has evolved from low-yield methods using toxic solvents like pyridine to more efficient and greener aqueous routes.[5][6][7] The most common and effective method involves the reaction of β-CD with p-toluenesulfonyl chloride (TsCl) in an aqueous alkaline solution.[6] This approach is favored for its simplicity and the avoidance of organic solvents.[5]
Comparative Analysis of Synthesis Methods
| Method | Tosylating Agent | Solvent | Typical Yield | Key Advantages & Disadvantages |
| Aqueous Alkali | p-Toluenesulfonyl chloride (TsCl) | Water, NaOH | 10-35%[5][6][8] | Advantages: Green solvent, avoids toxic pyridine, simplified purification.[5] Disadvantages: Yields can be moderate, risk of over-tosylation if not controlled.[6] |
| Pyridine | p-Toluenesulfonyl chloride (TsCl) | Pyridine | ~30%[9] | Advantages: Homogeneous reaction. Disadvantages: Uses toxic and hazardous solvent, purification can be complex.[5][7] |
| Tosyl Imidazole | N-tosylimidazole | DMF | ~32%[10] | Advantages: Can achieve regioselective tosylation at the C-2 position under certain conditions. Disadvantages: Requires anhydrous conditions and organic solvents. |
An optimized aqueous method developed by Tripodo et al. demonstrates a significant improvement, achieving yields of up to 35% with high purity (>98 mol%) and a simple, single-step purification using a cation exchange resin to remove sodium ions, which causes the product to precipitate.[5][11]
Experimental Protocol: Efficient Aqueous Synthesis of Mono-6-O-tosyl-β-cyclodextrin[5][11]
This protocol is based on an efficient, environmentally conscious method that avoids organic solvents.
1. Reagent Preparation:
- Prepare a solution of β-cyclodextrin by suspending 10 g (8.8 mmol) of β-CD in 90 mL of deionized water.
- Slowly add 35.2 mL (88 mmol) of 2.5 N aqueous NaOH to the β-CD suspension with stirring until it dissolves.
2. Tosylation Reaction:
- To the clear β-CD solution, add 2.52 g (13.22 mmol) of p-toluenesulfonyl chloride in five portions over 5-10 minutes.
- Stir the resulting suspension continuously and vigorously for 1 hour at 25°C.
3. Product Isolation and Purification:
- Filter the reaction mixture to remove any unreacted p-toluenesulfonyl chloride. Wash the residue with 2 x 10 mL of water.
- To the combined filtrate, add 91 mL of a pre-swollen strong cation exchange resin (e.g., 50W x 4, H+ form).
- Stir the mixture for 20 minutes. The neutralization of NaOH by the resin will cause the pure mono-Ts-βCD product to precipitate as a white solid.
- Filter the mixture to first remove the resin, then collect the precipitated white product on a separate filter paper.
- Wash the product thoroughly with 3 x 30 mL of water to remove any remaining salts.
- Lyophilize (freeze-dry) the product to obtain a fine, white powder.
4. Characterization:
- Confirm the structure and purity using FTIR, mass spectrometry, and NMR spectroscopy as detailed in the source literature.[5]
Synthesis and Purification Workflow
Caption: Synthesis of a β-CD dimer from mono-Ts-βCD.
Part 3: Application in Environmental Remediation
Persistent organic pollutants (POPs), such as phenols and per- and polyfluoroalkyl substances (PFAS), pose a significant environmental threat due to their stability and toxicity. While β-cyclodextrin's hydrophobic cavity can capture these pollutants, its water solubility makes it unsuitable for direct use in water treatment. The solution is to create insoluble β-CD-based polymers or to graft β-CD onto solid supports. Mono-Ts-βCD is an excellent precursor for this, enabling the formation of stable, covalent cross-links that result in robust and reusable adsorbent materials. [12]
Application Example: Insoluble β-CD Polymers for Pollutant Adsorption
Causality: By reacting mono-Ts-βCD with a suitable cross-linker or by polymerizing it, an insoluble, porous material can be created that retains the pollutant-capturing ability of the β-CD cavity. [12]These materials can be packed into columns for flow-through water treatment, offering a significant advantage over soluble CDs or adsorbents with lower specificity.
Comparison with Alternative Adsorbents: The primary alternatives for water treatment are granular activated carbon (GAC) and ion-exchange (IX) resins. While effective for some pollutants, they can have slower kinetics and lower selectivity compared to specially designed β-CD polymers. [13] Experimental Protocol: Synthesis of a β-CD-Ionic Liquid Polymer [12] 1. Functionalization:
- Mono-tosylated β-CD is first reacted with 1-benzylimidazole to form a monofunctionalized ionic liquid-cyclodextrin conjugate (βCD-BIMOTs). This step enhances the stability and modifies the pore structure of the final polymer.
2. Polymerization:
- The βCD-BIMOTs intermediate is then polymerized using a diisocyanate linker, such as toluene diisocyanate (TDI), to form an insoluble, macroporous polymer.
3. Characterization:
- The resulting polymer (βCD-BIMOTs-TDI) is characterized by SEM (for morphology), TGA (for thermal stability), and BET analysis (for surface area and pore size).
Comparative Performance Data for Adsorption:
| Adsorbent | Pollutant | Adsorption Capacity (qₑ) or Partition Coefficient (log Kₑ) | Key Finding |
| β-CD-EPI Polymer | Mixed PFAS | Low Affinity | Conventional β-CD polymer shows limited affinity for PFAS. |
| β-CD-Cl Polymer | Mixed PFAS | log Kₑ: 1.9 - 3.3 L·g⁻¹ | A novel β-CD polymer (synthesized from a modified CD) shows significantly higher adsorption, driven by hydrophobic interactions. |
| β-CD-IL Polymer | Phenols, As(V) | Enhanced Sorption Capacity | The presence of the ionic liquid functional group increases pore size, stability, and sorption capacity compared to a native β-CD polymer. [12] |
| GAC / IX Resins | PFAS | High Removal Efficiency | Considered standard effective methods, but may have challenges with short-chain PFAS and regeneration. [13] |
Pollutant Capture Mechanism
Caption: Pollutants (POPs) are captured in the β-CD cavities of the insoluble polymer.
Conclusion and Future Perspectives
Tosylated β-cyclodextrin is not merely another derivative; it is a fundamental gateway to a vast array of functional supramolecular systems. The strategic introduction of the tosyl group transforms the relatively inert β-CD scaffold into a versatile and reactive platform.
Comparative Summary:
-
In Drug Delivery: Systems derived from mono-Ts-βCD, such as covalent dimers and polymer conjugates, offer superior drug binding, loading capacity, and controlled release profiles compared to simple physical mixtures or non-covalently functionalized CDs. [4][5]* In Environmental Remediation: Insoluble polymers synthesized from mono-Ts-βCD provide a reusable and highly effective alternative to traditional adsorbents like activated carbon, demonstrating enhanced and more selective removal of persistent organic pollutants. [13][12] The causality is clear: by providing a reliable anchor point for covalent modification, tosylation allows researchers to rationally design and build complex architectures that leverage the inherent complexation ability of the cyclodextrin cavity in a more robust and controllable manner. Future research will undoubtedly expand the applications of this pivotal intermediate into areas like targeted drug delivery, enzyme immobilization, smart hydrogels, and advanced sensor technology, all built upon the foundational reactivity unlocked by tosylation.
References
-
Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. ResearchGate.
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
-
Beta-Cyclodextrin as a Key Component in Advanced Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.
-
Mono-6-Substituted Cyclodextrins—Synthesis and Applications. PubMed Central.
-
β-Cyclodextrin Modified Hydrogels of Kappa-Carrageenan for Methotrexate Delivery. MDPI.
-
Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. PubMed Central.
-
Functionalized β-Cyclodextrin Immobilized on Ag-Embedded Silica Nanoparticles as a Drug Carrier. MDPI.
-
Beta-cyclodextrin containing spray coatings for mitigating the uptake of unpleasant taste wildfire pollutants in wine grapes. Cyclodextrin News.
-
Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. MDPI.
-
Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed.
-
Mono-6-Substituted Cyclodextrins—Synthesis and Applications. MDPI.
-
A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. PubMed Central.
-
Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. PubMed Central.
-
6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses.
-
Anybody here working with cyclodextrins? ResearchGate.
-
Application of β-Cyclodextrin Adsorbents in the Removal of Mixed Per- and Polyfluoroalkyl Substances. MDPI.
-
Immobilization of Laccase in β-Cyclodextrin Composite Hydrogel for Efficient Degradation of Dye Pollutants. MDPI.
-
Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. ResearchGate.
-
Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). PubMed Central.
-
Current trends in β-cyclodextrin based drug delivery systems. ResearchGate.
-
Cyclodextrins in drug delivery (Review). ResearchGate.
-
Cyclodextrin-enabled green environmental biotechnologies. PubMed.
-
Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Helmholtz-Zentrum Hereon.
-
Comparison of the Conventional and Mechanochemical Syntheses of Cyclodextrin Derivatives. MDPI.
-
Role of cyclodextrins in the extraction and bioremediation of soils co-contaminated by organic pollutants and potentially toxic elements. SETAC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hereon.de [hereon.de]
- 12. Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of β-Cyclodextrin Adsorbents in the Removal of Mixed Per- and Polyfluoroalkyl Substances [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of laboratory reagents, particularly novel or modified compounds like Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin, is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this specialized cyclodextrin derivative, grounded in an understanding of its chemical properties and regulatory context. Our aim is to empower you, our valued colleague in the scientific community, with the knowledge to handle this final experimental step with the same rigor and confidence you apply to your research.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a white to almost white crystalline powder.[1] While the parent beta-cyclodextrin is not classified as a hazardous substance, the introduction of the p-toluenesulfonyl (tosyl) group modifies its chemical properties. The tosyl group is a good leaving group, which is key to its utility in synthesis, but this reactivity also warrants careful handling.[2][3]
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Avoid Dust Inhalation: Handle the solid material in a well-ventilated area or a fume hood to minimize the inhalation of dust particles.[2]
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated container for disposal.[4] The area should then be ventilated and cleaned.
Disposal Protocol: A Step-by-Step Guide
The disposal of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin should always be in accordance with local, state, and federal regulations. The following protocol provides a general framework; however, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 1: Waste Identification and Segregation
Properly categorize the waste. Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin waste will likely fall into one of three categories:
-
Unused or Expired Pure Compound: The original solid reagent.
-
Contaminated Labware: Items such as weighing boats, spatulas, and empty containers with residual powder.
-
Aqueous or Solvent Solutions: Liquid waste containing the dissolved compound.
It is crucial to segregate these waste streams. Do not mix this waste with other incompatible chemical waste.[5]
Step 2: Packaging and Labeling
-
Solid Waste (Pure Compound and Contaminated Labware):
-
Place the solid waste in a clearly labeled, sealed container. A robust plastic or glass container with a secure lid is recommended.
-
The label should be unambiguous and include:
-
-
Liquid Waste (Solutions):
-
Use a designated, compatible waste container. For example, do not store corrosive solutions in metal containers.[5]
-
The container should be securely capped and not filled to more than 75% capacity to allow for vapor expansion.[5]
-
The label must clearly state all components of the solution, including the solvent and an estimated concentration of the dissolved cyclodextrin derivative.
-
Step 3: Storage
Store the labeled waste containers in a designated, secure area within your laboratory, away from general laboratory traffic and incompatible materials. This area should be clearly marked as a satellite accumulation area for hazardous waste.
Step 4: Final Disposal
Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor. Never dispose of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin, in either solid or liquid form, down the sanitary sewer.
The Scientific Rationale Behind the Protocol
The disposal procedures are dictated by the chemical nature of the compound. The beta-cyclodextrin moiety is a cyclic oligosaccharide and is generally considered biodegradable.[7] The primary consideration for disposal is the p-toluenesulfonyl group.
Upon potential hydrolysis, the tosyl group would be released as p-toluenesulfonic acid. According to the U.S. Environmental Protection Agency (EPA), p-toluenesulfonic acid is considered biodegradable.[8] However, in its unhydrolyzed, solid form, the reactivity of the tosylate ester warrants its treatment as chemical waste. Furthermore, p-toluenesulfonic acid is a strong acid and can be corrosive.[9][10]
The precautionary principle dictates that until comprehensive environmental fate and toxicology data for the intact molecule are available, it should be managed as a chemical waste product through controlled incineration by a licensed facility. This ensures the complete destruction of the molecule and prevents the release of any potentially harmful intermediates into the environment.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Waste Form | Solid (pure or contaminated materials) and Liquid (solutions) | Different forms require distinct packaging and handling. |
| Segregation | Do not mix with other chemical waste streams. | Prevents potentially hazardous reactions.[5] |
| Container | Compatible, sealed, and properly labeled. | Ensures safe storage and transport, and provides critical information for disposal personnel. |
| Disposal Route | Licensed hazardous waste contractor via institutional EHS. | Ensures regulatory compliance and environmentally sound disposal. |
| "Down the Drain" | Strictly prohibited. | The compound's environmental impact is not fully characterized. |
Disposal Decision Workflow
Caption: Decision workflow for proper disposal.
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within the scientific community. Your commitment to the proper handling and disposal of all laboratory reagents is as vital as the discoveries you make.
References
-
U.S. Environmental Protection Agency. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2007). Lessons Learned Memo: Explosion in a Chemistry Research Lab Using Distillation for Final Purification of Tosylated Compound. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Paratoluolsulphonic acid. Retrieved from [Link]
-
National Institutes of Health. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]
-
Tetrahedron Letters. (2017). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): p-TOLUENESULFONIC ACID (max. 5% sulfuric acid). Retrieved from [Link]
-
University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Capital Resin Corporation. (2021). Material Safety for P-Toluenesulfonic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: β-Cyclodextrin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: p-TOLUENE SULFONIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Retrieved from [Link]
Sources
- 1. Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin | 84216-71-7 | TCI AMERICA [tcichemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. ICSC 0773 - p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) [chemicalsafety.ilo.org]
- 10. capitalresin.com [capitalresin.com]
Personal protective equipment for handling Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are built upon a critical assessment of its constituent molecular components: the generally non-hazardous beta-cyclodextrin core and the potentially hazardous p-toluenesulfonyl (tosyl) group. Our guiding principle is to treat this compound with a heightened level of caution, assuming potential for irritation and unknown toxicity.
Hazard Assessment: A Tale of Two Moieties
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide. While the parent beta-cyclodextrin and its common derivatives like (2-Hydroxypropyl)-β-cyclodextrin are generally not classified as hazardous substances, the introduction of the p-toluenesulfonyl group necessitates a more stringent safety protocol.[1][2][3]
-
Beta-Cyclodextrin Core: The cyclodextrin backbone is a large, water-soluble molecule with low toxicity. High doses in animal studies have been associated with digestive issues, but this is not a primary concern for laboratory handling.[4][5] The main physical hazard it presents is as a fine powder, which can be easily inhaled.[6]
-
p-Toluenesulfonyl (Tosyl) Group: This functional group is derived from p-toluenesulfonyl chloride, a compound known to be corrosive and a respiratory irritant.[7][8] While the reactivity of the tosyl group is attenuated when bonded to the large cyclodextrin molecule, we must assume it retains some potential to act as a skin and eye irritant.
Therefore, the primary risks associated with this compound are:
-
Inhalation: Risk of inhaling fine powder.
-
Dermal and Ocular Exposure: Potential for irritation due to the tosyl group.
-
Unknown Systemic Effects: Lack of toxicological data requires us to minimize exposure via all routes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is essential and must be implemented before handling the compound. The following table summarizes the required equipment.
| Operation | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Powder (e.g., Weighing) | Certified Chemical Fume Hood or Glove Box | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Full-Sleeve Lab Coat (buttoned) | Not required if inside fume hood |
| Handling Solutions | Standard Laboratory Bench (if non-volatile solvent) | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Full-Sleeve Lab Coat (buttoned) | Not required |
| Spill Cleanup (Solid) | N/A | Heavy-duty Nitrile Gloves | Chemical Splash Goggles & Face Shield | Disposable Chemical-Resistant Gown | NIOSH-approved N95 Respirator |
Operational Plan: A Step-by-Step Protocol
This protocol is designed to minimize exposure and ensure a safe operational workflow from preparation to disposal.
Step 1: Preparation and Pre-Handling
-
Designate Work Area: All handling of solid Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin must occur within a certified chemical fume hood.
-
Assemble Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) and waste containers are present.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Step 2: Handling and Experimental Use
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, tare your container, handle the compound within the hood, seal the container, and then weigh it outside the hood.
-
Open the container slowly to avoid creating airborne dust.
-
Use a spatula to carefully transfer the powder. Do not pour the powder from a height, as this will generate dust.
-
-
Solubilization:
-
Add the solvent to the solid in a controlled manner.
-
Cap the container before mixing or vortexing.
-
-
Post-Transfer:
-
Immediately cap the stock container of the compound.
-
Decontaminate the spatula and any surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the wipe as chemical waste.
-
Step 3: Doffing PPE
-
Removal Sequence: PPE should be removed in an order that prevents cross-contamination. A common sequence is to remove gloves first (using a glove-in-glove technique), followed by the face shield/goggles, and then the lab coat.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Cradle-to-Grave Responsibility
All materials that have come into contact with Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin must be treated as hazardous chemical waste.[10]
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and wipes. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour this waste down the drain.
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, in accordance with all local and federal regulations.[7][11]
Workflow Visualization
The following diagram outlines the critical steps and safety checkpoints for handling Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin.
Caption: Workflow for Safe Handling of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin.
References
-
Questions and answers on cyclodextrins used as excipients in medicinal products for human use. (2017-10-09). European Medicines Agency. Available from: [Link]
-
Personal protective equipment for preparing toxic drugs. (2011). GERPAC. Available from: [Link]
-
Cyclodextrins used as excipients. (2017-10-09). European Medicines Agency. Available from: [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. (2015-03-02). Cleanroom Technology. Available from: [Link]
-
Preliminary safety evaluation of parenterally administered sulfoalkyl ether beta-cyclodextrin derivatives. (1994). PubMed. Available from: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
-
n-DODECYL (LAURYL) p-TOLUENESULFONATE. Organic Syntheses. Available from: [Link]
-
How Do You Properly Dispose Of Toluene? - Chemistry For Everyone. (2025-04-25). YouTube. Available from: [Link]
-
PPE: Chemical - Suit Support. (2011-04-11). YouTube. Available from: [Link]
-
What PPE is recommended for chemical hazards?. Creative Safety Supply. Available from: [Link]
-
Msds P-Toluenesulfonyl Chloride. Scribd. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. MONO-2-O-(P-TOLUENESULFONYL)-BETA-CYCLODEXTRIN CAS#: 84216-71-7 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gfschemicals.com [gfschemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
